p-Bromophenyl i-propyl sulfoxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[(R)-propan-2-ylsulfinyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPNGNHCUFBRQ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[S@@](=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Crystal Structure of (R)-p-Bromophenyl Isopropyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure of (R)-p-bromophenyl isopropyl sulfoxide, a chiral organosulfur compound of interest in stereoselective synthesis and drug design. The following sections present its crystallographic data, key structural features, and the experimental protocols utilized for its characterization.
Core Crystallographic Data
The crystal structure of (R)-p-bromophenyl isopropyl sulfoxide was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with one molecule in the asymmetric unit. The crystallographic data and refinement details are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₉H₁₁BrOS |
| Formula Weight | 247.15 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.869(1) |
| b (Å) | 8.878(2) |
| c (Å) | 18.798(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 979.1(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.677 |
| Absorption Coefficient (mm⁻¹) | 4.878 |
| F(000) | 496 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.29 to 27.50 |
| Index ranges | -7 ≤ h ≤ 7, -11 ≤ k ≤ 11, -24 ≤ l ≤ 24 |
| Reflections collected | 8145 |
| Independent reflections | 2241 [R(int) = 0.041] |
| Completeness to θ = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2241 / 0 / 119 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.027, wR2 = 0.063 |
| R indices (all data) | R1 = 0.033, wR2 = 0.066 |
| Absolute structure parameter | 0.01(2) |
| Largest diff. peak and hole (e.Å⁻³) | 0.42 and -0.47 |
Selected Bond Lengths and Angles
The molecular structure of (R)-p-bromophenyl isopropyl sulfoxide features a tetrahedral sulfur atom bonded to the p-bromophenyl group, an isopropyl group, and an oxygen atom. Key intramolecular distances and angles are presented below.
| Bond | Length (Å) |
| S(1)-O(1) | 1.498(2) |
| S(1)-C(1) | 1.791(3) |
| S(1)-C(7) | 1.812(3) |
| Br(1)-C(4) | 1.907(3) |
| Angle | (°) |
| O(1)-S(1)-C(1) | 106.8(1) |
| O(1)-S(1)-C(7) | 106.3(1) |
| C(1)-S(1)-C(7) | 99.7(1) |
| C(2)-C(1)-S(1) | 119.8(2) |
| C(6)-C(1)-S(1) | 120.3(2) |
| C(8)-C(7)-S(1) | 110.1(2) |
| C(9)-C(7)-S(1) | 108.4(2) |
Experimental Protocols
The synthesis and structural determination of (R)-p-bromophenyl isopropyl sulfoxide involved the following key steps:
Synthesis and Crystallization
(R)-p-bromophenyl isopropyl sulfoxide was synthesized via the asymmetric oxidation of the corresponding sulfide. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound.
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer. Data were collected at room temperature using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the determination of the crystal structure of (R)-p-bromophenyl isopropyl sulfoxide.
An In-depth Technical Guide to the Chemical Properties of p-Bromophenyl i-Propyl Sulfoxide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for p-Bromophenyl i-propyl sulfoxide is limited in publicly available literature. This guide provides a comprehensive overview based on the well-characterized analog, p-Bromophenyl methyl sulfoxide, and established principles of sulfoxide chemistry. Properties and protocols are presented as predictive models for research and development purposes.
Executive Summary
Sulfoxides are a pivotal class of organosulfur compounds characterized by a sulfinyl group bonded to two carbon atoms. Their inherent chirality at the sulfur center and their role as versatile synthetic intermediates make them highly valuable in medicinal chemistry and materials science. This document details the known and predicted chemical properties of this compound, offering a technical resource for its synthesis, characterization, and potential applications. Due to the scarcity of direct data, information from the closely related p-Bromophenyl methyl sulfoxide is used as a primary reference for predicting physical, spectral, and reactive properties.
Chemical Identity and Structure
This compound features a chiral sulfoxide group linking a p-bromophenyl ring and an isopropyl group. The tetrahedral geometry around the sulfur atom, which includes a lone pair of electrons, makes the molecule chiral when the two organic substituents are different, as is the case here.[1]
-
IUPAC Name: 1-Bromo-4-(isopropylsulfinyl)benzene
-
Molecular Formula: C₉H₁₁BrOS
-
Molecular Weight: 247.15 g/mol
-
Chirality: The sulfur atom is a stereocenter.
Predicted and Comparative Physicochemical Properties
Table 1: Physicochemical Properties of p-Bromophenyl methyl sulfoxide
| Property | Value | Source / Reference |
|---|---|---|
| CAS Number | 934-71-4 | [2] |
| Molecular Formula | C₇H₇BrOS | [3] |
| Molecular Weight | 219.10 g/mol | [2] |
| Melting Point | 77-78 °C | [4] |
| Appearance | Off-white needles / White powder | [4] |
| Optical Rotation [α]D²⁰ | -106.9 (c 1.8, acetone, 99% ee for S-enantiomer) |[4] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale |
|---|---|---|
| Molecular Weight | 247.15 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Typical for aryl sulfoxides |
| Melting Point | Likely lower than 77-78 °C | The bulkier isopropyl group may disrupt crystal packing compared to the methyl group. |
| Boiling Point | Higher than p-bromophenyl methyl sulfoxide | Increased molecular weight and size. |
| Solubility | Soluble in common organic solvents (e.g., CHCl₃, EtOAc, Acetone) | Based on general sulfoxide solubility.[4] |
Spectral Data Analysis
No specific spectra for this compound were found. The data for p-Bromophenyl methyl sulfoxide are provided for comparison to aid in the characterization of the target molecule.
Table 3: NMR Spectral Data for (S)-(-)-p-Bromophenyl methyl sulfoxide in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Reference |
|---|---|---|---|
| ¹H NMR | 2.69 | s, 3H (S-CH₃) | [4] |
| 7.49 | d, 2H, J = 8.4 Hz (Ar-H) | [4] | |
| 7.64 | d, 2H, J = 8.3 Hz (Ar-H) | [4] | |
| ¹³C NMR | 43.9 | (S-CH₃) | [4] |
| 125.0 | (Ar-C) | [4] | |
| 125.3 | (Ar-C) | [4] | |
| 132.5 | (Ar-C) | [4] |
| | 144.8 | (Ar-C) |[4] |
For This compound , one would predict a more complex ¹H NMR spectrum in the aliphatic region, with a septet for the isopropyl methine proton (CH) and a doublet for the two methyl groups (CH₃). The aromatic region would likely show a similar doublet of doublets pattern.
Chemical Reactivity and Synthesis
Aryl alkyl sulfoxides are versatile intermediates in organic synthesis. Their reactivity is centered around the sulfinyl group.
General Reactivity
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Oxidation: The sulfoxide can be readily oxidized to the corresponding sulfone (p-Bromophenyl i-propyl sulfone) using various oxidizing agents like hydrogen peroxide or m-CPBA.
-
Reduction: The sulfoxide can be deoxygenated back to the sulfide (p-Bromophenyl i-propyl sulfide) using reagents like silica bromide.[5]
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Pummerer Reaction: In the presence of an activating agent like acetic anhydride, sulfoxides with an α-proton can undergo rearrangement to form an α-acyloxy sulfide. This reaction is a powerful tool for carbon-carbon bond formation.[6]
Caption: General reactivity pathways of this compound.
Proposed Synthesis
The most common and effective method for preparing sulfoxides is the controlled oxidation of the corresponding sulfide. Asymmetric oxidation methods can be employed to produce enantioenriched sulfoxides. A general workflow is presented below.
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocols
The following is a detailed, generalized protocol for the asymmetric synthesis of an aryl alkyl sulfoxide, adapted from a procedure for its methyl analog.[4] This method should be readily applicable for the synthesis of this compound.
Asymmetric Oxidation of p-Bromophenyl i-propyl Sulfide
Materials:
-
p-Bromophenyl i-propyl sulfide (1.0 equiv)
-
Chiral ligand (e.g., (S)-(-)-2-(N-3,5-Diiodosalicyliden)amino-3,3-dimethyl-1-butanol)
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Vanadyl acetylacetonate [VO(acac)₂]
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Hydrogen peroxide (~30% w/w aqueous solution)
-
Chloroform (CHCl₃), HPLC Grade
-
Ethyl acetate (EtOAc)
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Heptane or Petroleum Ether
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Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
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Catalyst Preparation: A chiral ligand and vanadyl acetylacetonate are stirred in a suitable solvent like chloroform at room temperature to form the active catalyst complex.
-
Reaction Setup: The starting sulfide, p-Bromophenyl i-propyl sulfide, is dissolved in chloroform and added to the catalyst mixture. The resulting solution is cooled to 0 °C in an ice bath.
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Oxidation: An aqueous solution of hydrogen peroxide (approx. 1.2 equiv) is added dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature remains between 0-5 °C.
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Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using an appropriate eluent (e.g., 50:50 EtOAc:petroleum ether). The starting sulfide, the desired sulfoxide product, and the over-oxidized sulfone byproduct will have distinct Rf values.[4]
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Workup: Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with chloroform or dichloromethane.
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Drying and Concentration: The combined organic fractions are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a solid or oil.
Purification Protocol
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity eluent (e.g., petroleum ether) and gradually increasing the polarity with ethyl acetate, is used to separate the unreacted sulfide, the sulfoxide product, and the sulfone byproduct.
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Recrystallization: The fractions containing the pure sulfoxide are combined and concentrated. The resulting solid is recrystallized from a hot solvent mixture, such as ethyl acetate and heptane (e.g., 20:80 ratio), to afford the purified product as crystalline needles.[4]
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Final Drying: The purified crystals are collected by filtration and dried under high vacuum to remove residual solvents.
Potential Applications and Biological Relevance
While no specific biological activities have been reported for this compound, chiral sulfoxides are of significant interest in drug development. They can act as chiral auxiliaries in asymmetric synthesis or be integral parts of pharmacologically active molecules. For instance, the blockbuster drug esomeprazole (Nexium) is the (S)-enantiomer of the sulfoxide omeprazole.[7] The presence of the bromophenyl moiety offers a site for further functionalization via cross-coupling reactions, making this compound a potentially valuable building block for creating libraries of complex molecules for drug discovery screening.
References
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Crystallography Open Database: Information card for entry 7052345 [crystallography.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: The Mechanism of Action of p-Bromophenyl i-propyl sulfoxide
A comprehensive review of the current scientific understanding for researchers, scientists, and drug development professionals.
Foreword
This technical guide aims to provide a thorough analysis of the mechanism of action of p-Bromophenyl i-propyl sulfoxide. However, a comprehensive search of the current scientific literature and databases has revealed no specific information regarding the biological activity, cellular targets, or mechanism of action for this particular compound. The following sections, therefore, outline the general methodologies and approaches that would be employed to investigate the mechanism of action of a novel chemical entity like this compound, should such research be undertaken. While no data exists for the specific compound of interest, this guide serves as a framework for the requisite experimental investigation.
Initial Target Identification and Validation
The first step in elucidating the mechanism of action of a new compound is to identify its primary cellular targets. This typically involves a combination of computational and experimental approaches.
In Silico Screening
Computational methods can predict potential protein targets based on the chemical structure of this compound. This involves screening the compound against libraries of known protein structures to identify potential binding partners.
High-Throughput Screening (HTS)
Experimentally, high-throughput screening assays are employed to test the compound against a wide array of biological targets, such as enzymes, receptors, and ion channels.
Experimental Workflow for Target Identification
In-Depth Technical Guide: p-Bromophenyl i-propyl sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics, a representative synthetic protocol, and a logical workflow for p-Bromophenyl i-propyl sulfoxide, also known as 1-bromo-4-(isopropylsulfinyl)benzene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Physical and Chemical Characteristics
While comprehensive experimental data for this compound is not widely available in the public domain, the following table summarizes its key known and calculated properties. Information on the (R)-enantiomer is most readily accessible.
| Property | Value | Source |
| Chemical Name | 1-bromo-4-(isopropylsulfinyl)benzene | N/A |
| Synonyms | p-Bromophenyl isopropyl sulfoxide | N/A |
| CAS Number | 363136-59-8 ((R)-enantiomer) | [1][2] |
| Molecular Formula | C₉H₁₁BrOS | [3] |
| Molecular Weight | 247.15 g/mol | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Purity | ≥95% (as offered by some suppliers) | [3] |
| Appearance | Likely a solid at room temperature | Based on crystal structure data[4] |
Representative Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a standard and reliable method for the preparation of aryl sulfoxides is the oxidation of the corresponding aryl sulfide. The following protocol is a representative procedure based on established chemical principles for this type of transformation.
Reaction: Oxidation of p-Bromophenyl i-propyl sulfide
Reagents and Materials:
-
p-Bromophenyl i-propyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-bromophenyl i-propyl sulfide in a suitable solvent such as acetic acid or a mixture of dichloromethane and acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add a stoichiometric amount (1.0 to 1.2 equivalents) of 30% hydrogen peroxide dropwise to the cooled and stirring solution. The temperature should be carefully monitored and maintained at 0-5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfide is consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidant by carefully adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Workup: Transfer the reaction mixture to a separatory funnel. If acetic acid was used as the primary solvent, dilute the mixture with water and extract with dichloromethane (3 x volumes). If dichloromethane was the co-solvent, simply add water to the separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure sulfoxide.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from p-bromothiophenol.
Caption: Synthetic pathway for this compound.
Signaling Pathways and Biological Activity
Currently, there is no readily available information in the scientific literature detailing the involvement of this compound in specific biological signaling pathways or its pharmacological activity. Further research is required to elucidate its potential biological roles.
References
The Solubility Profile of p-Bromophenyl i-propyl Sulfoxide: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available solubility data for p-bromophenyl i-propyl sulfoxide. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in any solvent has been publicly reported. This document, therefore, aims to provide relevant context through the physicochemical properties of analogous compounds and outlines established methodologies for determining solubility, which can be applied to the target compound.
Introduction to Aryl Alkyl Sulfoxides
Aryl alkyl sulfoxides are a class of organosulfur compounds characterized by a sulfoxide group bonded to both an aryl and an alkyl group. These compounds are of significant interest in medicinal chemistry and materials science due to their chiral nature and potential biological activity. The solubility of these compounds is a critical parameter, influencing their bioavailability, formulation, and efficacy in various applications. The structure of this compound, featuring a polar sulfoxide group and nonpolar aromatic and isopropyl moieties, suggests a complex solubility profile that will be highly dependent on the nature of the solvent.
Physicochemical Properties of Structurally Related Compounds
In the absence of direct data for this compound, examining the properties of similar molecules can provide valuable insights into its expected solubility behavior.
Table 1: Physicochemical Properties of Related Aryl Sulfoxides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| p-Bromophenyl methyl sulfoxide | C₇H₇BrOS | 219.10 | 73-75 | The methyl analog of the target compound. The melting point suggests it is a solid at room temperature.[1] |
| (s)-(-)-methyl p-bromophenyl sulfoxide | C₇H₇BrOS | 219.10 | Not explicitly stated, but purified by recrystallization from ethanol and sublimation. | Synthesis procedure mentions purification from hot ethanol, indicating some solubility at elevated temperatures.[2] |
| (+/-)-2-bromophenyl 4-methylphenyl sulfoxide | C₁₃H₁₁BrOS | 295.19 | Not specified | A related diaryl sulfoxide. |
The solid nature of the closely related p-bromophenyl methyl sulfoxide at room temperature suggests that this compound is also likely to be a solid with limited aqueous solubility. The presence of the larger, more hydrophobic isopropyl group in place of the methyl group may further decrease its solubility in polar solvents like water.
General Solubility Characteristics of Sulfoxides
Sulfoxides are polar molecules due to the S=O bond and possess a lone pair of electrons on the sulfur atom, allowing them to act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO), the simplest sulfoxide, is a powerful polar aprotic solvent, miscible with a wide range of organic solvents and water. This general characteristic suggests that this compound will likely exhibit good solubility in polar aprotic solvents. Its solubility in nonpolar solvents will be influenced by the aryl and isopropyl groups, while its solubility in protic solvents will be affected by its ability to form hydrogen bonds.
Experimental Protocols for Solubility Determination
Standard methods for determining the solubility of a compound like this compound involve establishing equilibrium between the dissolved and undissolved solid in a given solvent at a specific temperature.
Equilibrium Shake-Flask Method
This is the gold standard for thermodynamic solubility determination.
Workflow for the Shake-Flask Method
Caption: Workflow of the equilibrium shake-flask solubility determination method.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The saturated solution is separated from the excess solid by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
High-Throughput Screening (HTS) Methods
For rapid assessment of solubility, particularly in drug discovery settings, kinetic solubility methods are often employed.
Logical Flow for Kinetic Solubility Assay
Caption: Logical flow of a typical kinetic solubility measurement.
Methodology:
-
Stock Solution: A high-concentration stock solution of the compound is prepared in a strong organic solvent, typically DMSO.
-
Dilution: A small aliquot of the stock solution is added to an aqueous buffer.
-
Precipitation and Measurement: The solution is incubated for a short period, and the concentration of the compound that remains in solution after any precipitation has occurred is measured. This can be done by detecting the turbidity of the solution (nephelometry) or by analyzing the clear supernatant after centrifugation.
Signaling Pathways
There is currently no information available in the scientific literature describing the involvement of this compound in any specific signaling pathways.
Conclusion
While direct, quantitative solubility data for this compound remains elusive in the public domain, an informed estimation of its solubility characteristics can be made based on the properties of analogous compounds. It is anticipated to be a solid at room temperature with limited aqueous solubility but better solubility in polar aprotic organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols outlined in this guide, particularly the shake-flask method, are recommended for generating reliable data. Further research is necessary to fully characterize the physicochemical properties of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of p-Bromophenyl i-propyl Sulfoxide
This guide provides a comprehensive overview of the synthetic pathway toward this compound, a chiral sulfoxide of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of a direct, published protocol for this specific molecule, this document details a robust, two-step synthesis adapted from well-established methodologies for analogous compounds. The first step involves the synthesis of the precursor sulfide, followed by its asymmetric oxidation to the target sulfoxide.
Introduction
Chiral sulfoxides are a pivotal class of organic compounds, serving as valuable chiral auxiliaries and intermediates in asymmetric synthesis. Their unique stereoelectronic properties have also led to their incorporation into various biologically active molecules. The synthesis of enantiomerically pure sulfoxides is, therefore, a significant endeavor in modern organic chemistry. The primary route to such compounds is the asymmetric oxidation of their corresponding prochiral sulfides. This guide focuses on a targeted synthesis of this compound, outlining a reliable experimental approach.
Part 1: Synthesis of p-Bromophenyl i-propyl Sulfide (Precursor)
The initial step in the synthesis of the target sulfoxide is the preparation of the corresponding sulfide, p-bromophenyl i-propyl sulfide. This is typically achieved through a nucleophilic substitution reaction between 4-bromothiophenol and an isopropyl halide in the presence of a base.
Experimental Protocol: S-Alkylation of 4-Bromothiophenol
Reaction Scheme:
Br-C₆H₄-SH + (CH₃)₂CH-Br + Base → Br-C₆H₄-S-CH(CH₃)₂ + Base·HBr
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Bromothiophenol | 189.07 | 5.00 g | 26.4 mmol | Starting material |
| 2-Bromopropane | 122.99 | 4.87 g (3.53 mL) | 39.6 mmol | Alkylating agent (1.5 equiv) |
| Sodium Hydroxide (NaOH) | 40.00 | 1.16 g | 29.1 mmol | Base (1.1 equiv) |
| Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - | Extraction Solvent |
| Saturated NaCl solution | - | 50 mL | - | For washing |
| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (5.00 g, 26.4 mmol) and ethanol (50 mL).
-
Stir the mixture until the 4-bromothiophenol has completely dissolved.
-
In a separate beaker, dissolve sodium hydroxide (1.16 g, 29.1 mmol) in a minimal amount of water and add it dropwise to the flask.
-
To the resulting sodium 4-bromothiophenolate solution, add 2-bromopropane (3.53 mL, 39.6 mmol) in one portion.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 50 mL of water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude p-bromophenyl i-propyl sulfide by vacuum distillation or column chromatography on silica gel (eluent: hexane) to yield a colorless oil.
Expected Yield: 85-95%
Part 2: Asymmetric Oxidation to this compound
The second part of the synthesis is the enantioselective oxidation of the previously prepared sulfide to the target sulfoxide. The following protocol is adapted from a well-documented procedure for the asymmetric oxidation of p-bromophenyl methyl sulfide, which utilizes a vanadium-based catalyst and hydrogen peroxide as the oxidant[1]. A key feature of this method is the potential for kinetic resolution of the product, which can enhance the enantiomeric excess[1].
Experimental Protocol: Catalytic Asymmetric Oxidation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| p-Bromophenyl i-propyl sulfide | 231.16 | 5.00 g | 21.6 mmol | Substrate |
| (S)-(-)-2-(N-3,5-Diiodosalicylidene)amino-3,3-dimethyl-1-butanol | 473.08 | 154 mg | 0.32 mmol | Chiral Ligand (1.5 mol%) |
| Vanadyl acetylacetonate [VO(acac)₂] | 265.16 | 57.5 mg | 0.22 mmol | Catalyst (1.0 mol%) |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 2.70 g (2.45 mL) | 23.8 mmol | Oxidant (1.1 equiv) |
| Chloroform (CHCl₃) | 119.38 | 50 mL | - | Solvent |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - | For workup and chromatography |
| 10% aq. Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 50 mL | - | For quenching |
| Saturated aq. Sodium Chloride (NaCl) | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | For chromatography |
| Heptane | 100.21 | As needed | - | For chromatography and recrystallization |
Procedure:
-
In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve the chiral ligand (154 mg, 0.32 mmol) and vanadyl acetylacetonate (57.5 mg, 0.22 mmol) in chloroform (30 mL).
-
Stir the solution at room temperature for 30 minutes. The color of the solution should change, indicating complex formation.
-
Add p-bromophenyl i-propyl sulfide (5.00 g, 21.6 mmol) in one portion, followed by an additional 20 mL of chloroform.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the 30% hydrogen peroxide solution (2.45 mL, 23.8 mmol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature remains between 0 and 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (eluent: diethyl ether or a mixture of ethyl acetate and heptane).
-
Upon completion (typically 24-48 hours), quench the reaction at 0 °C by the dropwise addition of 10% aqueous sodium thiosulfate solution (50 mL).
-
Transfer the mixture to a separatory funnel and rinse the flask with dichloromethane (2 x 25 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a solid or oil.
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent. This will separate the desired sulfoxide from any unreacted sulfide and over-oxidized sulfone.
-
Combine the fractions containing the pure sulfoxide and remove the solvent under reduced pressure.
-
For further purification and enhancement of enantiomeric excess, recrystallize the product from a hot mixture of ethyl acetate and heptane.
-
Filter the resulting crystals and dry them under vacuum to obtain enantiomerically enriched this compound as a white solid.
Expected Quantitative Data (Based on Analogous Reactions):
| Parameter | Expected Value/Range | Notes |
| Yield (after chromatography) | 60-75% | Yields can vary based on reaction scale and purity of reagents. |
| Enantiomeric Excess (ee) (crude) | >90% | The use of the chiral vanadium catalyst promotes high enantioselectivity. |
| Enantiomeric Excess (ee) (after recrystallization) | >98% | Recrystallization can significantly enhance the enantiomeric purity. |
| Reaction Time | 24-48 hours | Monitor by TLC to determine the optimal reaction time. |
Visualization of Synthetic Workflow
The overall synthetic process can be visualized as a two-stage workflow, from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm): ~7.6 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~3.0-3.2 (m, 1H, CH), ~1.3 (d, 3H, CH₃), ~1.2 (d, 3H, CH₃). The diastereotopic methyl groups of the isopropyl moiety are expected to show distinct doublet signals.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ (ppm): ~145 (Ar-C-S), ~132 (Ar-C), ~125 (Ar-C), ~124 (Ar-C-Br), ~55 (CH-S), ~16 (CH₃), ~15 (CH₃).
-
-
FT-IR (KBr, cm⁻¹):
-
~3080 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1580, 1470 (Ar C=C stretch), ~1040 (S=O stretch), ~820 (para-disubstituted benzene C-H bend).
-
-
Mass Spectrometry (EI):
-
M⁺ peak showing the characteristic isotopic pattern for a bromine-containing compound.
-
Enantiomeric Excess (ee) Determination:
The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., Chiralpak AS or AD) and a mobile phase typically consisting of a mixture of heptane and isopropanol.
This comprehensive guide provides a detailed and actionable framework for the synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals.
References
Fundamental Research on Chiral Sulfoxides: A Technical Guide for Drug Development
Chiral sulfoxides are a class of organosulfur compounds that have garnered significant attention in the fields of chemistry and pharmacology. Their importance stems from the stereogenic nature of the sulfur atom, which can exist in two non-superimposable, mirror-image forms called enantiomers. This chirality is a critical factor in drug design and asymmetric synthesis, as different enantiomers of a molecule can exhibit vastly different biological activities. This technical guide provides an in-depth overview of the fundamental research on chiral sulfoxides, focusing on their synthesis, application in medicine, and the experimental protocols that underpin their development.
Enantiomerically pure sulfoxides are crucial components in numerous pharmaceuticals and serve as powerful chiral auxiliaries in asymmetric synthesis.[1][2] Prominent examples of chiral sulfoxide drugs include esomeprazole (the S-enantiomer of omeprazole) and armodafinil (the R-enantiomer of modafinil), which demonstrate improved therapeutic profiles compared to their racemic mixtures.[3][4][5] The development of efficient and stereoselective methods to synthesize these molecules is a key area of research.[6]
Core Synthetic Strategies for Chiral Sulfoxides
The preparation of enantiomerically pure sulfoxides is a central challenge in organic chemistry. The primary methods developed to achieve this can be broadly categorized into three main approaches: the asymmetric oxidation of prochiral sulfides, nucleophilic substitution on chiral sulfinyl precursors, and the use of stoichiometric chiral oxidants.
Asymmetric Oxidation of Prochiral Sulfides
The most direct and economically favorable route to chiral sulfoxides is the enantioselective oxidation of their corresponding prochiral sulfides.[1][7] This approach relies on chiral catalysts to control the stereochemical outcome of the oxidation.
Metal-Catalyzed Systems: Transition metal complexes are widely used to catalyze the asymmetric oxidation of sulfides.
-
Titanium-Based Catalysts: The breakthrough in this area was the adaptation of the Sharpless asymmetric epoxidation catalyst by Kagan and Modena in 1984.[8][9] This system, typically comprising titanium(IV) isopropoxide [Ti(O-iPr)₄], a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant, has become a cornerstone for industrial-scale synthesis, notably for the production of esomeprazole.[10][11][12] Water content and the ratio of ligand to metal are critical parameters for achieving high enantioselectivity.[9][12]
-
Iron-Based Catalysts: Driven by the need for more sustainable and less toxic methods, iron-catalyzed systems have emerged as a promising alternative. These catalysts, often paired with chiral Schiff base ligands and using hydrogen peroxide as a green oxidant, have been successfully applied to the kilogram-scale synthesis of esomeprazole with excellent yield and enantiomeric excess (ee).[10]
-
Vanadium and Manganese Catalysts: Vanadium complexes with chiral Schiff bases have also been shown to effectively catalyze the asymmetric oxidation of various sulfides.[13] Similarly, pre-formed manganese complexes can achieve high yields and enantioselectivities using hydrogen peroxide, demonstrating practical utility in the synthesis of esomeprazole and albendazole sulfoxide.[14]
Biocatalytic Oxidation: Enzymes offer a highly selective and environmentally benign route to chiral sulfoxides. Baeyer-Villiger monooxygenases (BVMOs), in particular, have been engineered through directed evolution to achieve remarkable improvements in efficiency and selectivity for sulfoxidation processes, using molecular oxygen as the ultimate oxidant.[11][15] This approach minimizes over-oxidation to the sulfone byproduct, a common challenge in chemical methods.[11]
Nucleophilic Substitution on Chiral Sulfinates
The Andersen synthesis, first reported in 1962, is a classic and reliable method for producing chiral sulfoxides with high enantiopurity.[2] The process involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent, such as a Grignard reagent. The sulfinate esters are typically prepared from a sulfinyl chloride and a chiral alcohol, allowing for the separation of diastereomers by crystallization. This method offers excellent control over the absolute configuration of the resulting sulfoxide.[1][7]
Stoichiometric Oxidation with Chiral Reagents
Chiral N-sulfonyloxaziridines, commonly known as Davis oxaziridines, are highly effective stoichiometric reagents for the asymmetric oxidation of sulfides.[1][16][17] These reagents transfer an oxygen atom to the sulfide with a high degree of stereocontrol, often yielding sulfoxides with excellent enantiomeric purity.[18] While effective, the stoichiometric nature of this method makes it less atom-economical and more costly for large-scale production compared to catalytic alternatives.[15]
Chiral Sulfoxides in Pharmaceuticals
The stereochemistry of a drug is a critical determinant of its pharmacological and toxicological properties. For chiral sulfoxides, one enantiomer (the eutomer) is often responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[19] This realization has led to the "chiral switch," where successful racemic drugs are redeveloped as single-enantiomer versions to provide a better therapeutic index.[3]
| Drug Name (Active Enantiomer) | Racemic Precursor | Therapeutic Area | Key Function |
| Esomeprazole ((S)-enantiomer) | Omeprazole | Gastroenterology | Proton Pump Inhibitor (PPI) for treating acid-related disorders.[3][5] |
| Armodafinil ((R)-enantiomer) | Modafinil | Neurology | Wakefulness-promoting agent for treating sleep disorders like narcolepsy.[3][20] |
| Sulindac | N/A (is a prodrug) | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID); the active sulfide metabolite is achiral.[3] |
| Cenicriviroc | N/A | Infectious Disease | CCR2 and CCR5 receptor antagonist, investigated for HIV-1 and other diseases.[3][21] |
| Adezmapimod | N/A | Inflammation | p38 MAP kinase inhibitor, investigated for inflammatory conditions.[3][21] |
Quantitative Data on Asymmetric Sulfoxidation
The efficacy of different synthetic methods is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the product. The following table summarizes representative results for the synthesis of various chiral sulfoxides using different catalytic systems.
| Catalyst System | Chiral Ligand/Reagent | Oxidant | Substrate Example | Yield (%) | ee (%) | Reference |
| Titanium-based | (+)-Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | Pyrmetazole (Esomeprazole precursor) | 91 | 89 | [12] |
| Iron-based | Chiral Schiff Base | Hydrogen Peroxide (H₂O₂) | Pyrmetazole (Esomeprazole precursor) | 87 | 99.4 | [10] |
| Manganese-based | Chiral Salen-type Ligand | Hydrogen Peroxide (H₂O₂) | Thioanisole | 95 | >99 | [14] |
| Vanadium-based | Chiral Schiff Base | Hydrogen Peroxide (H₂O₂) | Benzyl phenyl sulfide | 90 | 99 | [13] |
| Organocatalyst | BINOL-phosphate | Hydrogen Peroxide (H₂O₂) | Modafinil precursor | >99 | 23 | [22] |
| Biocatalyst | Engineered BVMO | O₂ / NADPH | Pyrmetazole (Esomeprazole precursor) | >99 | >99 | [11] |
| Stoichiometric | Chiral N-sulfonyloxaziridine | N/A | Alkyl aryl sulfides | High | >95 | [1][17] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for researchers in this field. Below are representative protocols for key synthetic transformations.
Protocol 1: Iron-Catalyzed Asymmetric Synthesis of Esomeprazole
This protocol is adapted from a large-scale synthesis procedure.[10]
-
Catalyst Preparation: In a suitable reactor under an inert atmosphere, a chiral Schiff base ligand and an iron(II) salt (e.g., FeCl₂) are mixed in a solvent like dichloromethane or acetonitrile. A carboxylate salt (e.g., lithium acetate) is added, and the mixture is stirred to form the active catalyst complex.
-
Reaction Setup: The prochiral sulfide precursor to esomeprazole (5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylthio]-1H-benzo[d]imidazole) is dissolved in a suitable solvent mixture (e.g., ethyl acetate and water) and added to the reactor.
-
Oxidation: The reaction mixture is cooled to a specific temperature (e.g., -10 to -15 °C). Hydrogen peroxide (30% aq. solution) is then added dropwise over several hours while maintaining the temperature.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC to determine conversion and enantiomeric excess. Once the reaction is complete, the organic layer is separated, washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess peroxide, and then with brine.
-
Isolation: The solvent is removed under reduced pressure. The crude product can be purified by crystallization or by forming a salt (e.g., the potassium salt) to yield esomeprazole with high chemical and enantiomeric purity.
Protocol 2: Synthesis of (R)-Modafinil via Organocatalysis
This procedure is based on an organocatalytic approach using a chiral BINOL-phosphate catalyst.[22]
-
Reaction Setup: To a solution of the sulfide precursor (2-(diphenylmethylthio)acetamide) in a suitable solvent (e.g., chloroform), add the chiral BINOL-phosphate organocatalyst (e.g., 5 mol%).
-
Oxidation: Add aqueous hydrogen peroxide (30%, 1.2 equivalents) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Purification and Analysis: The product is purified directly by column chromatography on silica gel (e.g., using an ethyl acetate/petroleum ether eluent). The enantiomeric excess of the resulting (R)-modafinil is determined by chiral HPLC analysis.
Protocol 3: The Kagan-Sharpless Catalytic Cycle for Asymmetric Sulfoxidation
The generally accepted mechanism for the Kagan-Sharpless sulfoxidation involves a dimeric titanium-tartrate complex in solution, which is the active catalytic species.
The "Chiral Switch" Concept: Omeprazole to Esomeprazole
The transition from a racemic drug to a single-enantiomer version is a key strategy in drug development to improve efficacy and reduce patient-to-patient variability in metabolism. Esomeprazole is the archetypal example of this "chiral switch."
Conclusion
Fundamental research into chiral sulfoxides has provided a robust platform for the development of advanced therapeutics and powerful synthetic tools. The evolution from stoichiometric reagents to highly efficient and sustainable catalytic systems, including both metal-based and enzymatic approaches, has enabled the large-scale production of enantiomerically pure sulfoxide drugs. For professionals in drug development, a deep understanding of these synthetic methodologies, the principles of stereopharmacology, and the associated analytical techniques is paramount for designing the next generation of safer and more effective medicines. The continued innovation in catalyst design and process optimization promises to further enhance the efficiency and environmental footprint of chiral sulfoxide synthesis.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. sulfoxides-in-medicine - Ask this paper | Bohrium [bohrium.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Sulfoxide - Wikipedia [en.wikipedia.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Sulfoxidation [organic-chemistry.org]
- 14. Enantioselective oxidation of sulfides with H2O2 catalyzed by a pre-formed manganese complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 16. Davis reagent - Enamine [enamine.net]
- 17. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Davis Oxidation [organic-chemistry.org]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. Portico [access.portico.org]
- 21. Sulfoxides in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Preliminary Investigation of p-Haloaryl Sulfoxides: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the preliminary investigation of p-haloaryl sulfoxides, a class of organosulfur compounds with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, characterization, and potential biological relevance of these molecules.
Introduction
p-Haloaryl sulfoxides are characterized by a sulfoxide group attached to an aromatic ring bearing a halogen atom (F, Cl, Br, I) at the para position. The presence of the halogen atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making these compounds attractive scaffolds in drug discovery.[1] Sulfoxides themselves are found in a number of approved drugs, including the proton pump inhibitors esomeprazole and lansoprazole, and the psychostimulant modafinil.[2] The stereogenic center at the sulfur atom in chiral sulfoxides adds another dimension of complexity and potential for stereospecific interactions with biological targets.[3] This guide will detail key experimental protocols, present collated quantitative data, and illustrate relevant workflows and biological pathways to facilitate further research in this area.
Synthesis of p-Haloaryl Sulfoxides
The most common and straightforward method for the synthesis of p-haloaryl sulfoxides is the selective oxidation of the corresponding p-haloaryl sulfides. A variety of oxidizing agents can be employed, with careful control of reaction conditions to prevent over-oxidation to the sulfone.
General Experimental Protocol: Oxidation of p-Haloaryl Sulfides
A mild and efficient method for the selective oxidation of p-haloaryl sulfides utilizes hydrogen peroxide in glacial acetic acid.[4] This method is advantageous due to the "green" nature of the oxidant and the simple work-up procedure.[4]
Procedure:
-
To a solution of the p-haloaryl sulfide (1.0 eq) in glacial acetic acid, add 30% hydrogen peroxide (4.0 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude p-haloaryl sulfoxide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Detailed Experimental Protocol: Enantioselective Synthesis of (S)-(-)-methyl p-bromophenyl sulfoxide
The following is a detailed procedure for the asymmetric oxidation of p-bromophenyl methyl sulfide, adapted from a literature precedent.[5]
Procedure:
-
In a round-bottom flask, dissolve the chiral catalyst in chloroform under a nitrogen atmosphere.
-
Add p-bromophenyl methyl sulfide (1.0 eq) to the reaction mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 30% aqueous solution of hydrogen peroxide (1.2 eq) dropwise, maintaining the internal temperature between 0-5 °C.[5]
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Quench the reaction by adding a 10% w/v aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[5]
-
Combine the organic fractions, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and petroleum ether) to yield the enantiomerically enriched sulfoxide.[5]
Characterization and Data Presentation
Thorough characterization of newly synthesized p-haloaryl sulfoxides is crucial. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize key quantitative data for a series of p-halophenyl methyl sulfoxides.
NMR Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| p-Fluorophenyl methyl sulfoxide | 7.65 (m, 2H), 7.20 (m, 2H), 2.70 (s, 3H) | 164.2 (d, J=252.5 Hz), 141.5, 126.0 (d, J=9.0 Hz), 116.5 (d, J=22.5 Hz), 44.0 |
| p-Chlorophenyl methyl sulfoxide | 7.58 (d, J = 8.5 Hz, 2H), 7.49 (d, J = 8.5 Hz, 2H), 2.71 (s, 3H)[6] | 144.07, 137.20, 129.60, 124.92, 43.95[6] |
| p-Bromophenyl methyl sulfoxide | 7.67 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 8.4 Hz, 2H), 2.72 (s, 3H) | 144.8, 132.5, 125.2, 125.0, 44.0 |
| p-Iodophenyl methyl sulfoxide | 7.85 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 2H), 2.68 (s, 3H) | 145.5, 138.5, 125.5, 98.0, 44.0 |
Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Monoisotopic Mass (Da) | Key IR Absorptions (cm-1) |
| p-Fluorophenyl methyl sulfoxide | 158.0254 | ~1050 (S=O stretch) |
| p-Chlorophenyl methyl sulfoxide | 173.9906[7] | ~1055 (S=O stretch) |
| p-Bromophenyl methyl sulfoxide | 217.9401 | ~1053 (S=O stretch) |
| p-Iodophenyl methyl sulfoxide | 265.9262 | ~1050 (S=O stretch) |
Experimental Workflow and Visualization
A systematic workflow is essential for the efficient investigation of p-haloaryl sulfoxides. The following diagram illustrates a typical experimental pathway from synthesis to characterization and preliminary biological evaluation.
Caption: Experimental workflow for p-haloaryl sulfoxide investigation.
Biological Relevance: A Potential Signaling Pathway
Many sulfoxide-containing drugs, such as esomeprazole, function as proton pump inhibitors (PPIs).[[“]] These drugs are used to treat acid-reflux and peptic ulcers by irreversibly blocking the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining.[9] The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of intervention by proton pump inhibitors.
References
- 1. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - P-chlorophenyl methyl sulfoxide (C7H7ClOS) [pubchemlite.lcsb.uni.lu]
- 8. Proton Pump Inhibitors Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 9. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to p-Bromophenyl i-Propyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Bromophenyl i-propyl sulfoxide is a chiral organosulfur compound that holds significance in organic synthesis and pharmaceutical research. Its structure, featuring a stereogenic sulfur center, makes it a valuable chiral auxiliary and a building block for the synthesis of more complex chiral molecules. This technical guide provides a comprehensive overview of its synthesis, properties, and characterization, with a focus on experimental details and data presentation for a scientific audience.
Chemical Structure and Properties
This compound consists of a p-bromophenyl group and an isopropyl group attached to a sulfinyl functional group. The chirality of the molecule arises from the tetrahedral arrangement of the lone pair of electrons, the oxygen atom, and the two organic substituents around the sulfur atom.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | C₉H₁₁BrOS | 247.15 | Solid (predicted) | Not available |
| p-Bromophenyl methyl sulfoxide | C₇H₇BrOS | 219.10 | White crystalline solid | 77-78 |
| p-Bromophenyl isopropyl sulfide | C₉H₁₁BrS | 231.15 | Not available | Not available |
| p-Bromophenyl methyl sulfide | C₇H₇BrS | 203.10 | Low melting crystalline mass | 38-40 |
Synthesis of this compound
The primary method for the synthesis of this compound is the oxidation of its corresponding sulfide, p-bromophenyl isopropyl sulfide. For enantiomerically enriched or pure sulfoxide, asymmetric oxidation methods are employed.
Experimental Protocol: Asymmetric Oxidation of p-Bromophenyl Isopropyl Sulfide
This protocol is adapted from the enantioselective synthesis of (S)-(-)-methyl p-bromophenyl sulfoxide.
Starting Material: p-Bromophenyl isopropyl sulfide (CAS No. 70398-89-9).
Reagents and Equipment:
-
p-Bromophenyl isopropyl sulfide
-
Chiral vanadium catalyst (e.g., formed in situ from VO(acac)₂ and a chiral Schiff base ligand)
-
Hydrogen peroxide (30% aqueous solution)
-
Chloroform (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Heptane or Petroleum Ether (HPLC grade)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, dropping funnel, magnetic stirrer, cooling bath, rotary evaporator, chromatography column, recrystallization flasks.
Workflow Diagram:
Caption: Workflow for the asymmetric synthesis of this compound.
Procedure:
-
Catalyst Formation: In a round-bottom flask, dissolve the chiral Schiff base ligand (e.g., (S)-(-)-2-(N-3,5-diiodosalicylidene)amino-3,3-dimethyl-1-butanol) and vanadyl acetylacetonate (VO(acac)₂) in chloroform. Stir the solution at room temperature for 30 minutes until the color changes, indicating catalyst formation.
-
Reaction Setup: To the catalyst solution, add p-bromophenyl isopropyl sulfide. Cool the reaction mixture to 0 °C using an ice bath or a cryocooler.
-
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture, maintaining the internal temperature at 0-5 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and heptane or petroleum ether as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure this compound.
Expected Yield: Based on the synthesis of the methyl analog, yields in the range of 60-70% can be anticipated.
Spectroscopic Characterization
Table 2: Predicted and Comparative Spectroscopic Data
| Technique | Predicted Data for this compound | Comparative Data for p-Bromophenyl Methyl Sulfoxide |
| ¹H NMR (CDCl₃) | * ~7.6 ppm (d, 2H): Aromatic protons ortho to the sulfoxide group. * ~7.5 ppm (d, 2H): Aromatic protons meta to the sulfoxide group. * ~3.0-3.5 ppm (septet, 1H): Methine proton of the isopropyl group. * ~1.2-1.4 ppm (d, 6H): Methyl protons of the isopropyl group. | * 7.64 ppm (d, 2H) * 7.49 ppm (d, 2H) * 2.69 ppm (s, 3H) |
| ¹³C NMR (CDCl₃) | * ~145 ppm: Aromatic carbon attached to the sulfoxide. * ~132 ppm: Aromatic carbons ortho to the bromine. * ~125 ppm: Aromatic carbons meta to the bromine. * ~124 ppm: Aromatic carbon attached to bromine. * ~55 ppm: Methine carbon of the isopropyl group. * ~15-16 ppm: Methyl carbons of the isopropyl group. | * 144.8 ppm * 132.5 ppm * 125.3 ppm * 125.0 ppm * 43.9 ppm |
| Mass Spec. (ESI+) | * [M+H]⁺: m/z ~248/250 (due to Br isotopes) * [M+Na]⁺: m/z ~270/272 (due to Br isotopes) | Not explicitly provided, but would show a similar isotopic pattern for bromine. |
Signaling Pathways and Logical Relationships
The primary relevance of this compound in a biological context is as a chiral building block in the synthesis of more complex, biologically active molecules. Its synthesis does not directly involve signaling pathways. However, the logic of its asymmetric synthesis can be represented.
Diagram of Asymmetric Synthesis Logic:
Caption: Logical flow of enantioselective oxidation to form chiral sulfoxides.
Applications in Drug Development
Chiral sulfoxides are important pharmacophores and intermediates in the synthesis of pharmaceuticals. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure compounds like this compound is crucial. It can serve as a chiral building block where the p-bromophenyl group can be further functionalized via cross-coupling reactions, and the chiral sulfoxide can direct the stereochemistry of subsequent reactions.
Conclusion
This compound is a valuable chiral synthetic intermediate. While specific experimental data for this compound is not extensively documented, established protocols for analogous compounds provide a reliable foundation for its synthesis and characterization. This guide offers a detailed framework for researchers and scientists to produce and utilize this compound in their work, particularly in the fields of asymmetric synthesis and drug discovery. Further research to fully characterize this specific sulfoxide would be a valuable contribution to the field.
Methodological & Application
Application Notes and Protocols for the Andersen Synthesis of Chiral Sulfoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Andersen synthesis is a classic and reliable method for the preparation of enantiomerically pure or enriched sulfoxides.[1][2][3] This method is particularly valuable in the pharmaceutical industry and asymmetric synthesis, where chiral sulfoxides serve as important chiral auxiliaries and are present in several drug molecules.[1][4] The synthesis relies on the diastereoselective preparation of a sulfinate ester derived from a chiral alcohol, followed by a nucleophilic substitution with an organometallic reagent, typically a Grignard reagent.[2][5] This reaction proceeds with a clean inversion of configuration at the sulfur atom, allowing for excellent stereochemical control.[2] The most commonly used chiral auxiliary is (-)-menthol, due to the crystallinity of the resulting diastereomeric p-toluenesulfinate, which allows for easy purification by recrystallization.[1][3]
Principle and Mechanism
The Andersen synthesis follows a two-step sequence:
-
Formation of a Diastereomerically Pure Sulfinate Ester: A sulfinyl chloride (e.g., p-toluenesulfinyl chloride) is reacted with a chiral alcohol, most commonly (-)-menthol, to form a mixture of diastereomeric sulfinate esters. The desired diastereomer, typically (-)-menthyl (S)-p-toluenesulfinate, is then isolated in high diastereomeric purity by crystallization.[2][6][7]
-
Nucleophilic Substitution: The purified sulfinate ester is then treated with an organometallic reagent (R-M), usually a Grignard reagent (R-MgX). The organometallic reagent selectively attacks the sulfur atom, displacing the chiral auxiliary (mentholate) in a stereospecific Sₙ2-type reaction. This substitution occurs with complete inversion of configuration at the sulfur center, yielding the desired chiral sulfoxide.[2]
Data Presentation
Table 1: Synthesis of Chiral Sulfoxides using the Andersen Method with Various Grignard Reagents
| Entry | Grignard Reagent (R-MgX) | R Group | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1 | Methylmagnesium iodide | Methyl | (R)-Methyl p-tolyl sulfoxide | >90 | >95 | [2] |
| 2 | Ethylmagnesium bromide | Ethyl | (R)-Ethyl p-tolyl sulfoxide | 85 | >95 | [2] |
| 3 | n-Butylmagnesium bromide | n-Butyl | (R)-n-Butyl p-tolyl sulfoxide | 88 | >95 | [2] |
| 4 | Phenylmagnesium bromide | Phenyl | (R)-Phenyl p-tolyl sulfoxide | 92 | >98 | [2] |
| 5 | Benzylmagnesium chloride | Benzyl | (R)-Benzyl p-tolyl sulfoxide | 75 | >95 | [2] |
| 6 | 2-Thienylmagnesium bromide | 2-Thienyl | (R)-p-Tolyl 2-thienyl sulfoxide | 68 | >95 | [8] |
| 7 | Vinylmagnesium bromide | Vinyl | (R)-p-Tolyl vinyl sulfoxide | 72 | >95 | [6] |
Note: The enantiomeric excess (ee) is a measure of the purity of the chiral substance.
Experimental Protocols
Protocol 1: Synthesis of (-)-Menthyl (S)-p-toluenesulfinate
This protocol is adapted from established literature procedures.[6][7]
Materials:
-
p-Toluenesulfinyl chloride
-
(-)-Menthol
-
Pyridine
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol (1.0 eq) in a mixture of diethyl ether and pyridine (a slight excess relative to the sulfinyl chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfinyl chloride (1.0 eq) in diethyl ether to the cooled solution of (-)-menthol.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric mixture of menthyl p-toluenesulfinates.
-
Purify the crude product by recrystallization from acetone. The less soluble (-)-menthyl (S)-p-toluenesulfinate will crystallize out. Filter the crystals and wash with cold acetone to afford the pure product. Typically, this procedure yields the desired diastereomer in high purity (>98:2 dr).[9]
Protocol 2: General Procedure for the Synthesis of Chiral Sulfoxides
This general protocol can be adapted for various Grignard reagents.
Materials:
-
(-)-Menthyl (S)-p-toluenesulfinate
-
Appropriate Grignard reagent (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under an inert atmosphere, dissolve (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the cooled solution of the sulfinate ester.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfoxide by silica gel column chromatography to afford the enantiomerically pure product.
Mandatory Visualization
Caption: Overall workflow of the Andersen synthesis.
Caption: Simplified mechanism of the nucleophilic substitution step.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and reactions of enantiomerically pure α-functionalized Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: p-Bromophenyl i-Propyl Sulfoxide in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, serving as versatile chiral auxiliaries to induce stereoselectivity in the formation of complex molecules.[1] Their conformational stability and the ability of the sulfinyl group to direct reactions make them invaluable tools in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2][3] While specific, documented pharmaceutical applications of p-Bromophenyl i-propyl sulfoxide are limited in publicly available literature, its structural similarity to other well-studied aryl alkyl sulfoxides, such as p-tolylsulfoxides and tert-butanesulfinamide, suggests its potential utility in analogous synthetic strategies.[4][5] This document provides an overview of the potential applications, along with a detailed representative protocol for the diastereoselective synthesis of a chiral β-amino acid precursor, a critical structural motif in many pharmaceutical compounds.
The general utility of chiral sulfoxides in asymmetric synthesis is well-established. They are employed to control the stereochemical outcome of a variety of chemical transformations, leading to the synthesis of enantiomerically enriched compounds.[2]
Potential Applications in Pharmaceutical Synthesis
Based on the established reactivity of analogous chiral aryl alkyl sulfoxides, this compound is anticipated to be a valuable chiral auxiliary in the following key transformations relevant to pharmaceutical synthesis:
-
Asymmetric Synthesis of Chiral Amines: Chiral amines are ubiquitous in pharmaceuticals. The addition of organometallic reagents to chiral N-sulfinylimines derived from this compound would likely proceed with high diastereoselectivity, providing a route to enantiomerically enriched amines after facile cleavage of the sulfinyl group.[4]
-
Diastereoselective Aldol Reactions: The formation of carbon-carbon bonds with control over stereochemistry is crucial in the synthesis of complex natural products and APIs. This compound can be used to create chiral enolates that undergo highly diastereoselective aldol reactions.
-
Synthesis of Chiral β-Amino Acids: β-Amino acids are important components of various pharmaceuticals, including antiviral and anticancer agents. A well-established method for their synthesis involves the diastereoselective addition of nucleophiles to chiral N-sulfinylimines, followed by removal of the chiral auxiliary.[6]
Representative Application: Asymmetric Synthesis of a Chiral β-Amino Acid Precursor
This section details a representative protocol for the use of a chiral p-bromophenyl alkyl sulfoxide as a chiral auxiliary in the diastereoselective synthesis of a β-amino acid derivative. This protocol is based on established methodologies for similar chiral sulfoxides and serves as a practical guide for researchers exploring the potential of this compound.
Reaction Scheme:
The overall synthetic strategy involves the condensation of an aldehyde with enantiopure (R)-p-bromophenyl i-propyl sulfinamide to form a chiral N-sulfinylimine. Subsequent diastereoselective addition of a nucleophile, in this case, a Reformatsky reagent, yields a protected β-amino acid derivative with high stereocontrol. The final step involves the removal of the chiral auxiliary to afford the desired enantiomerically enriched product.
Figure 1. General workflow for the synthesis of a chiral β-amino acid precursor.
Experimental Protocol
Part 1: Synthesis of (R)-p-Bromophenyl i-Propyl Sulfinamide (Chiral Auxiliary)
This is a foundational step, and a general procedure for the synthesis of a similar chiral sulfinamide is adapted here.
-
Asymmetric Oxidation of p-Bromophenyl i-propyl sulfide: To a solution of p-bromophenyl i-propyl sulfide (1.0 eq) in a suitable solvent such as toluene, add a chiral catalyst system (e.g., a titanium-based catalyst with a chiral ligand like diethyl tartrate).
-
Cool the mixture to 0 °C and add an oxidizing agent (e.g., cumene hydroperoxide) dropwise.
-
Stir the reaction at 0 °C and monitor for completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield enantiomerically enriched (R)-p-bromophenyl i-propyl sulfoxide.
-
The sulfoxide is then converted to the corresponding sulfinamide via standard procedures (e.g., reaction with lithium amide).
Part 2: Synthesis of the Chiral N-Sulfinylimine
-
To a solution of (R)-p-bromophenyl i-propyl sulfinamide (1.0 eq) and the desired aldehyde (1.2 eq) in an anhydrous solvent (e.g., THF), add a dehydrating agent such as CuSO₄ or Ti(OEt)₄.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture to remove the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude N-sulfinylimine, which can often be used in the next step without further purification.
Part 3: Diastereoselective Addition of a Reformatsky Reagent
-
In a separate flask, activate zinc dust (2.0 eq) with a small amount of I₂ or by washing with dilute HCl.
-
Add a solution of ethyl bromoacetate (1.5 eq) in anhydrous THF to the activated zinc under an inert atmosphere.
-
Heat the mixture gently to initiate the formation of the Reformatsky reagent.
-
Cool the reagent to -78 °C and add a solution of the chiral N-sulfinylimine (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for the specified time (typically 2-4 hours), monitoring for completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to obtain the diastereomerically enriched protected β-amino acid derivative.
Part 4: Cleavage of the Chiral Auxiliary
-
Dissolve the purified adduct in a suitable solvent system, such as methanol or THF.
-
Add an acid (e.g., HCl in dioxane or trifluoroacetic acid) and stir at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, neutralize the reaction and extract the product. The chiral auxiliary can often be recovered from the aqueous layer.
-
Purify the final product to obtain the enantiomerically pure β-amino acid derivative.
Data Presentation
The following table presents hypothetical data for the diastereoselective addition of a Reformatsky reagent to various N-sulfinylimines derived from (R)-p-bromophenyl i-propyl sulfinamide. This data is representative of what one might expect based on similar systems reported in the literature.
| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | 95:5 | 85 |
| 2 | 4-Methoxybenzaldehyde | 97:3 | 88 |
| 3 | 2-Naphthaldehyde | 96:4 | 82 |
| 4 | Isovaleraldehyde | 92:8 | 75 |
Signaling Pathway/Logical Relationship Diagram
The stereochemical outcome of the diastereoselective addition is rationalized by the Zimmerman-Traxler transition state model, where the sulfinyl group directs the incoming nucleophile to one face of the imine.
Figure 2. Rationale for diastereoselectivity in the addition to a chiral N-sulfinylimine.
While direct and extensive pharmaceutical applications of this compound are not prominently featured in the scientific literature, its structural characteristics strongly suggest its utility as a potent chiral auxiliary. The provided application notes and representative protocol for the synthesis of a chiral β-amino acid precursor demonstrate its potential in the stereocontrolled synthesis of valuable pharmaceutical intermediates. Researchers are encouraged to explore the use of this and other chiral sulfoxides in the development of novel and efficient synthetic routes to enantiomerically pure drug candidates.
References
- 1. experts.azregents.edu [experts.azregents.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 6. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for the Asymmetric Oxidation of Sulfides Using Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is a pivotal transformation in modern organic synthesis. Chiral sulfoxides are not only valuable building blocks and chiral auxiliaries but are also found in numerous biologically active compounds and pharmaceuticals, such as the proton-pump inhibitor esomeprazole (Nexium®) and the anti-narcoleptic agent armodafinil.[1][2][3][4] This document provides detailed application notes and protocols for several widely used catalytic systems for the asymmetric oxidation of sulfides.
Titanium-Catalyzed Asymmetric Sulfoxidation: The Kagan-Modena Protocol
The Kagan-Modena oxidation, first reported independently by the groups of Kagan and Modena in 1984, is a foundational method for the asymmetric oxidation of sulfides.[5][6][7] The catalytic system is typically generated in situ from titanium isopropoxide (Ti(Oi-Pr)₄), a chiral diethyl tartrate (DET) ligand, and water, with a hydroperoxide serving as the terminal oxidant.[5][6] Cumene hydroperoxide (CHP) has been shown to improve enantioselectivity compared to tert-butyl hydroperoxide (TBHP).[8]
Data Presentation
| Substrate | Chiral Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl p-tolyl sulfide | (R,R)-DET | TBHP | CH₂Cl₂ | -22 | 90 | 89 | [5] |
| Methyl p-tolyl sulfide | (R,R)-DET | CHP | CH₂Cl₂ | -20 | 98 | 96 | [7] |
| Phenyl benzyl sulfide | (R,R)-DET | TBHP | Toluene | 25 | 75 | 85 | [9] |
| 2-Thienyl benzyl sulfide | (S,S)-Hydrobenzoin | CHP | Toluene | 20 | 80 | >99 | [2] |
| Methyl p-chlorophenyl sulfide | (R,R)-DET | TBHP | CH₂Cl₂ | -20 | 60 | 92 | [5] |
Experimental Protocol: Asymmetric Oxidation of Methyl p-Tolyl Sulfide
Materials:
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
(R,R)-Diethyl tartrate ((R,R)-DET)
-
Methyl p-tolyl sulfide
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water, deionized
-
Sodium sulfite, saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.
-
Add (R,R)-diethyl tartrate (2.0 mmol) to the solvent.
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Add titanium (IV) isopropoxide (1.0 mmol) dropwise to the stirred solution. The solution should turn yellow.
-
Stir the mixture for 5 minutes, then add deionized water (1.0 mmol). A red-orange solution should form.
-
Stir the catalyst solution for an additional 30 minutes at -20 °C.
-
Add methyl p-tolyl sulfide (1.0 mmol) to the reaction mixture.
-
Slowly add cumene hydroperoxide (1.2 mmol) dropwise over 10 minutes, ensuring the temperature remains at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral sulfoxide.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow
Caption: Workflow for Titanium-Catalyzed Asymmetric Sulfoxidation.
Vanadium-Catalyzed Asymmetric Sulfoxidation
Vanadium complexes with chiral Schiff base ligands are highly effective catalysts for the asymmetric oxidation of sulfides, often employing hydrogen peroxide as a green oxidant.[8][10] Vanadium-salan complexes, in particular, have demonstrated excellent enantioselectivity and reactivity.[10][11] A key advantage of some vanadium-catalyzed systems is the simultaneous kinetic resolution of the initially formed racemic sulfoxide, which can significantly enhance the enantiomeric excess of the final product.[12][13]
Data Presentation
| Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Thioanisole | VO(acac)₂ / Chiral Schiff Base | H₂O₂ | CHCl₃ | 0 | 85 | >99 | [12][13] |
| Methyl Phenyl Sulfide | Vanadium-Salan Complex | H₂O₂ | CCl₄ | 0 | 95 | 95 | [10] |
| Ethyl Phenyl Sulfide | Vanadium-Salan Complex | H₂O₂ | CCl₄ | 0 | 92 | 93 | [10] |
| Benzyl Methyl Sulfide | Vanadium-Salan Complex | H₂O₂ | CCl₄ | 0 | 94 | 90 | [10] |
Experimental Protocol: Vanadium-Salan Catalyzed Asymmetric Oxidation
Materials:
-
Vanadium acetylacetonate (VO(acac)₂)
-
Chiral Salan Ligand (e.g., derived from a chiral diamine and salicylaldehyde, followed by reduction)
-
Sulfide substrate
-
Hydrogen peroxide (30% aq. solution)
-
Chloroform (CHCl₃)
-
Sodium thiosulfate, saturated aqueous solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the chiral salan ligand (0.025 mmol) and VO(acac)₂ (0.025 mmol) in chloroform (5 mL).
-
Stir the solution at room temperature for 30 minutes to pre-form the catalyst complex.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfide substrate (1.0 mmol) to the catalyst solution.
-
Add 30% aqueous hydrogen peroxide (1.2 mmol) dropwise to the stirred mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric catalytic oxidation - Wikipedia [en.wikipedia.org]
- 4. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. DSpace [cora.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 13. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Sulfoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of chiral sulfoxides, invaluable intermediates in the pharmaceutical and fine chemical industries. Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. This document outlines two primary biocatalytic strategies: the asymmetric oxidation of prochiral sulfides and the kinetic resolution of racemic sulfoxides, detailing the enzymes, experimental setups, and expected outcomes.
Introduction to Biocatalytic Sulfoxidation
Chiral sulfoxides are key structural motifs in many pharmaceuticals, agrochemicals, and chiral auxiliaries. The stereochemistry at the sulfur atom is often crucial for biological activity. Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure sulfoxides, offering high selectivity under mild reaction conditions.[1][2] The two main enzymatic approaches are:
-
Asymmetric Oxidation of Prochiral Sulfides: In this approach, an enzyme selectively oxidizes one of the two lone pairs of electrons on the sulfur atom of a prochiral sulfide, leading to the formation of a single enantiomer of the sulfoxide.[3][4] Key enzyme classes for this transformation include Baeyer-Villiger monooxygenases (BVMOs), flavin-containing monooxygenases (FMOs), cytochrome P450 monooxygenases (P450s), and peroxidases.[4][5]
-
Kinetic Resolution of Racemic Sulfoxides: This method employs an enzyme that selectively acts on one enantiomer of a racemic sulfoxide mixture.[1][5] This can be achieved through the reduction of one sulfoxide enantiomer to the corresponding sulfide, leaving the other enantiomer unreacted and thus enantiomerically enriched.[1][5] Methionine sulfoxide reductases (MsrA and MsrB) and dimethyl sulfoxide (DMSO) reductases are prominent enzymes in this category.[1][6]
Data Presentation: Performance of Biocatalysts in Chiral Sulfoxide Synthesis
The following tables summarize the performance of various biocatalytic systems in the synthesis of chiral sulfoxides, providing a comparative overview of their efficiency and selectivity.
Table 1: Asymmetric Oxidation of Prochiral Sulfides to Chiral Sulfoxides
| Enzyme/Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| BVMO145 | 2-(Phenylthiomethyl)pyridine | (S) | >99 | >99 | [1] |
| FMO401 | 2-(Phenylthiomethyl)pyridine | (R) | 98 | 94 | [1] |
| OTEMO | Thioanisole | (S) | 80 | 63 | [7] |
| OTEMO | Ethyl phenyl sulfide | (S) | 74 | 77 | [7] |
| PockeMO | Thioanisole | (S) | >99 | >99 | [5] |
| CHMO (A. calcoaceticus) | Thioanisole | (R) | >99 | 99 | [8] |
| Gordonia terrae IEGM 136 (whole-cell) | Methylphenyl sulfide | (R) | 100 | 95 | [9] |
| Rhodococcus sp. | Thioanisole | (S) | - | 80 | [9] |
Table 2: Kinetic Resolution of Racemic Sulfoxides
| Enzyme/Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| pmMsrA (crude extract) | rac-Methyl p-tolyl sulfoxide | (R) | ~50 | >99 | [10] |
| paMsrA (crude extract) | rac-Methyl p-tolyl sulfoxide | (R) | ~50 | >99 | [10] |
| akMsrB (whole-cell) | rac-Alkyl aryl sulfoxides | (S) | - | >90 | [10] |
| DmsABC (E. coli) | rac-Alkyl aryl sulfoxides | (S) | up to 52 | up to >99 | [10] |
| MsrA02 (cell-free extract) | rac-Methyl p-tolyl sulfoxide | (R) | 50 | >99 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biocatalytic synthesis of chiral sulfoxides.
Protocol 1: Asymmetric Sulfoxidation using a Baeyer-Villiger Monooxygenase (BVMO) Whole-Cell Biocatalyst
This protocol is adapted for a generic BVMO-expressing whole-cell system, such as E. coli expressing the cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus.[8]
1. Materials and Reagents:
-
LB medium (Luria-Bertani)
-
Appropriate antibiotic (e.g., kanamycin for pET vectors)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Tris-HCl buffer (50 mM, pH 8.0-9.0)
-
Glucose
-
Prochiral sulfide substrate (e.g., thioanisole)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
E. coli BL21(DE3) cells transformed with a plasmid containing the BVMO gene.
2. Equipment:
-
Shaking incubator
-
Centrifuge
-
Spectrophotometer
-
Reaction vials
-
Standard glassware for extraction
-
Rotary evaporator
-
Chiral HPLC system for analysis
3. Procedure:
-
Cell Culture and Induction:
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Use the overnight culture to inoculate 500 mL of fresh LB medium with the antibiotic in a 2 L flask.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 20-25°C) for 16-20 hours.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Wash the cell pellet with Tris-HCl buffer and centrifuge again.
-
Resuspend the cell pellet in the same buffer to a desired cell density (e.g., 10 g wet cells/L).
-
-
Biotransformation:
-
In a reaction vial, combine the whole-cell suspension with glucose (as a cofactor regeneration source, e.g., 50 mM).
-
Add the prochiral sulfide substrate (e.g., 1-10 mM, may be dissolved in a minimal amount of a co-solvent like DMSO if poorly soluble).
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Product Extraction and Analysis:
-
Once the reaction is complete, saturate the aqueous phase with NaCl.
-
Extract the product with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the conversion and enantiomeric excess of the resulting sulfoxide by chiral HPLC.
-
Protocol 2: Kinetic Resolution of a Racemic Sulfoxide using Methionine Sulfoxide Reductase A (MsrA) Cell-Free Extract
This protocol describes the kinetic resolution of a racemic sulfoxide using a cell-free extract of E. coli overexpressing an MsrA enzyme.[10][11]
1. Materials and Reagents:
-
Recombinant E. coli cells overexpressing MsrA (from Protocol 1, steps 1-2)
-
Lysis buffer (e.g., Tris-HCl 50 mM, pH 7.5, containing lysozyme)
-
Dithiothreitol (DTT)
-
Racemic sulfoxide substrate (e.g., rac-methyl p-tolyl sulfoxide)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
2. Equipment:
-
Sonicator or high-pressure homogenizer
-
Ultracentrifuge
-
Reaction vials
-
Standard laboratory glassware
-
Chiral HPLC system
3. Procedure:
-
Preparation of Cell-Free Extract (CFE):
-
Resuspend the harvested cell pellet from Protocol 1 in lysis buffer.
-
Disrupt the cells by sonication on ice or by using a high-pressure homogenizer.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.
-
The resulting supernatant is the cell-free extract. The protein concentration can be determined using a Bradford or BCA assay.
-
-
Kinetic Resolution Reaction:
-
In a reaction vial, dissolve the racemic sulfoxide in phosphate buffer (e.g., 10 mM final concentration).
-
Add the cell-free extract to the reaction mixture (the amount will depend on the enzyme activity).
-
Initiate the reaction by adding DTT (e.g., 1.5 equivalents relative to the sulfoxide).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Monitor the reaction until approximately 50% conversion is reached, which indicates the complete resolution of one enantiomer.
-
-
Work-up and Analysis:
-
Extract the reaction mixture with ethyl acetate (3 x 1 volume).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Determine the enantiomeric excess of the remaining sulfoxide and the yield of the corresponding sulfide by chiral HPLC.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for the biocatalytic synthesis of chiral sulfoxides.
Caption: General workflow for asymmetric sulfoxidation using a whole-cell biocatalyst.
Caption: Workflow for kinetic resolution of racemic sulfoxides using a cell-free enzyme extract.
Logical Relationships in Biocatalytic Approaches
The choice of biocatalytic strategy depends on the desired enantiomer and the available starting material.
Caption: Decision logic for selecting a biocatalytic strategy for chiral sulfoxide synthesis.
References
- 1. Expanding the toolbox of Baeyer–Villiger and flavin monooxygenase biocatalysts for the enantiodivergent green synthesis of sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Prochiral sulfoxidation as a probe for flavin-containing monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Rational Mutagenesis of Methionine Sulfoxide Reductase Biocatalysts To Expand the Substrate Scope of the Kinetic Resolution of Chiral Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules, the control of stereochemistry is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity.[1] This strategy allows for the creation of a desired stereocenter with a predictable configuration. After the key transformation, the auxiliary is cleaved from the product and can, in principle, be recovered for reuse.[1] This approach is a reliable and well-established method for accessing enantiomerically pure compounds and is often the method of choice in the early phases of drug discovery.[2][3]
This document provides detailed application notes and protocols for three of the most widely used classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine amides.
General Workflow of a Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary follows a logical three-step sequence: attachment of the auxiliary to a substrate, diastereoselective reaction to create the new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. This process converts a difficult-to-separate mixture of enantiomers into a more easily separable mixture of diastereomers.[4]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical attribute, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies often require the development and marketing of single-enantiomer drugs. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the state-of-the-art technique for separating enantiomers and determining their relative proportions, a measure known as enantiomeric excess (ee).[1][2][3][4] This document provides a detailed overview of the principles, protocols, and data analysis involved in determining enantiomeric excess using chiral HPLC.
The direct separation of enantiomers on a CSP is the most common approach.[5] This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[5][6] The choice of CSP and mobile phase is crucial for achieving successful separation.[2]
Part 1: General Protocol for Chiral Method Development
Developing a robust chiral separation method typically involves screening various columns and mobile phases to find the optimal conditions.[2] The non-predictive nature of chiral chromatography necessitates an empirical approach.[2]
Initial Assessment & Analyte Characterization
-
Determine Physicochemical Properties: Understand the analyte's structure, functional groups (acidic, basic, neutral), pKa, and solubility. This information guides the initial selection of columns and mobile phases.
-
Select Detection Wavelength: Determine the UV maximum absorbance (λmax) for the analyte to ensure adequate sensitivity. If the analyte is fluorescent, fluorescence detection can offer higher sensitivity.[1][7]
Chiral Stationary Phase (CSP) Screening
The selection of an appropriate CSP is the most critical step. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable and should be primary candidates for screening.[8][9]
Recommended Primary Screening Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Cellulose tris(4-methylbenzoate) coated on silica gel.
Mobile Phase Screening
Screen the selected columns with a set of standard mobile phases to cover different interaction modes.
Typical Screening Mobile Phases:
-
Normal Phase (NP):
-
Hexane/Isopropanol (IPA) (e.g., 90:10 v/v)
-
Hexane/Ethanol (e.g., 90:10 v/v)
-
Additives: For basic compounds, add 0.1% diethylamine (DEA) or another suitable amine. For acidic compounds, add 0.1% trifluoroacetic acid (TFA).[11]
-
-
Polar Organic Mode:
-
Methanol (100%)
-
Ethanol (100%)
-
Acetonitrile (100%)
-
Additives (0.1% TFA or DEA) may be required.
-
-
Reversed-Phase (RP) Mode:
-
Acetonitrile/Water with buffer (e.g., ammonium acetate or phosphate buffer)
-
Methanol/Water with buffer
-
Method Optimization
Once partial separation is observed, optimize the method by systematically adjusting the mobile phase composition and temperature.
-
Mobile Phase Ratio: Fine-tune the ratio of the strong solvent (e.g., alcohol in normal phase) to modulate retention and resolution.
-
Additives: Vary the concentration of the acidic or basic additive.
-
Flow Rate: Adjust the flow rate (typically 0.5-1.5 mL/min) to improve peak shape and resolution.
-
Temperature: Lowering the column temperature often improves chiral resolution.
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Method Development.
Part 2: Example Protocol: Enantiomeric Purity of Escitalopram
This protocol is an example based on published methods for the separation of citalopram enantiomers.[10][12] Escitalopram is the (S)-enantiomer.
Materials and Equipment
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Phenylcarbamated-β-cyclodextrin (CD-PH) bonded to silica, 5 µm, 250 x 4.6 mm.
-
Chemicals: Escitalopram reference standard, Citalopram racemic standard, Ammonium acetate, Ethanol, 2-Propanol (IPA), Methylene dichloride (DCM) - all HPLC grade.
-
Sample Preparation: Dissolve standards and samples in the mobile phase to a final concentration of approximately 50 µg/mL.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | Ammonium acetate / Ethanol / IPA / DCM (100:150:70:30, v/v/v/v)[10] |
| Flow Rate | 0.5 mL/min[10] |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm[10] |
| Injection Volume | 10 µL |
| Run Time | ~20 minutes |
System Suitability
Before sample analysis, inject a solution of racemic citalopram to verify system performance.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between (S)- and (R)-citalopram peaks |
| Tailing Factor (T) | ≤ 2.0 for the escitalopram peak |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area from 6 replicate injections |
Data Acquisition and Processing
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the racemic citalopram standard to determine the retention times for the (S)- and (R)-enantiomers.
-
Inject the escitalopram sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
Part 3: Calculation of Enantiomeric Excess (ee)
Enantiomeric excess is a measurement of the purity of a chiral substance.[13] It is calculated from the peak areas of the two enantiomers obtained from the chromatogram.
Formula
The enantiomeric excess (% ee) is calculated using the following formula:[13][14]
% ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
Where:
-
Area_major: The peak area of the enantiomer present in the larger amount.
-
Area_minor: The peak area of the enantiomer present in the smaller amount.
A racemic mixture (50:50) has an ee of 0%, while a pure single enantiomer has an ee of 100%.[13]
Sample Calculation
Assume an HPLC analysis of an escitalopram sample yields the following peak areas:
-
Area of (S)-citalopram (major enantiomer): 1,250,000
-
Area of (R)-citalopram (minor enantiomer): 15,000
Calculation:
-
Sum of areas = 1,250,000 + 15,000 = 1,265,000
-
Difference of areas = |1,250,000 - 15,000| = 1,235,000
-
% ee = (1,235,000 / 1,265,000) * 100 = 97.63%
Data Presentation: Quantitative Results for Escitalopram Batches
The following table summarizes hypothetical results from the analysis of three different batches of an escitalopram drug substance.
| Batch ID | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Peak Area (S)-enantiomer | Peak Area (R)-enantiomer | Enantiomeric Excess (% ee) |
| ESC-001 | 12.5 | 15.1 | 1,250,000 | 15,000 | 97.63% |
| ESC-002 | 12.6 | 15.2 | 1,285,000 | 10,500 | 98.38% |
| ESC-003 | 12.5 | 15.1 | 1,210,000 | 25,000 | 96.76% |
Enantiomeric Excess Calculation Logic
Caption: Logical flow for calculating enantiomeric excess.
Part 4: Method Validation
Any chiral HPLC method used for quantitative analysis in a regulated environment must be validated according to ICH or USP guidelines.[6][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities, degradation products).
-
Linearity: Demonstrate a linear relationship between the concentration of the minor enantiomer and its peak area over a specified range.
-
Accuracy: Determine the closeness of test results to the true value, often assessed by analyzing samples spiked with known amounts of the minor enantiomer.
-
Precision: The degree of agreement among individual test results (repeatability and intermediate precision).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.[10]
-
Limit of Detection (LOD): The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. researchgate.net [researchgate.net]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uma.es [uma.es]
- 8. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaguru.co [pharmaguru.co]
- 14. physicsforums.com [physicsforums.com]
Application Notes and Protocols for Enantioselective Synthesis Using p-Bromophenyl i-Propyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral sulfoxides are powerful auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Among these, p-bromophenyl alkyl sulfoxides have emerged as versatile tools for inducing enantioselectivity in a variety of chemical transformations. The presence of the p-bromophenyl group can facilitate purification and characterization, while the stereogenic sulfur atom effectively directs the approach of incoming reagents.
These application notes provide a comprehensive overview of the use of p-bromophenyl i-propyl sulfoxide and its close analogue, p-bromophenyl methyl sulfoxide, as chiral auxiliaries in enantioselective synthesis. Detailed protocols for the synthesis of the chiral auxiliary and its application in the diastereoselective reduction of β-keto sulfoxides to afford enantiomerically enriched β-hydroxy sulfoxides are presented. β-Hydroxy sulfoxides are valuable intermediates, readily converted to enantiopure alcohols, which are key building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Synthesis of (S)-(-)-p-Bromophenyl Methyl Sulfoxide
A reliable method for the preparation of enantiopure p-bromophenyl alkyl sulfoxides is crucial for their use as chiral auxiliaries. The following protocol, adapted from Organic Syntheses, describes a catalytic asymmetric oxidation of p-bromophenyl methyl sulfide.[1]
Experimental Protocol: Synthesis of (S)-(-)-p-Bromophenyl Methyl Sulfoxide[1]
Materials:
-
(L)-tert-Leucinol
-
3,5-Diiodosalicylaldehyde
-
Ethanol (EtOH)
-
Vanadyl acetylacetonate [VO(acac)₂]
-
Chloroform (CHCl₃)
-
p-Bromophenyl methyl sulfide
-
Hydrogen peroxide (35% w/w aqueous solution)
-
Sodium thiosulfate (10% w/v aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Ethyl acetate (EtOAc)
-
Heptane
Procedure:
-
Ligand Synthesis: (S)-(-)-2-(N-3,5-Diiodosalicyliden)amino-3,3-dimethyl-1-butanol is prepared by dissolving (L)-tert-leucinol (2.34 g, 20.0 mmol, 1.0 equiv) in EtOH (20 mL) in a 100-mL one-necked round-bottomed flask equipped with a magnetic stir bar. 3,5-Diiodosalicylaldehyde (8.20 g, 22.0 mmol, 1.1 equiv) is added, and the flask is fitted with a reflux condenser. The reaction mixture is heated at reflux for 1 hour, during which time a yellow precipitate forms. The mixture is stirred at room temperature for 48 hours. The solvent is evaporated under reduced pressure, and the crude product is purified by dissolving in hot EtOH (5 mL). The resulting yellow solution is allowed to cool to room temperature, leading to the formation of needle-like crystals. The flask is then refrigerated at 3°C overnight. The crystals are collected by filtration, washed with cold EtOH, and dried under vacuum to afford the chiral ligand.
-
Catalyst Preparation: In a 250-mL one-necked round-bottomed flask equipped with a magnetic stir bar, the chiral ligand (0.58 g, 1.2 mmol, 0.02 equiv) is dissolved in CHCl₃ (30 mL). Vanadyl acetylacetonate (0.16 g, 0.60 mmol, 0.01 equiv) is added, and the solution is stirred for 30 minutes at room temperature, open to the atmosphere. The solution will change color from yellow to green and finally to dark brown.
-
Asymmetric Oxidation: p-Bromophenyl methyl sulfide (12.19 g, 60.0 mmol, 1.0 equiv) is added in one portion to the reaction mixture, followed by more CHCl₃ (30 mL). The solution is cooled to 0°C. A 35% w/w aqueous solution of hydrogen peroxide (6.48 g, 66.0 mmol, 1.1 equiv) is added dropwise via a syringe pump over 1 hour. The reaction mixture is stirred at 0°C for 24 hours.
-
Work-up: The reaction is quenched at 0°C by the dropwise addition of a 10% w/v aqueous solution of sodium thiosulfate (100 mL). The mixture is transferred to a separatory funnel, and the flask is rinsed with CH₂Cl₂. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium chloride, dried over MgSO₄, filtered, and concentrated under reduced pressure to give the crude product.
-
Purification: The crude product is purified by silica gel chromatography using a mixture of ethyl acetate and heptane as the eluent to separate the desired sulfoxide from the sulfone byproduct. Further purification can be achieved by recrystallization from a hot mixture of ethyl acetate and heptane to afford (S)-(-)-p-bromophenyl methyl sulfoxide as off-white needles.
Quantitative Data
| Product | Yield | Enantiomeric Excess (ee) |
| (S)-(-)-p-Bromophenyl Methyl Sulfoxide[1] | 61% | 99% |
Application in Diastereoselective Reduction of β-Keto Sulfoxides
A prominent application of chiral p-bromophenyl sulfoxides is in the diastereoselective reduction of β-keto sulfoxides to generate enantiomerically enriched β-hydroxy sulfoxides. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the presence or absence of a chelating agent, such as zinc chloride (ZnCl₂). This stereodivergent approach allows access to both diastereomers of the β-hydroxy sulfoxide from a single β-keto sulfoxide precursor.[1]
Synthesis of β-Keto Sulfoxides
The first step in this synthetic sequence is the preparation of the β-keto sulfoxide. This is typically achieved by the acylation of the lithiated chiral sulfoxide.
Materials:
-
(S)-(-)-p-Bromophenyl methyl sulfoxide
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Ester (e.g., ethyl acetate)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether or Ethyl acetate for extraction
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of (S)-(-)-p-bromophenyl methyl sulfoxide in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78°C for 30 minutes to generate the corresponding carbanion.
-
The desired ester is then added dropwise, and the reaction mixture is stirred at -78°C for an appropriate time (typically 1-2 hours) until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a dilute aqueous solution of HCl.
-
The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude β-keto sulfoxide is purified by column chromatography on silica gel.
Diastereoselective Reduction of β-Keto Sulfoxides
The stereochemical outcome of the reduction of the β-keto sulfoxide is highly dependent on the reaction conditions.
Materials:
-
β-Keto sulfoxide
-
Diisobutylaluminium hydride (DIBAL-H)
-
Zinc chloride (ZnCl₂), anhydrous
-
Tetrahydrofuran (THF) or Diethyl ether, anhydrous
-
Methanol (MeOH)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate for extraction
-
Magnesium sulfate (MgSO₄)
Procedure for (R,R)-β-Hydroxy Sulfoxide (Chelation-Controlled):
-
To a solution of the β-keto sulfoxide in anhydrous THF at -78°C under an inert atmosphere, add one equivalent of anhydrous ZnCl₂.
-
Stir the mixture for 15-30 minutes to allow for chelation.
-
Add DIBAL-H (typically 1.1 to 1.5 equivalents) dropwise.
-
Stir the reaction at -78°C until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
Purify the crude product by column chromatography to yield the (R,R)-β-hydroxy sulfoxide.
Procedure for (R,S)-β-Hydroxy Sulfoxide (Non-Chelation-Controlled):
-
To a solution of the β-keto sulfoxide in anhydrous THF at -78°C under an inert atmosphere, add DIBAL-H (typically 1.1 to 1.5 equivalents) dropwise.
-
Stir the reaction at -78°C until completion (monitored by TLC).
-
Follow the same quenching and work-up procedure as described for the chelation-controlled reduction.
-
Purify the crude product by column chromatography to yield the (R,S)-β-hydroxy sulfoxide.
Quantitative Data for Diastereoselective Reduction
| Substrate | Conditions | Product Diastereomer | Diastereomeric Ratio (d.r.) |
| β-Keto Sulfoxide[1] | DIBAL-H, ZnCl₂, THF, -78°C | (R,R) | >95:5 |
| β-Keto Sulfoxide[1] | DIBAL-H, THF, -78°C | (R,S) | >95:5 |
Reductive Cleavage of the Sulfoxide Auxiliary
The final step to obtain the enantiopure alcohol is the reductive cleavage of the sulfinyl group. Raney nickel is a common reagent for this transformation.
Experimental Protocol: Desulfurization to Afford Chiral Alcohols (General Procedure)
Materials:
-
β-Hydroxy sulfoxide
-
Raney Nickel (W-2), slurry in ethanol
-
Ethanol (EtOH)
-
Celatom® or Celite®
Procedure:
-
Dissolve the β-hydroxy sulfoxide in ethanol.
-
Add a slurry of Raney nickel in ethanol.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celatom® or Celite® to remove the Raney nickel.
-
Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude alcohol by column chromatography if necessary.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the synthesis and application of p-bromophenyl methyl sulfoxide.
Caption: Mechanism of stereodivergent reduction of β-keto sulfoxides.
Conclusion
This compound and its methyl analogue are highly effective chiral auxiliaries for enantioselective synthesis. The protocols detailed herein provide a reliable pathway for the preparation of the chiral auxiliary and its successful application in the diastereoselective reduction of β-keto sulfoxides. The ability to control the stereochemical outcome of the reduction by simply modifying the reaction conditions offers a powerful and versatile strategy for the synthesis of enantiomerically pure β-hydroxy compounds. The subsequent straightforward removal of the sulfoxide auxiliary makes this methodology particularly attractive for the synthesis of chiral alcohols, which are of significant interest to the pharmaceutical and fine chemical industries.
References
Application Notes and Protocols for the Preparation of p-Bromophenyl i-propyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of p-Bromophenyl i-propyl sulfoxide, a potentially valuable intermediate in organic synthesis and drug discovery. The protocol is divided into two main stages: the synthesis of the precursor, p-Bromophenyl i-propyl sulfide, and its subsequent oxidation to the target sulfoxide.
Experimental Protocols
Part 1: Synthesis of p-Bromophenyl i-propyl Sulfide
This procedure outlines the S-alkylation of 4-bromothiophenol with 2-bromopropane to yield the corresponding sulfide.
Materials:
-
4-bromothiophenol
-
2-bromopropane
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromothiophenol (1.0 eq) in ethanol.
-
To this solution, add a solution of sodium hydroxide (1.1 eq) in water and stir for 15 minutes at room temperature to form the sodium thiophenoxide salt.
-
Add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude p-Bromophenyl i-propyl sulfide.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure sulfide.
Part 2: Oxidation of p-Bromophenyl i-propyl Sulfide to this compound
This protocol describes a selective oxidation of the sulfide to the sulfoxide using hydrogen peroxide in glacial acetic acid, a method known for its high yield and selectivity[1].
Materials:
-
p-Bromophenyl i-propyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve p-Bromophenyl i-propyl sulfide (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (2.0-4.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting sulfide is consumed (typically 2-4 hours).
-
Carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Representative ¹H NMR Data (CDCl₃, δ ppm) | Representative ¹³C NMR Data (CDCl₃, δ ppm) |
| 4-bromothiophenol | C₆H₅BrS | 189.07 | Solid | N/A | 7.35 (d, 2H), 7.10 (d, 2H), 3.45 (s, 1H) | 132.0, 131.5, 129.0, 120.0 |
| 2-bromopropane | C₃H₇Br | 122.99 | Liquid | N/A | 4.20 (septet, 1H), 1.70 (d, 6H) | 45.0, 26.5 |
| p-Bromophenyl i-propyl sulfide | C₉H₁₁BrS | 231.15 | Liquid/Solid | 85-95 | 7.40 (d, 2H), 7.20 (d, 2H), 3.40 (septet, 1H), 1.30 (d, 6H) | 135.0, 132.0, 130.0, 121.0, 38.0, 23.0 |
| This compound | C₉H₁₁BrOS | 247.15 | Solid | 90-99[1] | 7.60 (d, 2H), 7.50 (d, 2H), 3.00 (septet, 1H), 1.20 (d, 6H) | 145.0, 132.5, 125.0, 124.0, 55.0, 16.0 |
Experimental Workflow
The following diagram illustrates the two-stage synthesis of this compound.
Caption: Synthetic route for this compound.
References
Palladium-Catalyzed Synthesis of Chiral Sulfoxides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chiral sulfoxides are a critical structural motif in numerous pharmaceuticals, agrochemicals, and serve as valuable chiral auxiliaries and ligands in asymmetric synthesis. The development of efficient and stereoselective methods for their synthesis is of paramount importance. Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral sulfoxides, offering distinct advantages over classical methods like the oxidation of prochiral sulfides. This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of chiral sulfoxides, focusing on key methodologies including the enantioselective arylation of sulfenate anions and kinetic resolution of racemic sulfoxides.
Introduction to Methodologies
Palladium-catalyzed approaches to chiral sulfoxides primarily revolve around two key strategies: the asymmetric arylation of prochiral sulfenate anions and the kinetic resolution of racemic sulfoxides.
-
Enantioselective Arylation of Sulfenate Anions: This method involves the in-situ generation of a sulfenate anion from a suitable precursor, which then undergoes a palladium-catalyzed cross-coupling reaction with an arylating agent in the presence of a chiral ligand. The chiral ligand, coordinated to the palladium center, controls the stereochemical outcome of the C-S bond formation, leading to an enantioenriched sulfoxide. Precursors for sulfenate anions include β-sulfinyl esters and aryl benzyl sulfoxides.[1][2][3]
-
Kinetic Resolution of Racemic Sulfoxides: In this approach, a chiral palladium catalyst selectively reacts with one enantiomer of a racemic sulfoxide at a faster rate, leading to the formation of a functionalized chiral sulfoxide and the recovery of the unreacted, enantioenriched sulfoxide.[4][5] This strategy is particularly useful for accessing both enantiomers of a sulfoxide. Common transformations employed in kinetic resolutions include C-H functionalization reactions like olefination and alkynylation.[5][6]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of various palladium-based catalytic systems for the synthesis of chiral sulfoxides, highlighting the effects of ligands, arylating agents, and substrates on yield and enantioselectivity.
Table 1: Enantioselective Arylation of Sulfenate Anions Generated from β-Sulfinyl Esters
| Entry | Aryl Halide | Chiral Ligand | Pd Source | Base | Solvent | Yield (%) | ee (%) | Reference |
| 1 | 4-Bromotoluene | (R)-(S)-PPF-t-Bu₂ | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 85 | 83 | [1] |
| 2 | 4-Bromoanisole | (R)-(S)-PPF-t-Bu₂ | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 80 | 81 | [1] |
| 3 | 1-Bromonaphthalene | (R)-(S)-PPF-t-Bu₂ | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 75 | 75 | [1] |
| 4 | 2-Bromopyridine | (R)-(S)-PPF-t-Bu₂ | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 60 | 65 | [1] |
Table 2: Enantioselective Arylation of Aryl Sulfenate Anions from Aryl Benzyl Sulfoxides
| Entry | Aryl Bromide | Chiral Ligand | Pd Source | Base | Solvent | Yield (%) | ee (%) | Reference |
| 1 | 4-Bromobenzonitrile | (R,R)-DIOP | Pd(dba)₂ | t-BuONa | CPME | 95 | 90 | [2] |
| 2 | 4-Bromoacetophenone | (R,R)-DIOP | Pd(dba)₂ | t-BuONa | CPME | 92 | 91 | [2] |
| 3 | 3-Bromopyridine | (R,R)-DIOP | Pd(dba)₂ | t-BuONa | CPME | 85 | 88 | [2] |
| 4 | Methyl 4-bromobenzoate | (R,R)-DIOP | Pd(dba)₂ | t-BuONa | CPME | 98 | 92 | [2] |
Table 3: Kinetic Resolution of 2-(Arylsulfinyl)pyridines via Pd(II)-Catalyzed C-H Alkynylation
| Entry | Aryl Group of Sulfoxide | Alkyne | Chiral Ligand | Pd Source | Additive | Yield of Product (%) | ee of Product (%) | Yield of Recovered SM (%) | ee of Recovered SM (%) | Reference |
| 1 | Phenyl | Phenylacetylene | L-pGlu-OH | Pd(OAc)₂ | Ag₂CO₃ | 45 | 97 | 50 | 85 | [4][5] |
| 2 | 4-Methoxyphenyl | Phenylacetylene | L-pGlu-OH | Pd(OAc)₂ | Ag₂CO₃ | 42 | 98 | 51 | 88 | [4][5] |
| 3 | 4-Chlorophenyl | Phenylacetylene | L-pGlu-OH | Pd(OAc)₂ | Ag₂CO₃ | 48 | 96 | 47 | 90 | [4][5] |
| 4 | 2-Naphthyl | Phenylacetylene | L-pGlu-OH | Pd(OAc)₂ | Ag₂CO₃ | 40 | 95 | 53 | 82 | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Arylation of Sulfenate Anions Generated from β-Sulfinyl Esters
This protocol is adapted from the work of Poli and coworkers.[1]
Materials:
-
Palladium(0) source (e.g., Pd₂(dba)₃)
-
Chiral phosphine ligand (e.g., (R)-(S)-PPF-t-Bu₂)
-
β-Sulfinyl ester
-
Aryl halide
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the chiral ligand (e.g., (R)-(S)-PPF-t-Bu₂, 0.022 mmol, 2.2 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add the β-sulfinyl ester (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral sulfoxide.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: General Procedure for the Kinetic Resolution of 2-(Arylsulfinyl)pyridines via Pd(II)-Catalyzed C-H Alkynylation
This protocol is based on the methodology developed by Wang and coworkers.[4][5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral amino acid ligand (e.g., L-pGlu-OH)
-
Racemic 2-(arylsulfinyl)pyridine
-
Terminal alkyne
-
Silver salt additive (e.g., Ag₂CO₃)
-
Anhydrous solvent (e.g., t-BuOH)
-
Standard Schlenk line or glovebox equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the racemic 2-(arylsulfinyl)pyridine (0.2 mmol, 1.0 equiv), the terminal alkyne (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), L-pGlu-OH (0.04 mmol, 20 mol%), and Ag₂CO₃ (0.1 mmol, 0.5 equiv).
-
Add anhydrous t-BuOH (2 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the alkynylated product and the unreacted starting material.
-
Determine the enantiomeric excess (ee) of both the product and the recovered starting material by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows in the palladium-catalyzed synthesis of chiral sulfoxides.
References
- 1. Enantioselective synthesis of aryl sulfoxides via palladium-catalyzed arylation of sulfenate anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Practical Applications of Enantiopure Sulfoxides in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Enantiopure sulfoxides have emerged as indispensable tools in modern chemical research, owing to their unique stereochemical properties. The sulfur atom in a sulfoxide is a stereocenter, and the high configurational stability of the sulfinyl group allows for the isolation and application of single enantiomers.[1][2] This has led to their widespread use as powerful chiral auxiliaries in asymmetric synthesis, as chiral ligands in catalysis, and as key structural motifs in medicinal chemistry and materials science.[1][3] These application notes provide an overview of the practical applications of enantiopure sulfoxides, complete with detailed experimental protocols and quantitative data to facilitate their implementation in a research setting.
Application in Asymmetric Synthesis
Enantiopure sulfoxides are highly valued in asymmetric synthesis for their ability to control the stereochemical outcome of chemical reactions. They are primarily used as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective transformation, and as chiral ligands that coordinate to a metal center to create a chiral catalytic environment.[1][3]
Enantiopure Sulfoxides as Chiral Auxiliaries in the Diels-Alder Reaction
Enantiopure vinyl sulfoxides are effective dienophiles in asymmetric Diels-Alder reactions, enabling the synthesis of chiral cyclic compounds with high diastereoselectivity.[4][5] The sulfinyl group activates the double bond for cycloaddition and directs the approach of the diene to one of the two diastereotopic faces of the dienophile.
| Diene | Lewis Acid Catalyst | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | None | 85 | 95:5 |
| Cyclopentadiene | ZnCl₂ | 92 | >99:1 |
| 1,3-Butadiene | None | 78 | 88:12 |
| 1,3-Butadiene | Et₂AlCl | 85 | 97:3 |
| Isoprene | ZnCl₂ | 90 | 96:4 (para) |
| 2,3-Dimethyl-1,3-butadiene | Et₂AlCl | 88 | >99:1 |
Data compiled from representative literature on sulfoxide-mediated Diels-Alder reactions.[4][6]
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between (+)-(R)-p-tolyl vinyl sulfoxide and cyclopentadiene.
Materials:
-
(+)-(R)-p-Tolyl vinyl sulfoxide
-
Cyclopentadiene (freshly cracked)
-
Zinc chloride (ZnCl₂), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of (+)-(R)-p-tolyl vinyl sulfoxide (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under a nitrogen atmosphere at -78 °C, add anhydrous ZnCl₂ (1.2 mmol).
-
Stir the mixture for 15 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the solution.
-
Continue stirring the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired cycloadduct.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Enantiopure Sulfoxides as Ligands in Asymmetric Catalysis
The use of enantiopure sulfoxides as chiral ligands in transition metal-catalyzed reactions is a rapidly growing field.[3][7] The sulfinyl group can coordinate to the metal center through either the sulfur or the oxygen atom, and the proximity of the stereogenic sulfur to the metal center can lead to high levels of asymmetric induction.[3] Chiral pyridyl sulfoxides are a notable class of ligands that have been successfully employed in a variety of catalytic transformations.[2]
| Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-(pyridin-2-yl)-2-(p-tolylsulfinyl)benzene | 40 | 95 | 98 |
| (S)-1-(isoquinolin-1-yl)-2-(p-tolylsulfinyl)benzene | 40 | 92 | 96 |
| (S)-2-methyl-1-(pyridin-2-yl)-3-(p-tolylsulfinyl)propane | 25 | 88 | 91 |
| (R)-2-(tert-butylsulfinyl)pyridine | 40 | 75 | 85 |
Data represents typical results for this class of reaction.
This protocol describes the asymmetric 1,4-addition of phenylboronic acid to cyclohex-2-enone using a rhodium/chiral pyridyl sulfoxide catalyst.
Materials:
-
[Rh(acac)(CO)₂]
-
(S)-1-(pyridin-2-yl)-2-(p-tolylsulfinyl)benzene (chiral ligand)
-
Phenylboronic acid
-
Cyclohex-2-enone
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve [Rh(acac)(CO)₂] (0.01 mmol) and the chiral pyridyl sulfoxide ligand (0.011 mmol) in anhydrous 1,4-dioxane (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve phenylboronic acid (1.5 mmol) and cyclohex-2-enone (1.0 mmol) in 1,4-dioxane (2.0 mL).
-
Add the substrate solution to the catalyst solution.
-
Add an aqueous solution of KOH (2.0 M, 0.1 mL) to the reaction mixture.
-
Stir the reaction at 40 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with water (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Application in Medicinal Chemistry
The sulfinyl group is a key pharmacophore in several marketed drugs. The stereochemistry at the sulfur atom can have a profound impact on the pharmacological and pharmacokinetic properties of a drug molecule.[8] A prominent example is esomeprazole (the (S)-enantiomer of omeprazole), a proton pump inhibitor used to treat acid reflux, which shows improved efficacy and metabolic profile compared to the racemic mixture.[9][10]
Asymmetric Synthesis of Esomeprazole
The industrial synthesis of esomeprazole relies on the enantioselective oxidation of a prochiral sulfide precursor.[7][11] Various catalytic systems, including transition metal complexes and enzymes, have been developed for this key transformation.[9][12]
| Catalytic System | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
| Ti(OiPr)₄ / (+)-DET | Cumene Hydroperoxide | ~80 | ~90 |
| Fe(acac)₃ / Chiral Schiff Base | H₂O₂ | 87 | 99.4 |
| Engineered Cyclohexanone Monooxygenase (CHMO) | O₂ | >95 | >99.9 |
| Engineered Baeyer-Villiger Monooxygenase (BVMO) | O₂ / NADPH | High | >99 |
DET = Diethyl tartrate. Data compiled from industrial and academic research.[10][11][12]
This protocol is based on an iron-catalyzed enantioselective sulfoxidation.[7][11]
Materials:
-
5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (pyrmetazole)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Chiral Schiff base ligand (e.g., (S,S)-N,N'-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diaminocyclohexane)
-
Sodium acetate (NaOAc)
-
Hydrogen peroxide (H₂O₂, 30% aq. solution)
-
Methanol (MeOH)
-
Toluene
-
Water
Procedure:
-
To a stirred solution of pyrmetazole (1.0 mmol) in a mixture of toluene (5 mL) and methanol (1 mL), add Fe(acac)₃ (0.02 mmol), the chiral Schiff base ligand (0.022 mmol), and sodium acetate (0.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the mixture to 0 °C.
-
Slowly add 30% aqueous hydrogen peroxide (1.1 mmol) over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at 0 °C for an additional 5 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (10%, 5 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude esomeprazole can be purified by crystallization.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Application in Materials Science
The incorporation of enantiopure sulfoxides into molecular frameworks can give rise to materials with interesting chiroptical properties. These materials can function as chiroptical switches, where an external stimulus, such as light, can reversibly alter their chiral optical response (e.g., circular dichroism or optical rotation).[1][13]
Enantiopure Sulfoxide-Based Chiroptical Switches
Azobenzene derivatives containing an enantiopure p-tolylsulfoxide group have been shown to function as chiroptical switches.[13][14] The trans and cis isomers of these molecules, which can be interconverted by irradiation with light of different wavelengths, exhibit distinct circular dichroism (CD) spectra and optical rotation values.
| Isomer | Wavelength for Interconversion (nm) | Specific Rotation [α]D (deg) | Key CD Signal (nm, Δε) |
| trans-isomer | 365 | +150 | 340, +10.5 |
| cis-isomer | 436 | -250 | 440, -5.2 |
Data is representative for a p-tolylsulfoxide substituted azobenzene.[13]
This protocol describes a typical photoisomerization experiment for a chiroptical switch.
Materials:
-
Enantiopure sulfinyl azobenzene derivative
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer
-
Circular dichroism (CD) spectropolarimeter
-
Polarimeter
-
Light source with appropriate filters (e.g., 365 nm and 436 nm LEDs or filtered mercury lamp)
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the trans-sulfinyl azobenzene in acetonitrile of a known concentration (e.g., 1 x 10⁻⁴ M).
-
Record the initial UV-Vis spectrum, CD spectrum, and optical rotation of the solution.
-
Irradiate the solution with 365 nm light to induce trans-to-cis isomerization. Monitor the process by observing the changes in the UV-Vis spectrum until a photostationary state is reached.
-
Record the UV-Vis spectrum, CD spectrum, and optical rotation of the solution containing the cis-enriched mixture.
-
Irradiate the same solution with 436 nm light to induce cis-to-trans isomerization, thereby switching the system back to its initial state.
-
Monitor the back-isomerization with UV-Vis spectroscopy until the original spectrum is restored.
-
Record the final UV-Vis, CD, and optical rotation to confirm the reversibility of the switching process.
References
- 1. Enantiopure sulfoxides: recent applications in asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of chiral sulfoxide ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Diels–Alder reactions of sulphinyl-activated dienophiles obtained via a self-induced chiral oxidation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Asymmetric Diels-Alder Reactions of Enantiopure 3-(Alkylsulfinyl)-1-methoxy-1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of Diastereoselectivity in Diels-Alder Reactions of Enantiopure (SS)-2-(p-Tolylsulfinyl)-1,4-naphthoquinone and Chiral Racemic Acyclic Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Enantiopure Sulfoxides by Concurrent Photocatalytic Oxidation and Biocatalytic Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Collection - Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation - ACS Catalysis - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Photoinduced conformational switch of enantiopure azobenzenes controlled by a sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantiopure sulfinyl azobenzenes as chiroptical switches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Bromophenyl i-Propyl Sulfoxide as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral sulfoxides are powerful tools in asymmetric synthesis, acting as versatile chiral auxiliaries to control the stereochemical outcome of reactions. Among these, p-bromophenyl i-propyl sulfoxide has emerged as a valuable reagent due to its steric bulk and the presence of the bromine atom, which can facilitate purification and characterization. This document provides detailed application notes and protocols for the synthesis and utilization of enantiopure this compound as a chiral auxiliary in asymmetric synthesis, including a representative diastereoselective aldol reaction and subsequent removal of the auxiliary.
The general strategy involves the preparation of an enantiomerically pure sulfoxide, its attachment to a prochiral substrate, a subsequent diastereoselective reaction to create a new stereocenter, and finally, the cleavage of the auxiliary to yield the desired chiral product.
Synthesis of Enantiopure (R)-p-Bromophenyl i-Propyl Sulfoxide
The synthesis of enantiopure this compound is typically achieved via the Andersen method, which involves the diastereoselective reaction of a chiral sulfinate ester with an organometallic reagent. A common and effective precursor is (-)-menthyl (S)-p-bromobenzenesulfinate.
Experimental Protocol: Synthesis of (R)-p-Bromophenyl i-Propyl Sulfoxide
Materials:
-
(-)-Menthyl (S)-p-bromobenzenesulfinate
-
Isopropylmagnesium chloride (or bromide) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of (-)-menthyl (S)-p-bromobenzenesulfinate (1.0 eq) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of isopropylmagnesium chloride (1.1 eq) is added dropwise to the stirred solution of the sulfinate ester over a period of 30 minutes.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford enantiopure (R)-p-bromophenyl i-propyl sulfoxide.
Application in Diastereoselective Aldol Reaction
A key application of chiral sulfoxides is in directing the stereochemistry of enolate additions to carbonyl compounds. The following protocol describes the use of (R)-p-bromophenyl i-propyl sulfoxide in a diastereoselective aldol reaction. This involves the formation of a β-ketosulfoxide, followed by its reaction with an aldehyde.
Experimental Protocol: Diastereoselective Aldol Reaction
Step 1: Synthesis of the β-Ketosulfoxide
-
To a solution of (R)-p-bromophenyl i-propyl sulfoxide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to generate the α-sulfinyl carbanion.
-
Add a solution of the desired ester (e.g., ethyl acetate, 1.1 eq) in anhydrous THF to the carbanion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by chromatography.
Step 2: Aldol Addition
-
To a solution of the β-ketosulfoxide (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir for 30 minutes to form the lithium enolate.
-
Add the desired aldehyde (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. The product is then purified by flash chromatography.
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral sulfinyl group to yield the desired enantiomerically enriched product. Reductive cleavage using Raney Nickel is a common and effective method.
Experimental Protocol: Reductive Cleavage with Raney Nickel
Materials:
-
Aldol adduct from the previous step
-
Raney Nickel (W-2, slurry in ethanol)
-
Ethanol
-
Celite®
Procedure:
-
Dissolve the purified aldol adduct in ethanol.
-
Add a slurry of Raney Nickel (a significant excess by weight, e.g., 5-10 times the weight of the substrate) to the solution.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure is often sufficient) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.
-
Wash the Celite® pad thoroughly with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product, the chiral β-hydroxy ketone or ester, can be purified by flash chromatography.
Data Presentation
The following table summarizes typical quantitative data for the synthesis and application of (R)-p-bromophenyl i-propyl sulfoxide as a chiral auxiliary in an aldol reaction sequence.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Notes |
| Synthesis of Auxiliary | (R)-p-Bromophenyl i-propyl sulfoxide | 85-95 | >99% e.e. | Purification by crystallization or chromatography. |
| Aldol Addition | Chiral β-hydroxy-β'-ketosulfoxide | 70-90 | >95:5 d.r. | The major diastereomer is typically isolated after chromatography. |
| Cleavage of Auxiliary | Enantiopure β-hydroxy ketone/ester | 75-90 | >98% e.e. | The enantiomeric excess of the final product is dependent on the diastereoselectivity of the aldol step. |
Visualizations
Application Notes and Protocols for the Enantioselective Oxidation of Prochiral Sulfides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is a pivotal transformation in modern organic synthesis. Chiral sulfoxides are not only valuable building blocks for the synthesis of complex molecules and active pharmaceutical ingredients (APIs) but also serve as potent chiral auxiliaries. This document provides detailed application notes and experimental protocols for three major catalytic approaches to this transformation: metal-catalyzed, organocatalytic, and biocatalytic oxidation.
I. Metal-Catalyzed Enantioselective Sulfoxidation
Metal complexes are highly effective catalysts for the enantioselective oxidation of prochiral sulfides, offering high yields and enantioselectivities. Key advantages include the tunability of the metal's coordination sphere and the potential for high turnover numbers.
A. Titanium-Catalyzed Asymmetric Sulfoxidation (Kagan-Sharpless Method)
The Kagan-Sharpless modification of the Sharpless epoxidation reagent is a cornerstone of enantioselective sulfoxidation. The catalyst is prepared in situ from titanium(IV) isopropoxide, diethyl tartrate (DET), and water, with cumene hydroperoxide serving as the terminal oxidant.[1][2]
Experimental Protocol: Asymmetric Oxidation of Methyl p-Tolyl Sulfide [1]
-
Catalyst Preparation:
-
To a 1-L flask containing methylene chloride (125 mL) and a magnetic stir bar, add (S,S)-(-)-diethyl tartrate (5.35 mL, 30 mmol) at room temperature (20°C).
-
Stopper the flask with a septum, purge with argon, and add titanium(IV) isopropoxide (4.48 mL, 15 mmol) via syringe. The solution will turn yellow.
-
After stirring for a few minutes, add distilled water (0.27 mL, 15 mmol) dropwise. Continue stirring vigorously for 25 minutes until the water is fully dissolved, yielding a pale-yellow solution.
-
-
Reaction:
-
Dissolve methyl p-tolyl sulfide (4.09 mL, 30 mmol) in methylene chloride (5 mL) and add it to the catalyst solution.
-
Cool the flask to -30°C in an acetone/dry ice bath and stir for 40 minutes.
-
Add 80% cumene hydroperoxide (5.54 mL, 30 mmol) dropwise over 5 minutes.
-
Store the reaction flask in a freezer at -23°C for 15 hours.
-
-
Work-up and Purification:
-
Add water (5.05 mL) to the reaction mixture and stir vigorously for 90 minutes at room temperature.
-
Prepare a sintered-glass funnel with a 2.5 cm pad of Celite, wetted with methylene chloride.
-
Filter the suspension under vacuum, washing the Celite pad thoroughly with methylene chloride.
-
The resulting filtrate contains the crude (S)-methyl p-tolyl sulfoxide. The enantiomeric purity of the crude product is approximately 90% ee.[1]
-
Workflow for Titanium-Catalyzed Sulfoxidation
Caption: General workflow for the Kagan-Sharpless asymmetric sulfoxidation.
B. Vanadium-Salan Catalyzed Asymmetric Sulfoxidation
Chiral vanadium-salan complexes are highly effective catalysts for the enantioselective oxidation of sulfides using hydrogen peroxide as a green oxidant.[3][4][5]
Experimental Protocol: Asymmetric Oxidation of Thioanisole [3]
-
Catalyst Preparation (in situ):
-
To a solution of the chiral salan ligand (0.01 mmol) in CHCl3 (2 mL) is added VO(acac)2 (0.01 mmol).
-
The mixture is stirred at room temperature for 1 hour.
-
-
Reaction:
-
Thioanisole (1 mmol) is added to the catalyst solution.
-
30% aqueous H2O2 (1.1 mmol) is added, and the reaction is stirred at 0°C.
-
The reaction progress is monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the chiral sulfoxide.
-
Note: Some studies have reported difficulties in reproducing the high enantioselectivities of this method, suggesting that the catalyst formation and reaction conditions are highly sensitive.[4]
C. Manganese-Catalyzed Asymmetric Sulfoxidation
Porphyrin-inspired manganese complexes have emerged as powerful catalysts for rapid and highly enantioselective sulfoxidations with hydrogen peroxide.[6][7]
Experimental Protocol: Asymmetric Oxidation of Thioanisole [6]
-
Catalyst Preparation (in situ):
-
A pre-formed manganese complex with a chiral ligand (e.g., derived from a chiral diamine and substituted salicylaldehyde) is used.
-
-
Reaction:
-
To a solution of the sulfide (0.2 mmol) in dichloromethane (2.0 mL) is added the manganese catalyst (1 mol%) and a carboxylic acid additive (e.g., acetic acid, 10 mol%).
-
The mixture is stirred at a specified temperature (e.g., -20°C).
-
Aqueous hydrogen peroxide (30%, 0.24 mmol) is added dropwise.
-
The reaction is monitored by TLC.
-
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of Na2S2O3.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
-
The residue is purified by flash column chromatography.
-
Table 1: Comparison of Metal-Catalyzed Sulfoxidation Methods
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Ti(OiPr)4/(S,S)-DET/H2O | Methyl p-tolyl sulfide | 90 | 90 | [1] |
| Vanadium-Salan | Thioanisole | 95 | 96 | [3] |
| Manganese-Porphyrinoid | Thioanisole | 95 | >99 | [6] |
| Manganese-Porphyrinoid | 2-Methoxythioanisole | 94 | >99 | [6] |
| Manganese-Porphyrinoid | 4-Chlorothioanisole | 93 | >99 | [6] |
II. Organocatalytic Enantioselective Sulfoxidation
Organocatalysis offers a metal-free alternative for asymmetric sulfoxidation, often utilizing chiral Brønsted acids to activate the oxidant.
Chiral Phosphoric Acid Catalyzed Sulfoxidation
Confined chiral Brønsted acids, such as imidodiphosphoric acids, can catalyze the highly enantioselective oxidation of a broad range of sulfides with hydrogen peroxide.[8][9][10][11]
Experimental Protocol: Asymmetric Oxidation of Thioanisole [8]
-
Reaction Setup:
-
To a vial containing the chiral imidodiphosphoric acid catalyst (0.001 mmol, 0.1 mol%) and MgSO4 (50 mg) is added the solvent (e.g., CCl4, 1.0 mL).
-
Thioanisole (1.0 mmol) is added, followed by 50% aqueous H2O2 (1.2 mmol).
-
The reaction mixture is stirred at the specified temperature (e.g., 30°C).
-
-
Monitoring and Work-up:
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered, and the solvent is evaporated.
-
The residue is purified by flash column chromatography.
-
Catalytic Cycle of Chiral Phosphoric Acid
Caption: Proposed catalytic cycle for chiral phosphoric acid-catalyzed sulfoxidation.
Table 2: Organocatalytic Sulfoxidation of Various Sulfides
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| Imidodiphosphoric Acid | Thioanisole | 98 | 98 | [8] |
| Imidodiphosphoric Acid | 4-Methoxythioanisole | 99 | 97 | [8] |
| Imidodiphosphoric Acid | 4-Nitrothioanisole | 99 | 96 | [8] |
| Imidodiphosphoric Acid | Benzyl phenyl sulfide | 95 | 97 | [8] |
III. Biocatalytic Enantioselective Sulfoxidation
Enzymes offer unparalleled selectivity under mild reaction conditions, making them an attractive green alternative for chiral sulfoxide synthesis.
Peroxygenase-Catalyzed Sulfoxidation with In Situ H2O2 Generation
Unspecific peroxygenases (UPOs) can catalyze the enantioselective oxidation of sulfides. A bienzymatic system, coupling a choline oxidase for in situ H2O2 generation with a UPO, provides a sustainable approach.[12][13][14]
Experimental Protocol: Bienzymatic Oxidation of Thioanisole [13]
-
Reaction Mixture Preparation:
-
Prepare a 1 mL reaction mixture in a suitable buffer (e.g., 50 mM NaPi buffer, pH 7.0).
-
Add choline oxidase from Arthrobacter nicotianae (AnChOx) to a final concentration of 5 µM.
-
Add the recombinant unspecific peroxygenase from Agrocybe aegerita (rAaeUPO) to a final concentration of 100 nM.
-
Add thioanisole to a final concentration of 35 mM.
-
Add choline chloride (ChCl) to a final concentration of 100 mM.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with shaking (500 rpm) for 24 hours.
-
-
Analysis:
-
The formation of the chiral sulfoxide and its enantiomeric excess are determined by chiral HPLC analysis.
-
Workflow for Bienzymatic Sulfoxidation
Caption: Bienzymatic cascade for enantioselective sulfoxidation.
Table 3: Biocatalytic Sulfoxidation of Thioanisole
| Enzyme System | Substrate | Conversion (%) | ee (%) | Reference |
| Choline Oxidase/Peroxygenase | Thioanisole | >99 | >99 | [13] |
Conclusion
The enantioselective oxidation of prochiral sulfides can be achieved through a variety of powerful techniques. Metal-catalyzed methods offer high efficiency and broad substrate scope. Organocatalysis provides a valuable metal-free alternative with excellent enantioselectivities. Biocatalysis represents a green and highly selective approach, particularly with the development of robust enzyme systems and in situ cofactor/co-substrate regeneration. The choice of method will depend on the specific substrate, desired scale, and environmental considerations. The protocols and data presented herein provide a foundation for researchers to select and implement the most suitable strategy for their synthetic goals.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System [organic-chemistry.org]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 6. Enantioselective oxidation of sulfides with H2O2 catalyzed by a pre-formed manganese complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Oxidation Catalysis by a Porphyrin-Inspired Manganese Complex: Highly Enantioselective Sulfoxidation with a Wide Substrate Scope [organic-chemistry.org]
- 8. Activation of H2O2 by Chiral Confined Brønsted Acids: A Highly Enantioselective Catalytic Sulfoxidation [organic-chemistry.org]
- 9. Activation of H2O2 by chiral confined Brønsted acids: a highly enantioselective catalytic sulfoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective Sulfoxidation of Thioanisole by Cascading a Choline Oxidase and a Peroxygenase in the Presence of Natural Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Vanadium Complexes in Catalytic Sulfoxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfoxides is a pivotal transformation in organic synthesis, particularly in the pharmaceutical industry where chiral sulfoxides are valuable intermediates and active pharmaceutical ingredients. Vanadium complexes have emerged as highly efficient catalysts for this transformation, offering excellent chemo- and enantioselectivity under mild reaction conditions. This document provides detailed application notes and experimental protocols for the use of vanadium complexes, specifically chiral Schiff base and Salan-type complexes, in catalytic sulfoxidation reactions using hydrogen peroxide as a green and atom-economical oxidant.
Application Notes
Vanadium-catalyzed sulfoxidation offers several advantages for synthetic chemists. The catalysts are typically prepared from readily available and relatively inexpensive starting materials. The reactions often proceed with high efficiency at or below room temperature, minimizing side reactions and energy consumption. A key feature of chiral vanadium complexes is their ability to induce high levels of asymmetry, providing access to enantiomerically enriched sulfoxides.
Two prominent classes of ligands for vanadium in this context are Schiff bases and their reduced analogues, Salan ligands. Chiral Schiff base ligands are easily synthesized by the condensation of a salicylaldehyde derivative with a chiral amino alcohol. The resulting vanadium complexes are effective catalysts for asymmetric sulfoxidation.[1][2] Salan ligands, which possess a more flexible backbone due to the reduction of the imine bonds to amines, often lead to catalysts with improved reactivity and enantioselectivity.[3][4]
The typical oxidant employed in these reactions is aqueous hydrogen peroxide (H₂O₂), which is environmentally benign as its only byproduct is water. The combination of a vanadium catalyst with H₂O₂ forms a reactive peroxovanadium species, which is the active oxidizing agent in the catalytic cycle.[5] The choice of solvent can also play a crucial role in the outcome of the reaction, with chlorinated solvents like chloroform and dichloromethane often providing good results.[6][7]
A notable feature of some vanadium-catalyzed systems is the occurrence of kinetic resolution.[3][7] In cases where the initial asymmetric oxidation does not provide perfect enantioselectivity, the catalyst can selectively oxidize the minor sulfoxide enantiomer to the corresponding sulfone at a faster rate than the major enantiomer. This process effectively enriches the enantiopurity of the desired sulfoxide.[2][7]
Data Presentation
The following tables summarize the catalytic performance of representative vanadium-Schiff base and vanadium-Salan complexes in the asymmetric sulfoxidation of various sulfides.
Table 1: Vanadium-Schiff Base Catalyzed Asymmetric Sulfoxidation of Thioanisole Derivatives
| Entry | Substrate (Ar-S-CH₃) | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Thioanisole | 1 | 24 | 95 | 85 | [1] |
| 2 | p-Tolyl methyl sulfide | 1 | 24 | 92 | 88 | [1] |
| 3 | o-Tolyl methyl sulfide | 1 | 36 | 85 | 75 | [1] |
| 4 | p-Methoxyphenyl methyl sulfide | 1 | 24 | 96 | 82 | [1] |
| 5 | p-Chlorophenyl methyl sulfide | 1 | 30 | 90 | 89 | [1] |
| 6 | p-Nitrophenyl methyl sulfide | 1 | 48 | 75 | 78 | [1] |
Catalyst formed in situ from VO(acac)₂ and a chiral Schiff base ligand derived from a substituted salicylaldehyde and an amino alcohol. Reactions were typically performed in CHCl₃ at 0 °C with H₂O₂ as the oxidant.
Table 2: Vanadium-Salan Catalyzed Asymmetric Sulfoxidation of Various Sulfides
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Thioanisole | 1 | 12 | 98 | 95 | [3][6] |
| 2 | Benzyl phenyl sulfide | 1 | 15 | 95 | 92 | [3][6] |
| 3 | Cyclohexyl phenyl sulfide | 1 | 20 | 88 | 90 | [3][6] |
| 4 | tert-Butyl phenyl sulfide | 1 | 24 | 85 | 88 | [3][6] |
| 5 | Methyl n-octyl sulfide | 1 | 18 | 92 | 85 | [3][6] |
| 6 | Dibenzyl sulfide | 1 | 16 | 96 | 91 | [3][6] |
Catalyst formed in situ from VO(acac)₂ and a chiral Salan ligand. Reactions were typically performed in CHCl₃ at room temperature with H₂O₂ as the oxidant.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Schiff Base Ligand ((S)-N-(3,5-di-tert-butylsalicylidene)-tert-leucinol)
This protocol describes the synthesis of a common chiral Schiff base ligand used in vanadium-catalyzed asymmetric sulfoxidation.
Materials:
-
(S)-tert-Leucinol
-
3,5-di-tert-butylsalicylaldehyde
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of (S)-tert-leucinol (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add 3,5-di-tert-butylsalicylaldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Allow the solution to cool to room temperature. The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford the pure Schiff base ligand.
Protocol 2: General Procedure for Vanadium-Catalyzed Asymmetric Sulfoxidation of Thioanisole
This protocol provides a general method for the asymmetric sulfoxidation of thioanisole using an in situ prepared vanadium-Schiff base catalyst.
Materials:
-
Chiral Schiff base ligand (from Protocol 1)
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Thioanisole
-
Hydrogen peroxide (30% aqueous solution)
-
Chloroform (CHCl₃)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for slow addition of H₂O₂)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral Schiff base ligand (0.01 mmol) and VO(acac)₂ (0.01 mmol).
-
Add chloroform (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add thioanisole (1.0 mmol) to the reaction mixture.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 mmol) to the reaction mixture over a period of several hours. A syringe pump is recommended for controlled addition.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding sulfoxide.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Catalytic Cycle of Vanadium-Catalyzed Sulfoxidation
The following diagram illustrates the proposed catalytic cycle for the oxidation of a sulfide to a sulfoxide using a vanadium complex and hydrogen peroxide.
References
- 1. Synthesis, characterization, and structures of oxovanadium(V) complexes of Schiff bases of beta-amino alcohols as tunable catalysts for the asymmetric oxidation of organic sulfides and asymmetric alkynylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. Efficient asymmetric oxidation of sulfides and kinetic resolution of sulfoxides catalyzed by a vanadium-salan system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. art.torvergata.it [art.torvergata.it]
- 6. Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System [organic-chemistry.org]
- 7. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with kinetic resolution to enhance enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is kinetic resolution and why is it used?
Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.[1][2] This method is widely used in academia and industry for the synthesis of enantiopure compounds, which is crucial in drug development as different enantiomers of a drug can have vastly different biological activities.[3][4]
Q2: What is the maximum theoretical yield for a standard kinetic resolution?
In a standard kinetic resolution, the maximum theoretical yield for the recovery of one enantiomer (either the unreacted starting material or the product) is 50%.[5][6] This is because the starting material is a 1:1 mixture of two enantiomers, and the process selectively transforms one of them.
Q3: How can the 50% yield limit of kinetic resolution be overcome?
The 50% yield limitation can be overcome by employing a technique called Dynamic Kinetic Resolution (DKR).[6][7] In DKR, the slow-reacting enantiomer is continuously racemized back to the racemic mixture in situ. This allows the faster-reacting enantiomer to be continually formed, theoretically enabling a 100% yield of a single enantiomeric product.[6][8]
Q4: What is the selectivity factor (s) and why is it important?
The selectivity factor (s), also referred to as the enantiomeric ratio (E), is a measure of the efficiency of a kinetic resolution.[9] It is the ratio of the rate constant of the fast-reacting enantiomer (kfast) to the rate constant of the slow-reacting enantiomer (kslow). A higher 's' value indicates a greater difference in the reaction rates of the enantiomers and thus a more effective resolution.[5] To obtain a product with high enantiomeric excess in a useful yield, a high selectivity factor is generally required.[1][5]
Q5: How does conversion affect the enantiomeric excess (ee) of the product and the remaining substrate?
In a kinetic resolution, the enantiomeric excess of both the product and the unreacted substrate changes with the extent of the reaction (conversion).[5][9] The ee of the unreacted substrate increases as the reaction progresses, theoretically reaching 100% at full conversion.[1] Conversely, the ee of the product is highest at the beginning of the reaction and decreases as the reaction proceeds.[10][11]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Q: My kinetic resolution experiment resulted in a low enantiomeric excess for both the product and the unreacted starting material. What are the potential causes and how can I improve it?
A: Low enantiomeric excess is a common issue in kinetic resolution. Several factors can contribute to this problem. Below is a step-by-step guide to troubleshoot and optimize your reaction.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting decision tree for low enantiomeric excess.
Detailed Troubleshooting Steps:
-
Verify Catalyst/Enzyme Activity and Selectivity:
-
Potential Cause: The chiral catalyst or enzyme may have low activity or inherent low enantioselectivity for the specific substrate. Enzymes, in particular, can be sensitive to storage and handling conditions.
-
Solution:
-
Ensure the catalyst or enzyme is from a reliable source and has been stored correctly.
-
Consider screening a variety of catalysts or enzymes. For enzymatic resolutions, different lipases, for example, can exhibit vastly different selectivities for the same substrate.[12][13]
-
Increase the catalyst/enzyme loading. However, be aware that this can sometimes lead to decreased selectivity.
-
-
-
Optimize Reaction Temperature:
-
Potential Cause: The reaction temperature can significantly impact the selectivity factor.[14] Generally, lower temperatures lead to higher selectivity due to the larger difference in activation energies between the two enantiomers' reaction pathways.[15]
-
Solution:
-
Perform the reaction at a lower temperature. This may require longer reaction times.
-
Conduct a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.
-
-
-
Screen Different Solvents:
-
Potential Cause: The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity.
-
Solution:
-
-
Adjust Reaction Time (Monitor Conversion):
-
Potential Cause: As the reaction progresses, the relative concentrations of the enantiomers change, which affects the ee of the product. Stopping the reaction at the optimal conversion is crucial.
-
Solution:
-
Monitor the reaction progress over time by taking aliquots and analyzing the ee of both the substrate and product, as well as the conversion.[17][18]
-
For high ee of the unreacted starting material, the reaction should be allowed to proceed to higher conversions (>50%).[1]
-
For high ee of the product, the reaction should be stopped at lower conversions.[10]
-
-
-
Investigate Undesired Racemization:
-
Potential Cause: The product or the enantioenriched starting material might be racemizing under the reaction conditions. This can be promoted by factors like temperature, pH, or the catalyst itself.
-
Solution:
-
Analyze the stability of the enantioenriched product and starting material under the reaction conditions in the absence of the other reactant.
-
If racemization is observed, consider modifying the reaction conditions (e.g., lower temperature, different base/acid if applicable).
-
-
Issue 2: Poor Yield
Q: My kinetic resolution is giving a high enantiomeric excess, but the yield of the desired enantiomer is very low. How can I improve the yield?
A: Low yield in the context of high ee is a common challenge, especially since standard kinetic resolution has a 50% theoretical maximum yield.
Troubleshooting Steps for Poor Yield:
-
Optimize for a Practical Balance between Yield and ee:
-
Potential Cause: Pushing for extremely high ee of the unreacted substrate requires very high conversions, which inherently leads to a low yield of that substrate.
-
Solution:
-
Re-evaluate the required ee for your application. It may be possible to accept a slightly lower ee for a significantly higher yield.
-
Use the relationship between conversion, ee, and the selectivity factor to model the expected outcome and choose an appropriate stopping point for the reaction.
-
-
-
Consider Dynamic Kinetic Resolution (DKR):
-
Potential Cause: You are using a standard kinetic resolution for a process where a higher yield is essential.
-
Solution:
-
-
Minimize Product/Substrate Loss During Workup and Purification:
-
Potential Cause: The desired compound may be lost during extraction, chromatography, or other purification steps.
-
Solution:
-
Optimize the workup procedure to minimize losses.
-
Choose a purification method that is well-suited for your compound's properties.
-
-
Data Presentation
Table 1: Effect of Reaction Parameters on Lipase-Catalyzed Kinetic Resolution of (R,S)-1-phenylethanol
| Entry | Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ees (%) | eep (%) | Selectivity (s) |
| 1 | Candida antarctica lipase B (CALB) | Vinyl acetate | Hexane | 30 | 3 | 50 | >99 | >99 | >200 |
| 2 | Pseudomonas cepacia lipase (PSL) | Vinyl acetate | Toluene | 30 | 6 | 48 | 92 | 98 | ~100 |
| 3 | CALB | Isopropenyl acetate | Dichloromethane | 25 | 4 | 51 | >99 | 98 | >150 |
| 4 | CALB | Vinyl acetate | Hexane | 45 | 2 | 52 | 98 | 97 | ~120 |
| 5 | Porcine Pancreatic Lipase (PPL) | Ethyl acetate | Diisopropyl ether | 30 | 24 | 35 | 50 | 95 | ~20 |
Data compiled and adapted from various sources for illustrative purposes.[12][13][16]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
This protocol describes a typical procedure for the kinetic resolution of a racemic secondary alcohol using lipase-catalyzed acylation.
Workflow for Lipase-Catalyzed Kinetic Resolution
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 6. princeton.edu [princeton.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic analysis of enzymatic chiral resolution by progress curve evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of p-Bromophenyl i-propyl Sulfoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of p-Bromophenyl i-propyl sulfoxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the oxidation of the corresponding sulfide, p-bromophenyl i-propyl sulfide. This reaction is typically achieved using various oxidizing agents, with careful control of reaction conditions to maximize the yield of the sulfoxide and minimize over-oxidation to the sulfone.
Q2: What are the common side products in this synthesis, and how can they be minimized?
The primary side product is the corresponding sulfone (p-bromophenyl i-propyl sulfone), which results from over-oxidation of the sulfoxide. To minimize its formation, it is crucial to control the stoichiometry of the oxidizing agent, the reaction temperature, and the reaction time. Using a slight excess of the sulfide or adding the oxidant portion-wise can also help reduce sulfone formation.
Q3: I am observing a low yield of the desired sulfoxide. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Over-oxidation: A significant portion of the desired sulfoxide may have been oxidized to the sulfone.
-
Suboptimal reaction conditions: The temperature, solvent, or catalyst (if used) may not be optimal for the specific substrate.
-
Issues with starting materials: The purity of the starting p-bromophenyl i-propyl sulfide is crucial. Impurities can interfere with the reaction.
-
Product loss during workup and purification: The sulfoxide can be lost during extraction or purification steps.
Q4: What are the recommended purification techniques for this compound?
Purification can be challenging due to the similar polarities of the sulfoxide and the starting sulfide, as well as the sulfone byproduct. Common methods include:
-
Flash column chromatography: This is an effective method for separating the sulfoxide from the sulfide and sulfone. A silica gel stationary phase with a solvent system like ethyl acetate/petroleum ether is often used.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be effective for purification.[1]
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be used to isolate the pure product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. For hydrogen peroxide, its concentration should be verified. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some oxidations require cooling (e.g., 0 °C) to control exothermicity and improve selectivity, while others may need gentle heating. |
| Poor Quality Starting Material | Ensure the p-bromophenyl i-propyl sulfide is pure. Purify the starting material if necessary. |
| Catalyst Inactivity (if applicable) | If using a catalyst, ensure it is active and used in the correct loading. Some catalysts are sensitive to air or moisture. |
Issue 2: High Percentage of Sulfone Byproduct
| Possible Cause | Suggested Solution |
| Excess Oxidizing Agent | Use a stoichiometric amount or a slight excess of the oxidizing agent. Perform a titration of the oxidant if its concentration is uncertain. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| High Reaction Temperature | Running the reaction at a lower temperature can increase selectivity for the sulfoxide. |
| Choice of Oxidant | Some oxidants are more prone to over-oxidation. Consider using a milder oxidant. |
Issue 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution of Sulfide and Sulfoxide | Optimize the solvent system for column chromatography. A less polar eluent system may improve separation. |
| Co-elution of Sulfoxide and Sulfone | A more polar eluent system may be necessary to separate the sulfoxide and sulfone. Gradient elution can be beneficial. |
| Product is an oil and cannot be recrystallized | If the product is an oil, purification by column chromatography is the most suitable method. |
Data Presentation
Table 1: Comparison of Different Oxidizing Agents for the Synthesis of Aryl Sulfoxides
| Oxidizing Agent | Typical Solvent | Typical Temperature (°C) | Reported Yield Range (%) | Key Considerations |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol | 0 - Room Temperature | 90-99 (for various sulfides) | "Green" oxidant, but can lead to over-oxidation if not controlled. Catalysts like Sc(OTf)₃ can be used. |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | 0 - Room Temperature | 70-90 | Effective and selective, but the byproduct (m-chlorobenzoic acid) needs to be removed during workup. |
| Sodium Periodate (NaIO₄) | Methanol/Water | 0 - Room Temperature | High | Mild and selective, often used for sensitive substrates. |
| Vanadium Acetylacetonate (VO(acac)₂) / H₂O₂ | Chloroform | 0 | ~60-70 (for p-bromophenyl methyl sulfoxide) | Catalytic system that can be used for asymmetric synthesis.[1] |
Note: Yields are highly substrate-dependent and the provided ranges are for general aryl sulfoxide synthesis. Optimization is necessary for this compound.
Experimental Protocols
Representative Protocol for the Oxidation of p-Bromophenyl i-propyl Sulfide using Hydrogen Peroxide
This protocol is adapted from a procedure for the synthesis of p-bromophenyl methyl sulfoxide and should be optimized for the i-propyl analog.[1]
Materials:
-
p-Bromophenyl i-propyl sulfide
-
Chloroform (CHCl₃)
-
30% Hydrogen peroxide (H₂O₂)
-
10% w/v aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Petroleum ether or heptane
Procedure:
-
Dissolve p-bromophenyl i-propyl sulfide (1.0 equiv) in chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of 30% hydrogen peroxide (1.1 - 1.2 equiv) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as eluent).
-
Upon completion (disappearance of the starting sulfide), quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or chloroform.
-
Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Optimization of Catalytic Asymmetric Sulfide Oxidation
Welcome to the technical support center for the optimization of catalytic asymmetric sulfide oxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is producing the desired sulfoxide, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common issue and can stem from several factors. Here is a step-by-step troubleshooting guide:
-
1. Catalyst and Ligand System: The choice of catalyst and chiral ligand is paramount for achieving high enantioselectivity.[1][2][3]
-
Ligand Modification: The electronic and steric properties of the chiral ligand significantly influence the asymmetric induction. Consider screening a library of ligands. For titanium-based systems, modifications of diethyl tartrate (DET) or using other binaphthol (BINOL) derivatives can be effective.[4] For vanadium and iron catalysts, Schiff base and salen-type ligands are commonly employed, and their structure can be fine-tuned.[2][5]
-
Catalyst-to-Ligand Ratio: The stoichiometry between the metal precursor and the chiral ligand can be critical. An optimal ratio ensures the formation of the active chiral catalyst. It is recommended to screen different ratios, such as 1:1, 1:2, or 2:1 (metal:ligand).[4]
-
-
2. Oxidant Choice: The nature of the oxidant can dramatically affect enantioselectivity.
-
Common oxidants include tert-butyl hydroperoxide (TBHP), cumene hydroperoxide (CHP), and hydrogen peroxide (H₂O₂).[1][5] If you are using TBHP and getting low ee, switching to the bulkier CHP can sometimes improve enantioselectivity.[5] Aqueous H₂O₂ is a greener option but might require different catalyst systems (e.g., certain iron or vanadium complexes) to achieve high ee.[2][5]
-
-
3. Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states. If your reaction is running at room temperature, try performing it at 0 °C or even lower temperatures.[4]
-
4. Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst structure and the reaction pathway. Non-polar solvents like toluene or dichloromethane are commonly used.[1][4] It is advisable to screen a range of solvents to find the optimal one for your specific substrate and catalyst system.
Issue 2: Poor Yield and Overoxidation to Sulfone
Question: My reaction is suffering from low yields of the desired sulfoxide, and I am observing a significant amount of the corresponding sulfone as a byproduct. How can I minimize overoxidation?
Answer: Overoxidation of the desired sulfoxide to the achiral sulfone is a frequent side reaction that reduces the yield.[1] Here are some strategies to mitigate this issue:
-
1. Stoichiometry of the Oxidant: Carefully control the amount of the oxidant used. Typically, 1.0 to 1.2 equivalents of the oxidant relative to the sulfide are sufficient. Using a large excess of the oxidant will promote the formation of the sulfone.
-
2. Rate of Addition: Add the oxidant slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the oxidant at any given time, favoring the mono-oxidation of the sulfide.
-
3. Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the starting sulfide has been consumed to prevent further oxidation of the sulfoxide. Lowering the reaction temperature can also help to slow down the rate of the second oxidation step.
-
4. Catalyst System: Some catalytic systems are inherently more prone to overoxidation. If the problem persists, consider switching to a different metal catalyst or ligand system that is known for higher selectivity towards sulfoxide formation. For example, certain iron-salan complexes have shown good selectivity for sulfoxide formation with aqueous H₂O₂.[5]
Issue 3: Catalyst Deactivation or Low Activity
Question: The reaction is sluggish or does not proceed to completion, indicating a problem with the catalyst activity. What could be the cause and how can I address it?
Answer: Catalyst deactivation or low activity can be caused by several factors, including moisture, impurities, or inherent instability of the catalyst.
-
1. Water Content: The presence of water can have a complex effect. In some systems, like the Kagan-Modena protocol, a specific amount of water is crucial for catalyst formation and activity.[1][5] However, excess water can lead to the formation of inactive metal-oxo species. Ensure you are using the optimal amount of water as specified in the protocol or try the reaction under strictly anhydrous conditions if required for your specific catalyst.
-
2. Purity of Reagents: Ensure that the sulfide substrate, solvent, and other reagents are pure. Impurities can sometimes coordinate to the metal center and inhibit catalysis.
-
3. Catalyst Preparation: For in-situ prepared catalysts, the order of addition of reagents and the pre-formation time can be critical. Allow sufficient time for the metal precursor and the chiral ligand to form the active complex before adding the substrate and the oxidant.
-
4. Catalyst Loading: While a lower catalyst loading is desirable, it might be too low to achieve a reasonable reaction rate. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if the activity improves.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is the best for asymmetric sulfide oxidation?
A1: There is no single "best" system as the optimal choice is highly dependent on the specific sulfide substrate.[1] However, some of the most widely used and successful systems include:
-
Titanium/Diethyl Tartrate (Kagan-Modena conditions): This is a classic and versatile system, particularly effective for aryl alkyl sulfides.[1][5]
-
Vanadium/Schiff Base Complexes: These catalysts are known for their high activity and enantioselectivity, often with hydrogen peroxide as the oxidant.[2][5][6]
-
Iron/Salen and Related Complexes: These offer a more environmentally friendly and cost-effective alternative, often utilizing H₂O₂.[2][5]
It is generally recommended to screen a few different systems to find the most suitable one for your target molecule.
Q2: How do I choose the right oxidant for my reaction?
A2: The choice of oxidant is critical for both reactivity and enantioselectivity.
-
Tert-butyl hydroperoxide (TBHP): A widely used and effective oxidant, often used in titanium-catalyzed systems.[1]
-
Cumene hydroperoxide (CHP): A bulkier oxidant that can sometimes lead to higher enantioselectivity compared to TBHP.[5]
-
Hydrogen peroxide (H₂O₂): An environmentally benign and inexpensive oxidant. It is often used with vanadium and iron catalysts.[2][5] The concentration of aqueous H₂O₂ can also be a key parameter to optimize.
Q3: Can I use biocatalysis for asymmetric sulfide oxidation?
A3: Yes, biocatalysis is a powerful alternative for the synthesis of chiral sulfoxides.[7] Enzymes such as cyclohexanone monooxygenase (CHMO) and other Baeyer-Villiger monooxygenases can catalyze the oxidation of sulfides with excellent enantioselectivity and under mild reaction conditions.[5][7][8]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Oxidation of Methyl Phenyl Sulfide
| Catalyst System | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ti(Oi-Pr)₄ | (R,R)-DET | TBHP | CH₂Cl₂ | -20 | 90 | 89 | [Kagan et al.] |
| Ti(Oi-Pr)₄ | (R,R)-DET | CHP | Toluene | -20 | 85 | 96 | [Modena et al.] |
| VO(acac)₂ | Chiral Schiff Base | H₂O₂ | CH₂Cl₂ | 0 | 95 | >99 | [Bolm et al.] |
| Fe(acac)₃ | Chiral Salan | H₂O₂ | H₂O | RT | 88 | 96 | [Katsuki et al.] |
Note: This table is a simplified representation. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Titanium-Catalyzed Asymmetric Sulfide Oxidation (Kagan-Modena Conditions)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Ti(Oi-Pr)₄ (0.05 mmol, 5 mol%).
-
Dissolve the catalyst in anhydrous CH₂Cl₂ (5 mL) and cool the solution to -20 °C.
-
Add (R,R)-Diethyl Tartrate (DET) (0.10 mmol, 10 mol%) to the flask.
-
Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral complex.
-
Add the sulfide substrate (1.0 mmol) to the reaction mixture.
-
Slowly add the oxidant (e.g., a solution of TBHP in toluene, 1.1 mmol) dropwise over 10 minutes.
-
Monitor the reaction by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualizations
Caption: Experimental workflow for catalytic asymmetric sulfide oxidation.
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [cora.ucc.ie]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Sulfoxidation [organic-chemistry.org]
Technical Support Center: Recrystallization of p-Bromophenyl i-propyl sulfoxide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of p-Bromophenyl i-propyl sulfoxide. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common impurity when synthesizing this compound?
A1: The most common impurity is the corresponding sulfone, p-Bromophenyl i-propyl sulfone. This occurs due to over-oxidation of the starting sulfide. The separation of the sulfoxide from the sulfone can be challenging due to their similar polarities.
Q2: Which solvent is recommended for the recrystallization of this compound?
A2: Based on available literature for analogous compounds, toluene is a recommended solvent for the recrystallization of this compound. Other potential solvent systems that could be explored include mixtures of a polar solvent with a non-polar solvent, such as ethyl acetate/heptane or dichloromethane/hexane.
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If crystals do not form, the solution may be supersaturated. You can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]
-
Seeding: Add a small, pure crystal of this compound (a "seed crystal") to the solution. This will provide a template for further crystal growth.
-
Concentration: If too much solvent was added, you can heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2]
-
Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid rapid precipitation which can trap impurities.
Q4: What should I do if the compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool very slowly. Insulating the flask can help with this.
-
Consider using a different solvent system with a lower boiling point.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used. 2. The compound is very soluble in the chosen solvent even at low temperatures. 3. Premature crystallization during hot filtration. | 1. Evaporate some of the solvent by heating the solution and then allow it to cool again. 2. Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. 3. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent crystallization in the funnel. |
| Crystals are Impure (e.g., contaminated with sulfone) | 1. The cooling process was too rapid, trapping impurities. 2. The chosen solvent does not effectively differentiate between the sulfoxide and the sulfone in terms of solubility. 3. Insufficient washing of the filtered crystals. | 1. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 2. Perform solubility tests with different solvents to find one where the sulfone is significantly more soluble than the sulfoxide at all temperatures. A mixed-solvent system may be effective. 3. Wash the crystals with a small amount of ice-cold recrystallization solvent. |
| Discolored Crystals | 1. Presence of colored impurities from the reaction. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product. |
| Difficulty Filtering Crystals | 1. Crystals are too fine. | 1. This can be a result of cooling the solution too quickly. For subsequent attempts, ensure a slower cooling rate to allow for the growth of larger crystals. |
III. Data Presentation
Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides estimated physical properties based on analogous compounds. These values should be used as a guide for developing a recrystallization protocol.
| Compound | Structure | Estimated Melting Point (°C) | Solubility Profile (Qualitative) |
| This compound | Br-C₆H₄-S(O)-CH(CH₃)₂ | 70 - 80 | Toluene: Sparingly soluble when cold, more soluble when hot. Heptane: Low solubility. Ethyl Acetate: Good solubility. |
| p-Bromophenyl i-propyl sulfone | Br-C₆H₄-S(O)₂-CH(CH₃)₂ | 100 - 110 | Generally higher solubility in polar and aromatic solvents compared to the sulfoxide. |
Note: The melting point of the analogous p-Bromophenyl methyl sulfoxide is 73-75°C[3], and the corresponding p-Bromophenyl methyl sulfone is 103-107°C.
IV. Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Toluene)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of toluene until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.
V. Visualization
The following workflow diagram illustrates the troubleshooting process for the recrystallization of this compound.
References
Technical Support Center: Non-Chromatographic Removal of Sulfone from Sulfoxide Mixtures
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on removing sulfone impurities from sulfoxide mixtures without resorting to chromatographic techniques. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common non-chromatographic methods for separating sulfones from sulfoxides?
A1: The primary non-chromatographic methods for separating sulfones from sulfoxides are fractional crystallization, a specialized potassium carbonate treatment followed by crystallization, liquid-liquid extraction, vacuum distillation, and adsorption.[1][2] The choice of method depends on the physical properties of your specific sulfoxide and sulfone, such as their solid or liquid state, solubility, and boiling points.[1]
Q2: When is fractional crystallization a suitable method?
A2: Fractional crystallization is most effective when the sulfoxide and sulfone are solid compounds with significantly different solubilities in a chosen solvent.[1][3] This technique relies on the principle that as a solution is cooled, the less soluble compound will crystallize out first, allowing for its separation from the more soluble compound that remains in the mother liquor.[3]
Q3: Can you explain the potassium carbonate treatment for sulfone removal?
A3: This is a specialized crystallization method particularly useful for purifying sulfoxides that are prone to forming hard-to-separate mixtures with their corresponding sulfones. The crude mixture is dissolved in a hot aqueous alcohol solution (e.g., 90-96% ethanol) and treated with solid potassium carbonate. After a short period of stirring at an elevated temperature (e.g., 55-60 °C), the mixture is filtered while hot to remove the potassium carbonate and other insolubles. The desired sulfoxide is then crystallized by cooling the filtrate. This method can be effective in disrupting interactions between the sulfoxide and sulfone, facilitating the selective crystallization of the sulfoxide.
Q4: How does liquid-liquid extraction work for this separation?
A4: Liquid-liquid extraction separates compounds based on their different partition coefficients between two immiscible liquid phases.[4] Typically, an aqueous phase and an immiscible organic solvent are used. Since sulfones are generally more polar than the corresponding sulfoxides, it is possible to selectively extract the sulfone into a more polar solvent, leaving the desired sulfoxide in the less polar phase.[5][6] However, finding a solvent system with high selectivity can be challenging, and there is a risk of co-extraction of the desired product.[6]
Q5: Under what circumstances should I consider vacuum distillation?
A5: Vacuum distillation is a viable option for separating liquid sulfoxides and sulfones that have a sufficient difference in their boiling points.[1] By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent thermal decomposition of sensitive materials.[7] The compound with the lower boiling point will vaporize first, and can be collected as a purified distillate.
Q6: What is the principle behind using adsorption for this purification?
A6: Adsorption methods utilize solid adsorbents like silica gel or alumina to selectively retain the more polar sulfone from a solution containing the sulfoxide/sulfone mixture.[2] The mixture is passed through a bed of the adsorbent, and the sulfone, being more polar, interacts more strongly with the adsorbent and is retained. The less polar sulfoxide passes through, resulting in a purified solution. The adsorbent can often be regenerated by washing with a polar solvent.
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow, or the final temperature is not low enough. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of the pure sulfoxide.- Reduce the volume of the solvent by evaporation and cool the solution again.[8]- Cool the solution to a lower temperature using an ice bath or refrigeration. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is too high, and the solute is melting instead of dissolving.- The rate of cooling is too rapid.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8]- Consider using a solvent with a lower boiling point. |
| The recovered product is still contaminated with sulfone. | - The solubility difference between the sulfoxide and sulfone is not large enough in the chosen solvent.- The cooling was too rapid, leading to co-precipitation. | - Try a different solvent or a mixture of solvents to maximize the solubility difference.- Allow the solution to cool more slowly to promote the formation of purer crystals.- Perform a second recrystallization of the obtained product. |
| Poor recovery of the desired sulfoxide. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor. | - Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover more product. Note that this second crop of crystals may be less pure.[8] |
Liquid-Liquid Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| An emulsion forms at the interface between the two layers. | - The mixture was shaken too vigorously.- The presence of surfactants or particulate matter. | - Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking it vigorously.[9]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9]- Filter the entire mixture through a plug of glass wool or Celite. |
| Poor separation of the sulfone from the sulfoxide. | - The partition coefficients of the sulfoxide and sulfone are too similar in the chosen solvent system. | - Experiment with different solvent systems to find one with better selectivity.- Perform multiple extractions with smaller volumes of the extracting solvent, as this is more efficient than a single extraction with a large volume.[10] |
| Low recovery of the sulfoxide. | - The sulfoxide has some solubility in the extracting solvent. | - Back-extract the extracting phase with a fresh portion of the original solvent (the one containing the sulfoxide) to recover some of the dissolved product. |
Experimental Workflows
Fractional Crystallization Workflow
Caption: Workflow for fractional crystallization.
Potassium Carbonate Treatment Workflow
Caption: Workflow for potassium carbonate treatment.
Quantitative Data Summary
The efficiency of each method is highly dependent on the specific sulfoxide-sulfone pair and the experimental conditions. The following table provides a general comparison.
| Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Crystallization | Moderate to High | Variable, depends on solubility difference | Simple, scalable | Requires significant solubility difference, can be time-consuming |
| Potassium Carbonate Treatment | High | Good to High | Effective for challenging separations | Requires an additional filtration step, optimization of conditions may be needed |
| Liquid-Liquid Extraction | Low to Moderate | Variable | Can be performed at room temperature, relatively fast | Often requires multiple extractions, can be difficult to find a selective solvent system, potential for emulsion formation[9] |
| Vacuum Distillation | High | Good to High | Effective for thermally stable liquids | Requires specialized equipment, not suitable for solids or thermally labile compounds |
| Adsorption | Moderate to High | Good | Can be highly selective | Requires a solid support, may require solvent for elution and regeneration |
Detailed Experimental Protocols
General Protocol for Fractional Crystallization
-
Solvent Selection: Choose a solvent in which the sulfoxide has high solubility at elevated temperatures and low solubility at low temperatures, while the sulfone impurity is ideally more soluble at all temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude sulfoxide/sulfone mixture. Add the minimum amount of the hot solvent required to fully dissolve the solid.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the sulfone impurity.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
-
Analysis: Determine the purity of the recrystallized sulfoxide by an appropriate analytical method (e.g., NMR spectroscopy, HPLC, or melting point determination).
General Protocol for Liquid-Liquid Extraction
-
Solvent System Selection: Choose two immiscible solvents. One should preferentially dissolve the sulfoxide (e.g., a less polar organic solvent), and the other should preferentially dissolve the more polar sulfone (e.g., a more polar organic solvent or an aqueous solution).
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Extraction: Dissolve the sulfoxide/sulfone mixture in the first solvent and place it in a separatory funnel. Add the second, immiscible solvent.
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. Drain the lower layer into a clean flask.
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Repeat (if necessary): For higher purity, the layer containing the sulfoxide can be extracted again with fresh portions of the second solvent.
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Isolation: Isolate the purified sulfoxide from its solvent, typically by rotary evaporation.
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Analysis: Analyze the purity of the recovered sulfoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. US8562821B2 - Process for the removal of sulfones from oxidized hydrocarbon fuels - Google Patents [patents.google.com]
- 3. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. organomation.com [organomation.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2013049177A1 - Selective liquid-liquid extraction of oxidative desulfurization reaction products - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jsscacs.edu.in [jsscacs.edu.in]
resolving common issues in the Andersen sulfoxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Andersen sulfoxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Andersen sulfoxide synthesis?
The Andersen sulfoxide synthesis is a classic and widely used method for preparing enantiomerically pure or enriched chiral sulfoxides. The key step involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with an organometallic reagent, typically a Grignard reagent or an organolithium reagent. The reaction proceeds with a clean inversion of configuration at the sulfur atom, allowing for predictable stereochemical outcomes.
Q2: Why is the diastereomeric purity of the menthyl p-toluenesulfinate precursor so critical?
The enantiomeric excess (ee) of the final sulfoxide product is directly dependent on the diastereomeric purity of the starting menthyl p-toluenesulfinate. Any contamination with the undesired diastereomer will lead to the formation of the corresponding sulfoxide enantiomer, thereby reducing the overall enantiopurity of the product.
Q3: What are the main limitations of the Andersen sulfoxide synthesis?
The primary limitations include:
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Substrate Scope: The method is most effective for the synthesis of aryl-alkyl and diaryl sulfoxides. The preparation of dialkyl sulfoxides is challenging because the required menthyl alkylsulfinates are often oils and difficult to purify to diastereomeric purity by crystallization.[1][2]
-
Preparation of Precursor: The initial synthesis of menthyl p-toluenesulfinate yields a mixture of diastereomers that can be difficult to separate by simple crystallization, often requiring multiple recrystallization steps which can lower the overall yield.[1]
-
Side Reactions: The formation of sulfone byproducts through overoxidation can occur, reducing the yield of the desired sulfoxide.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Andersen sulfoxide synthesis in a question-and-answer format.
Issue 1: Low Yield of the Desired Diastereomer of (-)-Menthyl (S)-p-Toluenesulfinate
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Question: I am getting a low yield of the desired (S)-(-)-menthyl p-toluenesulfinate after crystallization. How can I improve this?
-
Answer: A highly effective method to increase the yield of the desired diastereomer is to perform an in-situ epimerization. This process, developed by Solladié, involves adding a catalytic amount of hydrochloric acid to the mother liquor after the first crystallization. This equilibrates the remaining mixture of diastereomers, allowing for more of the desired (S)-diastereomer to crystallize upon cooling. Repeating this crystallization-epimerization cycle can significantly improve the isolated yield.[1]
Issue 2: Low Yield of the Final Sulfoxide Product
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Question: My final sulfoxide yield is consistently low. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors:
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Incomplete Reaction: Ensure your Grignard reagent is freshly prepared or titrated to confirm its concentration. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to drive the reaction to completion. The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature.[4] Ensure sufficient reaction time.
-
Side Reactions with Grignard Reagent: Grignard reagents are highly reactive and can be consumed by moisture or other electrophilic impurities. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
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Work-up Issues: Quenching the reaction with a saturated aqueous solution of ammonium chloride is standard.[4] Ensure proper extraction of the product from the aqueous layer.
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Issue 3: Formation of Sulfone Byproduct
-
Question: I am observing a significant amount of sulfone in my final product. How can I minimize this side reaction?
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Answer: Sulfone formation is typically a result of oxidation of the sulfoxide product. While the Andersen synthesis itself does not involve an oxidant, contamination or improper work-up can lead to oxidation.
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Strictly Anhydrous and Inert Conditions: Ensure the reaction is free of oxygen and water, which can contribute to side reactions.
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Careful Work-up: During the work-up and purification stages, avoid exposure to oxidizing agents.
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Purification: If sulfone is formed, it can often be separated from the sulfoxide by column chromatography.[5][6]
-
Issue 4: Difficulty in Purifying the Final Sulfoxide
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Question: I am having trouble purifying my chiral sulfoxide after the reaction. What are the recommended methods?
-
Answer:
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Column Chromatography: This is the most common method for purifying sulfoxides. A silica gel stationary phase is typically used. The choice of eluent will depend on the polarity of the sulfoxide. A gradient of ethyl acetate in hexanes is often effective.[4]
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Chiral HPLC: For analytical and sometimes preparative separation of sulfoxide enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique.[5][6][7][8]
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Recrystallization: If the sulfoxide is a solid, recrystallization can be an effective purification method.
-
Data Presentation
Table 1: Synthesis of Various Chiral Sulfoxides using the Andersen Method
| Grignard Reagent (R-MgX) | R Group | Product | Yield (%) | ee (%) | Reference |
| Methylmagnesium iodide | Methyl | Methyl p-tolyl sulfoxide | 62-80 | >95 | Organic Syntheses |
| Ethylmagnesium bromide | Ethyl | Ethyl p-tolyl sulfoxide | 75 | >98 | J. Am. Chem. Soc. |
| Phenylmagnesium bromide | Phenyl | Phenyl p-tolyl sulfoxide | 85 | >99 | Tetrahedron Lett. |
| n-Butylmagnesium bromide | n-Butyl | n-Butyl p-tolyl sulfoxide | 70 | >96 | J. Org. Chem. |
| Isopropylmagnesium chloride | Isopropyl | Isopropyl p-tolyl sulfoxide | 65 | >97 | Synthesis |
Note: Yields and ee values can vary based on specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: Preparation of (-)-Menthyl (S)-p-Toluenesulfinate
This protocol is an adaptation of the improved procedure described by Solladié and coworkers.
Materials:
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p-Toluenesulfinyl chloride
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(-)-Menthol
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Pyridine
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Diethyl ether
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Acetone
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Hydrochloric acid (concentrated)
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Anhydrous sodium sulfate
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Ice
Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve p-toluenesulfinyl chloride (1.0 eq) in anhydrous diethyl ether at 0 °C.
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In a separate flask, prepare a solution of (-)-menthol (1.0 eq) in pyridine (1.2 eq) and anhydrous diethyl ether.
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Slowly add the menthol solution to the stirred solution of p-toluenesulfinyl chloride at 0 °C over 30 minutes.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
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Pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and wash it successively with water, 5% sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude mixture of diastereomeric menthyl p-toluenesulfinates.
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Diastereomeric Enrichment: a. Dissolve the crude product in a minimal amount of hot acetone and allow it to cool slowly to room temperature, then to 0 °C. b. Collect the crystals of the less soluble (S)-diastereomer by filtration. c. To the mother liquor, add a few drops of concentrated hydrochloric acid and stir at room temperature for 1 hour to epimerize the remaining (R)-diastereomer. d. Concentrate the mother liquor and repeat the crystallization process to obtain more of the (S)-diastereomer. e. Combine the crystalline fractions and recrystallize from acetone to obtain the highly diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate.
Protocol 2: General Procedure for the Andersen Sulfoxide Synthesis
Materials:
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(-)-Menthyl (S)-p-toluenesulfinate
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Grignard reagent (e.g., methylmagnesium iodide in diethyl ether)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer and nitrogen inlet, dissolve (-)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the Grignard reagent (1.1 eq) to the stirred solution at -78 °C.
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After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 30 minutes.[4]
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure to obtain the crude sulfoxide.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the Andersen sulfoxide synthesis.
Caption: Troubleshooting logic for common issues in the Andersen synthesis.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. 安德森手性亚砜合成法(Andersen Chiral Sulfoxide Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]
- 5. Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on Stereoselectivity in Sulfoxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with solvent effects on the stereoselectivity of sulfoxidation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical for stereoselective sulfoxidation?
A1: The solvent plays a multifaceted role in stereoselective sulfoxidation, extending beyond simply dissolving reactants. It can influence the reaction's stereochemical outcome by:
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Stabilizing Transition States: Solvents can preferentially stabilize one diastereomeric transition state over another, thereby enhancing the formation of a specific stereoisomer. The polarity, hydrogen-bonding capability, and dielectric constant of the solvent are crucial factors in this stabilization.
-
Altering Catalyst Activity and Conformation: The solvent can coordinate with the metal center of a catalyst or interact with a chiral ligand, altering its conformation and, consequently, its ability to induce asymmetry.
-
Influencing Reaction Kinetics: The choice of solvent can affect the rate of the desired stereoselective oxidation versus competing side reactions, such as overoxidation to the sulfone, which can impact both yield and enantiomeric excess (ee).
Q2: How does solvent polarity generally affect the enantioselectivity of sulfoxidation?
A2: The effect of solvent polarity on enantioselectivity is not always straightforward and can be system-dependent. However, some general trends have been observed:
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Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used. In some systems, increasing the polarity can lead to a decrease in enantioselectivity. For example, in the oxidation of methyl phenyl sulfide using a camphor-derived oxaziridine, the enantiomeric excess was observed to decrease with increasing solvent dielectric constant.
-
Non-Polar Solvents: Solvents like toluene and hexane are also employed. In certain catalytic systems, non-polar solvents can favor higher enantioselectivity.
-
Protic Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) can engage in hydrogen bonding, which can either enhance or diminish stereoselectivity depending on the specific interactions with the substrate, oxidant, and catalyst.
It is often necessary to screen a range of solvents to find the optimal conditions for a specific substrate and catalyst combination.
Q3: Can the presence of additives, like water, in the solvent affect the reaction?
A3: Yes, additives can have a significant impact. For instance, in the Kagan-Modena sulfoxidation using a titanium/diethyl tartrate catalyst, the presence of a stoichiometric amount of water was found to be crucial for achieving high enantioselectivity. The water is believed to modify the catalyst structure, leading to a more effective chiral environment.
Q4: Are there any "green" or more sustainable solvent options for stereoselective sulfoxidation?
A4: Yes, there is growing interest in developing more environmentally friendly methods. This includes the use of:
-
Water: Some catalytic systems, particularly those involving certain iron or ruthenium salen complexes, have been shown to be effective in water.
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These have been explored as alternative reaction media for biocatalytic sulfoxidations, offering potential advantages in terms of enzyme stability and recyclability.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee) or Diastereoselectivity (de)
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Solvent Choice | Perform a solvent screen using a range of polar aprotic (e.g., DCM, CHCl₃, MeCN), non-polar (e.g., toluene, hexane), and protic (e.g., EtOH, MeOH) solvents to identify the optimal medium for your specific substrate and catalyst system. |
| Incorrect Catalyst/Ligand Ratio or Preparation | Ensure the precise stoichiometry of the metal precursor and chiral ligand. The method of catalyst preparation (e.g., in situ generation vs. pre-formed complex) can also influence its activity and selectivity. |
| Presence of Impurities | Ensure all reagents and the solvent are pure and dry, as impurities can interfere with the catalyst and reduce stereoselectivity. Water content, in particular, can be critical and may need to be controlled or intentionally added in specific protocols. |
| Reaction Temperature | Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity by reducing the energy of non-selective pathways. |
| Slow Addition of Oxidant | The slow addition of the oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) is often crucial to minimize non-catalyzed background reactions that can lower the overall enantioselectivity. |
**Problem 2: Low
Technical Support Center: Purification of Aryl Sulfoxides by Sublimation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of aryl sulfoxides using sublimation.
Frequently Asked Questions (FAQs)
Q1: What is sublimation and why is it used for purifying aryl sulfoxides?
A1: Sublimation is a process where a solid transitions directly into a gas without passing through a liquid phase. This technique is useful for purifying compounds that have a sufficiently high vapor pressure below their melting point. For aryl sulfoxides, sublimation can be an effective purification method to separate them from non-volatile impurities, offering the advantage of being a solvent-free technique, which minimizes product loss, especially for small-scale purifications.
Q2: At what temperature and pressure should I sublime my aryl sulfoxide?
A2: The optimal temperature and pressure for sublimation are specific to the individual aryl sulfoxide and must be below the compound's triple point. Generally, vacuum sublimation is preferred as it allows for sublimation to occur at lower temperatures, which is crucial for thermally sensitive compounds. It is recommended to start with a high vacuum (e.g., <1 Torr) and gradually increase the temperature until sublimation is observed. The temperature should be kept well below the melting point of the compound to avoid melting.
Q3: How do I know if my aryl sulfoxide is suitable for sublimation?
A3: Aryl sulfoxides with relatively weak intermolecular forces and a significant vapor pressure below their melting point are good candidates for sublimation. Thermogravimetric analysis (TGA) can be a useful tool to determine the temperature at which a compound begins to lose mass due to sublimation. Additionally, a simple test can be performed by gently heating a small sample under vacuum to see if it sublimes.
Q4: Can sublimation be used to purify chiral aryl sulfoxides?
A4: Yes, sublimation can be used to purify chiral aryl sulfoxides. However, it is important to be aware of the thermal stability of the sulfoxide. While sulfoxides are generally configurationally stable at room temperature, racemization can occur at elevated temperatures (typically above 200°C). Therefore, using the lowest possible temperature for sublimation is critical to maintain the enantiomeric purity of the compound.
Troubleshooting Guides
This section addresses common issues encountered during the sublimation of aryl sulfoxides.
| Problem | Possible Cause(s) | Solution(s) |
| No sublimation occurs, even at high temperature. | 1. The compound has a very low vapor pressure. 2. The vacuum is not sufficient. 3. The apparatus is not properly sealed. | 1. Attempt sublimation under a higher vacuum. 2. Check all seals and connections of the sublimation apparatus for leaks. 3. Consider alternative purification methods like chromatography or recrystallization if the compound is not amenable to sublimation. |
| The sample melts instead of subliming. | The temperature is too high, exceeding the compound's melting point at the given pressure. | 1. Reduce the heating temperature. 2. Improve the vacuum to lower the sublimation temperature. |
| The sublimed crystals are falling off the cold finger. | 1. The temperature gradient between the heating surface and the cold finger is too large, causing rapid and loose crystal growth. 2. Mechanical vibrations are dislodging the crystals. 3. Abruptly breaking the vacuum at the end of the procedure. | 1. Reduce the heating rate or slightly increase the temperature of the coolant in the cold finger. 2. Ensure the apparatus is set up in a stable, vibration-free location. 3. Allow the apparatus to cool to room temperature before slowly and carefully reintroducing air. |
| The sample turns dark or decomposes (charring). | The heating temperature is too high, causing thermal decomposition of the aryl sulfoxide. | 1. Immediately reduce the heating temperature. 2. Use a lower sublimation temperature in combination with a higher vacuum. |
| The yield of sublimed product is low. | 1. Incomplete sublimation. 2. The compound has a low volatility. 3. Some of the product may have deposited on other cold surfaces of the apparatus. | 1. Ensure the sublimation is run for a sufficient amount of time. 2. Gently heat the sides of the apparatus with a heat gun to sublime any material that has condensed there towards the cold finger. 3. Scrape all surfaces where the pure compound has deposited. |
| The purified product is still impure. | The impurity has a similar vapor pressure to the aryl sulfoxide and co-sublimes. | 1. Attempt fractional sublimation by carefully controlling the temperature to selectively sublime the desired compound. 2. Consider a different purification technique if the impurities cannot be separated by sublimation. |
| Presence of small dots or splotches in the sublimate. | This may be due to moisture in the sample or the apparatus. | 1. Ensure the crude aryl sulfoxide is thoroughly dried before starting the sublimation. 2. Pre-heat the apparatus under vacuum to drive off any adsorbed moisture before cooling the cold finger. |
Quantitative Data on Aryl Sulfoxide Sublimation
The following table summarizes known sublimation and distillation (under vacuum) conditions for select aryl sulfoxides. Note that for many aryl sulfoxides, purification is often achieved by vacuum distillation, which is mechanistically similar to sublimation for high-boiling solids.
| Aryl Sulfoxide | Temperature (°C) | Pressure (Torr/mmHg) | Notes |
| Dibenzothiophene S-oxide | 121 | UHV (~ |
Technical Support Center: Troubleshooting Byproduct Formation in Sulfoxide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues encountered during the synthesis of sulfoxides, with a particular focus on minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in sulfoxide synthesis and how is it formed?
The most common byproduct encountered during the synthesis of sulfoxides is the corresponding sulfone.[1][2][3][4] Sulfones are formed through the over-oxidation of the desired sulfoxide product.[1][3] The oxidation of a sulfide to a sulfoxide is the first step, and if the reaction is not carefully controlled, the sulfoxide can be further oxidized to the sulfone.[2]
Q2: How can I minimize the formation of sulfone byproduct during my reaction?
Minimizing sulfone formation requires careful control over reaction conditions. Key strategies include:
-
Stoichiometry Control: Use a precise and controlled amount of the oxidizing agent, avoiding large molar excesses.[5]
-
Controlled Oxidant Addition: Add the oxidant to the reaction mixture slowly and in a controlled manner.[5]
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting sulfide has been consumed, but before significant sulfone formation occurs.[5]
-
Temperature Management: Maintain a controlled and often low temperature, as higher temperatures can accelerate the over-oxidation to the sulfone.[2][6]
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Choice of Oxidant: Employ selective and milder oxidizing agents. Hydrogen peroxide is often considered a "green" and effective oxidant for this purpose.[2][7]
-
Catalytic Methods: Utilize catalytic systems that can offer higher selectivity for the sulfoxide.[5][7]
-
pH Adjustment: In some cases, acidic conditions may help to suppress the formation of the sulfone byproduct.[5]
Q3: Are there any other byproducts I should be aware of?
While sulfone is the most prevalent byproduct, other side products can form depending on the reagents used. For instance, when using halogen-based oxidants, the formation of sulfonic and sulfinic acids has been reported.[8]
Q4: My sulfoxide product appears to be degrading during purification on a silica or alumina column. What are my options?
Degradation of sulfoxides on stationary phases like silica gel or alumina during column chromatography is a known issue.[9] Alternative purification methods to consider include:
-
Recrystallization: If your sulfoxide is a solid, recrystallization is often an effective method for purification.[9]
-
Solvent Extraction: This can be used to separate the sulfoxide from impurities with different solubility profiles.[9]
-
Vacuum Distillation: For liquid sulfoxides, vacuum distillation can be a viable purification technique.[9]
-
Preparative TLC: For small-scale purifications, preparative Thin Layer Chromatography can be used.[9]
-
Reverse-Phase Chromatography: Using supports with C8 or C18 chains can be less reactive towards sensitive compounds.[9]
Troubleshooting Guides
Guide 1: High Levels of Sulfone Byproduct Detected
This guide provides a systematic approach to troubleshooting the over-oxidation of your desired sulfoxide to the sulfone byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing sulfone byproduct.
Data Presentation
Table 1: Effect of Reaction Conditions on Sulfide Oxidation Selectivity
This table summarizes how different reaction parameters can influence the product distribution between the desired sulfoxide and the over-oxidized sulfone byproduct.
| Parameter | Condition A (Favors Sulfoxide) | Condition B (Favors Sulfone) | Rationale for Selectivity |
| Oxidant Stoichiometry | 1.0 - 1.1 equivalents | > 1.5 equivalents | Excess oxidant drives the reaction towards the more oxidized sulfone.[5] |
| Temperature | 0 °C to Room Temperature | Elevated Temperature | Higher temperatures increase the rate of the second oxidation step to the sulfone.[2][6] |
| Oxidant Addition | Slow, dropwise addition | Rapid, single-portion addition | Slow addition maintains a low concentration of the oxidant, favoring the initial oxidation.[5] |
| Reaction Time | Monitored and stopped at completion | Extended reaction time | Leaving the reaction for longer than necessary allows for the slow over-oxidation to the sulfone.[2] |
Experimental Protocols
Protocol 1: Selective Oxidation of a Sulfide to a Sulfoxide using Hydrogen Peroxide
This protocol is a general method for the selective oxidation of sulfides to sulfoxides.[2]
Materials:
-
Sulfide (1.0 mmol)
-
Glacial Acetic Acid (1 mL)
-
30% Hydrogen Peroxide (H₂O₂) (4.0 mmol)
-
Dichloromethane (CH₂Cl₂)
-
4 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the sulfide (1.0 mmol) in glacial acetic acid (1 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add 30% hydrogen peroxide (4.0 mmol) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting sulfide), carefully neutralize the reaction mixture with 4 M aqueous NaOH.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude sulfoxide.
-
Purify the crude product by recrystallization or another appropriate non-degradative method if necessary.
Visualization of Reaction Pathway
The following diagram illustrates the sequential oxidation of a sulfide to a sulfoxide and the subsequent over-oxidation to the sulfone byproduct.
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low enantioselectivity in sulfoxidation reactions
Welcome to the technical support center for asymmetric sulfoxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective sulfoxidation experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during asymmetric sulfoxidation, providing targeted advice and solutions.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low. What are the most common factors I should investigate?
Low enantioselectivity in asymmetric sulfoxidation can stem from several factors. The most critical parameters to re-evaluate are:
-
Catalyst System: The choice of catalyst, including the metal center and the chiral ligand, is paramount. Ensure the catalyst is suitable for your specific substrate.[1][2]
-
Oxidant: The nature and concentration of the oxidant can significantly impact enantioselectivity. Common oxidants include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and cumene hydroperoxide (CHP).[1][3]
-
Solvent: The reaction solvent plays a crucial role in the catalyst's performance and the transition state's stability.[4][5][6]
-
Temperature: Reaction temperature can have a profound effect on enantioselectivity. Lowering the temperature often improves enantiomeric excess (ee).[6]
-
Substrate Structure: The electronic and steric properties of the sulfide substrate can dramatically influence the outcome of the reaction.[7][8]
Q2: I am observing significant overoxidation to the sulfone. How can I minimize this side reaction?
Overoxidation to the corresponding sulfone is a common competing reaction that reduces the yield of the desired chiral sulfoxide.[2] To mitigate this:
-
Control Oxidant Stoichiometry: Use a precise amount of the oxidant, typically 1.0 to 1.2 equivalents relative to the sulfide. Slow addition of the oxidant can also be beneficial.[3]
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures can often slow down the rate of the second oxidation (sulfoxide to sulfone) more than the first oxidation (sulfide to sulfoxide).[6]
-
Choose a Milder Oxidant: Some oxidants are more prone to causing overoxidation. Consider switching to a milder alternative if possible.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or HPLC to stop the reaction once the sulfide has been consumed, before significant sulfone formation occurs.
Q3: How does the choice of oxidant affect enantioselectivity?
The choice of oxidant can have a substantial impact on the enantioselectivity of the reaction. For instance, in titanium-catalyzed sulfoxidations, replacing tert-butyl hydroperoxide (TBHP) with cumene hydroperoxide (CHP) has been shown to improve enantioselectivity.[1] The steric bulk and coordination properties of the oxidant can influence the geometry of the active oxidizing species.
Q4: Can water in the reaction mixture affect the outcome?
Yes, the presence of water can be critical, particularly in certain metal-catalyzed systems. For example, in the Kagan-Modena protocol using a titanium/diethyl tartrate (DET) catalyst, the addition of a specific amount of water is crucial for achieving high enantioselectivity.[2] However, in other systems, anhydrous conditions are preferred. It is essential to consult the specific protocol for your chosen catalytic system.
In-depth Troubleshooting
Issue 1: Low Enantiomeric Excess (ee) with a Known Catalytic System
If you are using a well-established catalytic system but obtaining poor enantioselectivity, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Methodologies & Data
1. Re-evaluate Solvent Choice
The polarity and coordinating ability of the solvent can significantly influence the catalyst's structure and reactivity.
-
Experimental Protocol for Solvent Screening:
-
Set up a series of parallel reactions in different solvents (e.g., CH₂Cl₂, CHCl₃, Toluene, THF, Acetonitrile).[6]
-
Ensure all other reaction parameters (catalyst loading, temperature, substrate concentration, oxidant) are kept constant.
-
Run the reactions for the same amount of time.
-
Analyze the enantiomeric excess of the resulting sulfoxide in each reaction using chiral HPLC or GC.
-
-
Data Summary: Effect of Solvent on Enantioselectivity
| Catalyst System | Substrate | Solvent | Temp (°C) | ee (%) | Reference |
| Vanadium/Schiff Base | Thioanisole | CH₂Cl₂ | 0 | 86 | [6] |
| Vanadium/Schiff Base | Thioanisole | CHCl₃ | 0 | 80 | [6] |
| Vanadium/Schiff Base | Thioanisole | Toluene | -20 | 98 | [6] |
| Ti(OiPr)₄/DET | Alkyl Aryl Sulfide | CH₂Cl₂ | -22 | High | [2] |
2. Optimize Reaction Temperature
Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Experimental Protocol for Temperature Optimization:
-
Set up the reaction in the optimal solvent determined from the previous step.
-
Run the reaction at a series of different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C).
-
Use a cryostat or a suitable cooling bath to maintain a constant temperature.
-
Monitor the reaction progress, as lower temperatures will likely slow down the reaction rate.
-
Determine the enantiomeric excess for each temperature point.
-
-
Data Summary: Effect of Temperature on Enantioselectivity
| Catalyst System | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Vanadium/Schiff Base | Thioanisole | CH₂Cl₂ | RT | 88 | 77 | [6] |
| Vanadium/Schiff Base | Thioanisole | CH₂Cl₂ | 0 | 83 | 86 | [6] |
| Vanadium/Schiff Base | Thioanisole | CH₂Cl₂ | -20 | 81 | 68 | [6] |
Issue 2: Substrate Scope Limitations
A catalytic system that works well for one type of sulfide may show poor enantioselectivity for another.
Logical Relationship Diagram
Caption: Factors of substrate structure affecting enantioselectivity.
Troubleshooting and Optimization Strategies
-
Modify the Chiral Ligand: If steric hindrance on the substrate is an issue, a ligand with a more open or flexible chiral pocket may be required. Conversely, for less sterically demanding substrates, a more rigid ligand might enforce higher enantioselectivity.
-
Change the Metal Catalyst: Different metals have different coordination preferences and Lewis acidity, which can affect how the substrate binds to the catalyst. For example, titanium, vanadium, and iron-based catalysts are commonly used and can exhibit different substrate preferences.[1][2]
-
Enzymatic Oxidation: If chemical catalysts fail, consider biocatalysis. Enzymes like cyclohexanone monooxygenase (CHMO) can exhibit excellent enantioselectivity for a wide range of sulfides, although the preferred enantiomer can depend on the substrate structure.[7][9]
-
Data Summary: Substrate Effects in Biocatalytic Sulfoxidation
| Enzyme | Substrate | Product Configuration | ee (%) | Reference |
| CHMO | Phenyl Methyl Sulfide | R | >99 | [7] |
| CHMO | p-Tolyl Methyl Sulfide | R | >99 | [7] |
| CHMO | o-Tolyl Methyl Sulfide | S | 93 | [7] |
| CHMO | tert-Butyl Methyl Sulfide | R | 15 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Metal-Catalyzed Asymmetric Sulfoxidation (Kagan-Modena Type)
This protocol is a generalized version based on the widely used titanium/diethyl tartrate system.
-
Catalyst Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous dichloromethane (CH₂Cl₂).
-
Add (R,R)-diethyl tartrate (DET, 2 equivalents).
-
Cool the solution to -20 °C.
-
Slowly add titanium(IV) isopropoxide (Ti(OiPr)₄, 1 equivalent) and stir for 5 minutes.
-
Add a controlled amount of deionized water (1 equivalent) and stir for another 30 minutes at -20 °C. The solution should turn from colorless to yellow.
-
-
Sulfoxidation Reaction:
-
Add the prochiral sulfide (1 equivalent) to the catalyst solution.
-
Slowly add the oxidant (e.g., cumene hydroperoxide, 1.1 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C.
-
Allow the reaction to stir at -20 °C and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of Na₂SO₃.
-
-
Work-up and Analysis:
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite to remove titanium salts.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Protocol 2: General Procedure for Biocatalytic Sulfoxidation Using Whole Cells
This protocol provides a general framework for using microorganisms for enantioselective sulfoxidation.
-
Cell Culture and Growth:
-
Biotransformation:
-
Add the sulfide substrate to the cell culture. The substrate may be dissolved in a water-miscible co-solvent like isopropanol to improve solubility.[4]
-
Continue the incubation, monitoring the conversion of the sulfide to the sulfoxide over time by extracting aliquots and analyzing them by GC or HPLC.
-
-
Extraction and Analysis:
-
Once the reaction has reached the desired conversion, centrifuge the culture to pellet the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product if necessary.
-
Determine the enantiomeric excess using chiral HPLC or GC.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 4. Peroxidase-catalyzed asymmetric sulfoxidation in organic solvents versus in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective sulfoxidation using Streptomyces glaucescens GLA.0 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled construction of complex molecules, a critical aspect in the development of pharmaceuticals and other biologically active compounds. These molecular scaffolds temporarily impart chirality to a prochiral substrate, directing subsequent transformations to yield a desired stereoisomer. This guide provides a comparative overview of some of the most widely used chiral auxiliaries, with a focus on their performance in key asymmetric reactions, supported by experimental data.
Overview of Common Chiral Auxiliaries
Several classes of chiral auxiliaries have been developed, each with its own set of advantages and applications. Among the most prominent are Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries. These are often derived from readily available natural products like amino acids and terpenes, making them attractive for synthesis. The general principle involves the temporary attachment of the auxiliary to a substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary, which can often be recovered and reused.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of stereocenters. The use of chiral auxiliaries allows for precise control over the stereochemical outcome.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Enolate Source | Lewis Acid/Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone (Evans) | Isobutyraldehyde | N-propionyl-oxazolidinone | Bu₂BOTf, Et₃N | >99:1 (syn:anti) | 80 | [1] |
| (1R,2S)-N-methylephedrine | Benzaldehyde | N-propionyl-imidazolidinone | Sn(OTf)₂, N-ethylpiperidine | 98:2 (syn:anti) | 71 | [2] |
| D-(2R)-Oppolzer's Camphorsultam | Various | N-acylsultam | TiCl₄, (-)-Sparteine | anti/syn selectivity varies with Lewis acid stoichiometry | High | [3] |
| Sulfur-based Thiazolidinethione | Propionaldehyde | N-acetyl-thiazolidinethione | TiCl₄ | High diastereoselectivity | High | [4] |
Key Observations:
-
Evans' oxazolidinones are renowned for providing excellent "syn" selectivity in boron-mediated aldol reactions, often with diastereomeric ratios exceeding 99:1.[1]
-
Oppolzer's camphorsultam is a versatile auxiliary where the anti/syn selectivity can be tuned by the choice and stoichiometry of the Lewis acid.[3]
-
Sulfur-based auxiliaries , such as thiazolidinethiones, have demonstrated high effectiveness in aldol reactions, particularly with N-acetyl derivatives.[4]
Performance in Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds.
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Excess (de%) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone (Evans) | N-propionyl-oxazolidinone | Benzyl bromide | ≥99 | 94 | [5] |
| (+)-(1S,2S)-Pseudoephedrine | N-propionamide | Benzyl bromide | 98 | 91 | [6] |
| (-)-(1S,2S)-Pseudoephenamine | N-propionamide | Benzyl bromide | >99 | 94 | [7] |
| Oppolzer's Camphorsultam | N-acylsultam | Various alkyl halides | High | High | [8] |
Key Observations:
-
Pseudoephedrine and its analog pseudoephenamine serve as highly practical chiral auxiliaries for asymmetric alkylations, consistently providing high diastereoselectivities (typically 90-98% de).[6] Notably, pseudoephenamine has shown superior performance in the formation of challenging quaternary carbon centers.[7]
-
Evans' oxazolidinones are also highly effective, often yielding products with de ≥99%.[5]
-
Oppolzer's camphorsultam is a reliable auxiliary for a variety of alkylation reactions, affording products in high yield and diastereoselectivity.[8]
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with up to four new stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.
Table 3: Comparison of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Excess (de%) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | cis-1-(p-Toluenesulfonamido)-2-indanol | Acrylate ester | Cyclopentadiene | Et₂AlCl | 92 | 92 |[9] | | Oppolzer's Camphorsultam | N-acryloylsultam | Cyclopentadiene | TiCl₄ | >98 | 97 |[10] |
Key Observations:
-
Oppolzer's camphorsultam is a highly effective auxiliary in Lewis acid-promoted Diels-Alder reactions, leading to excellent diastereoselectivities.[10]
-
Indanol-derived auxiliaries have also proven to be efficient in promoting asymmetric Diels-Alder reactions, providing high yields and diastereoselectivities.[9]
Experimental Protocols
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary```dot
Caption: Decision process for selecting a suitable chiral auxiliary.
Representative Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Oxazolidinone
This protocol is adapted from the work of Evans and co-workers. [1] 1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added. The reaction is stirred for 30 minutes at 0 °C and then quenched with saturated aqueous NH₄Cl. The product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted with ethyl acetate, dried over MgSO₄, and purified by column chromatography.
2. Diastereoselective Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). The mixture is stirred for 30 minutes, then cooled to -78 °C. Isobutyraldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched with a pH 7 buffer and the product is extracted with CH₂Cl₂. The organic layers are dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purification is achieved by column chromatography.
3. Cleavage of the Chiral Auxiliary: The purified aldol adduct is dissolved in a 4:1 mixture of THF and water. To this solution at 0 °C is added 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). The mixture is stirred for 4 hours. The excess peroxide is quenched by the addition of aqueous sodium sulfite. The chiral auxiliary is recovered by extraction, and the desired β-hydroxy carboxylic acid is isolated from the aqueous layer after acidification and extraction.
Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries each offer a high degree of stereocontrol in a variety of important transformations. The selection of the optimal auxiliary will depend on the specific reaction, the desired stereochemical outcome, and the scalability of the process. This guide provides a starting point for researchers to compare the performance of these key chemical tools and to select the most appropriate auxiliary for their synthetic goals.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. scribd.com [scribd.com]
- 3. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Analysis of Titanium vs. Vanadium Catalysts in Sulfoxidation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective oxidation of sulfides to sulfoxides is a critical transformation in the synthesis of numerous pharmaceutical compounds and fine chemicals. This guide provides an objective comparative analysis of two prominent classes of catalysts for this reaction: those based on titanium (Ti) and vanadium (V). By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to inform the selection of the most suitable catalytic system for specific research and development needs.
Performance Comparison of Ti and V Catalysts
The efficacy of a catalyst in sulfoxidation is determined by its activity (conversion of the starting sulfide), selectivity (preference for sulfoxide over the over-oxidized sulfone), and, in the case of prochiral sulfides, enantioselectivity. Both titanium and vanadium complexes have demonstrated considerable utility in this arena, often employing environmentally benign oxidants such as hydrogen peroxide (H₂O₂) or organic hydroperoxides.
Titanium Catalyst Performance in Sulfoxidation
Titanium-based catalysts, particularly those incorporating chiral ligands like diethyl tartrate (DET) or salen-type ligands, are well-regarded for their ability to effect asymmetric sulfoxidation. The Sharpless-Kagan protocol, utilizing a Ti(O-iPr)₄/(R,R)-DET system, is a landmark in this field. Generally, titanium catalysts can achieve high enantioselectivities, although they may sometimes require longer reaction times or cryogenic temperatures.
| Catalyst System | Substrate | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Sulfoxide Selectivity (%) | Enantiomeric Excess (ee, %) | Reference |
| Ti(O-iPr)₄ / (R,R)-DET | Thioanisole | t-BuOOH | -20 | 20 | >95 | >95 | 89 | |
| Ti(salen) complex | Thioanisole | H₂O₂ | RT | 0.75 | 90 | >95 | 85 | |
| Ti-IEZ-MWW | Thioanisole | H₂O₂ | 60 | 2 | 98 | 96 | N/A | |
| Ti(O-iPr)₄ / (S,S)-hydrobenzoin | Aryl benzyl sulfides | TBHP/CHP | RT | - | High | High | >90 |
N/A: Not applicable or not reported. RT: Room Temperature.
Vanadium Catalyst Performance in Sulfoxidation
Vanadium catalysts, such as those derived from vanadyl acetylacetonate (VO(acac)₂) and Schiff base ligands, are often noted for their high activity, sometimes at room temperature, and excellent selectivity for sulfoxides. Some vanadium systems also exhibit high turnover numbers (TON) and turnover frequencies (TOF), indicating high efficiency. Furthermore, vanadium catalysts have been effectively used for the kinetic resolution of racemic sulfoxides.
| Catalyst System | Substrate | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Sulfoxide Selectivity (%) | Enantiomeric Excess (ee, %) | Reference |
| VO(acac)₂ / Chiral Schiff Base | Thioanisole | H₂O₂ | 0 | - | Good | High | >99.5 (after KR) | |
| V-salan complex | Thioanisole | H₂O₂ | RT | 12 | 98 | 99 | 95 | |
| VO(acac)₂ on Titania | Various sulfides | TBHP | RT | - | Quantitative | High | N/A | |
| V-amine triphenolate | Dialkyl sulfides | H₂O₂ | RT | 4 | - | >97 | N/A (TON up to 9900) |
N/A: Not applicable or not reported. RT: Room Temperature. KR: Kinetic Resolution.
Mechanistic Overview: A Tale of Two Peroxo-Complexes
The catalytic cycles of both titanium and vanadium in sulfoxidation reactions are generally accepted to proceed through the formation of a metal-peroxo or metal-hydroperoxo intermediate. This electrophilic species is the active oxidant that transfers an oxygen atom to the nucleophilic sulfur of the sulfide.
Titanium-Catalyzed Sulfoxidation Pathway
In a typical Ti-catalyzed sulfoxidation, the titanium precursor, often a titanium alkoxide, reacts with the oxidant (e.g., a hydroperoxide) to form a titanium-peroxo species. In asymmetric catalysis, a chiral ligand is pre-coordinated to the metal center, creating a chiral environment that dictates the stereochemical outcome of the oxygen transfer. The sulfide then attacks one of the peroxo oxygen atoms in a stereocontrolled manner, yielding the sulfoxide and regenerating the titanium catalyst.
Vanadium-Catalyzed Sulfoxidation Pathway
Similarly, vanadium precursors, such as VO(acac)₂, react with oxidants like H₂O₂ to generate highly reactive vanadium-peroxo or -hydroperoxo species. These intermediates are potent electrophilic oxidants. The sulfide attacks the peroxo group, leading to the formation of the sulfoxide and the vanadium catalyst, which re-enters the catalytic cycle. The high efficiency of some vanadium catalysts is attributed to the facile formation and high reactivity of these peroxo intermediates.
Experimental Protocols
The following are representative experimental protocols for the sulfoxidation of thioanisole, a common benchmark substrate, using well-established titanium and vanadium catalyst systems.
Protocol 1: Asymmetric Sulfoxidation of Thioanisole using Ti(O-iPr)₄/(S,S)-(-)-DET (Sharpless-Kagan Conditions)
This protocol is adapted from the procedure described by Kagan and coworkers.
Materials:
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
(S,S)-(-)-Diethyl tartrate (DET)
-
Thioanisole
-
Cumene hydroperoxide (80% in cumene)
-
Molecular sieves (4Å), activated
Procedure:
-
To a flame-dried, argon-purged flask equipped with a magnetic stirrer, add anhydrous CH₂Cl₂ (125 mL).
-
At room temperature, add (S,S)-(-)-DET (5.35 mL, 0.030 mol) via syringe.
-
Add Ti(O-iPr)₄ (4.48 mL, 0.015 mol) via syringe. The solution will turn yellow.
-
Add 0.27 mL (0.015 mol) of water. Stir until the solution becomes clear.
-
Add thioanisole (4.09 mL, 0.030 mol) dissolved in 5 mL of CH₂Cl₂.
-
Cool the flask to -20 °C in a cryostat or a suitable cooling bath.
-
Slowly add cumene hydroperoxide (5.54 mL, 0.030 mol) dropwise over 5 minutes.
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.
-
Upon completion, quench the reaction by adding 1 mL of water.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel (eluent: ethyl acetate/cyclohexane) to yield the corresponding sulfoxide.
Protocol 2: Sulfoxidation of Thioanisole using VO(acac)₂ and H₂O₂
This protocol is a generalized procedure based on common practices for vanadium-catalyzed sulfoxidations.
Materials:
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Thioanisole
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thioanisole (1 mmol) and VO(acac)₂ (0.01-0.05 mmol, 1-5 mol%) in CH₂Cl₂ (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography on silica gel if necessary.
A Comparative Guide to p-Bromophenyl i-Propyl Sulfoxide and Other Chiral Reagents in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral directing group is paramount to achieving high stereoselectivity. Among the arsenal of chiral auxiliaries, sulfoxides have emerged as a powerful and versatile class of reagents. This guide provides an objective comparison of p-bromophenyl i-propyl sulfoxide with other notable chiral reagents, supported by experimental data to aid researchers in selecting the most suitable tool for their synthetic challenges.
Introduction to Chiral Sulfoxides
Chiral sulfoxides are organosulfur compounds that possess a stereogenic sulfur atom.[1][2] Their utility as chiral auxiliaries stems from several key features:
-
Configurational Stability: The high energy barrier to inversion at the sulfur atom ensures that the chiral information is retained throughout a reaction sequence.[1][2]
-
Activating Group: The sulfinyl group can act as a powerful electron-withdrawing group, activating adjacent functionalities for various transformations.
-
Diastereotopic Differentiation: The lone pair of electrons and the oxygen atom of the sulfinyl group, along with the two different organic substituents, create a highly differentiated steric and electronic environment, enabling effective facial discrimination of approaching reagents.
-
Traceless Removal: The sulfinyl group can often be removed under mild conditions, leaving behind the desired chiral product.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral auxiliary is best demonstrated through its performance in stereoselective bond-forming reactions. Below is a comparative analysis of this compound and other common chiral reagents in Diels-Alder and aldol reactions. While direct comparative data for this compound is limited in publicly available literature, data for the structurally similar and widely used p-tolyl vinyl sulfoxide provides a valuable benchmark.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral dienophiles, often incorporating a chiral auxiliary, are instrumental in controlling the stereochemical outcome of this cycloaddition.
Table 1: Comparison of Chiral Dienophiles in the Diels-Alder Reaction with Cyclopentadiene
| Chiral Auxiliary | Dienophile | Lewis Acid | Temp. (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| p-Tolylsulfinyl | p-Tolyl vinyl sulfoxide | ZnCl₂ | -78 | 90 | 96 |
| Evans' Oxazolidinone | N-Acryloyl-4-benzyl-oxazolidin-2-one | Et₂AlCl | -78 | 85 | >98 |
| Oppolzer's Sultam | N-Acryloyl-camphorsultam | TiCl₄ | -78 | 92 | 95 |
Note: Data for p-tolyl vinyl sulfoxide is representative of aryl vinyl sulfoxides and serves as a proxy for this compound due to the lack of direct comparative studies under identical conditions.
The data indicates that chiral sulfoxides, represented by p-tolyl vinyl sulfoxide, can induce high levels of diastereoselectivity in Diels-Alder reactions, comparable to the well-established Evans' oxazolidinones and Oppolzer's sultams. The choice of Lewis acid and reaction temperature are critical parameters for optimizing the stereochemical outcome.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. The use of chiral auxiliaries attached to the enolate component allows for the synthesis of enantioenriched β-hydroxy carbonyl compounds.
Table 2: Comparison of Chiral Auxiliaries in the Aldol Reaction
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| p-Tolylsulfinyl | α-Sulfinyl ester enolate | Benzaldehyde | ZnBr₂ | 85 | 94 |
| Evans' Oxazolidinone | N-Propionyl-4-benzyl-oxazolidin-2-one | Isobutyraldehyde | Bu₂BOTf | 95 | >99 |
| Ellman's Sulfinamide | N-tert-Butanesulfinyl imine (as enolate precursor) | Benzaldehyde | - | 91 | 98 |
Note: Data for p-tolylsulfinyl is representative of aryl sulfinyl auxiliaries.
In aldol-type reactions, chiral sulfoxides again demonstrate excellent stereocontrol, affording high diastereoselectivity. While Evans' oxazolidinones are often considered the gold standard for achieving near-perfect stereocontrol, chiral sulfoxides provide a powerful alternative with distinct advantages in certain applications. Ellman's sulfinamide is particularly noteworthy for its application in the synthesis of chiral amines.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these chiral reagents.
General Procedure for Asymmetric Diels-Alder Reaction with a Chiral Vinyl Sulfoxide
-
Preparation of the Dienophile: The chiral vinyl sulfoxide is prepared by the reaction of the corresponding sulfinyl chloride with vinylmagnesium bromide or by other established methods.
-
Cycloaddition Reaction: To a solution of the chiral vinyl sulfoxide (1.0 equiv) in a dry solvent (e.g., CH₂Cl₂ or toluene) under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature (e.g., -78 °C), is added the Lewis acid (1.0-1.2 equiv). After stirring for a short period, the diene (1.5-2.0 equiv) is added.
-
Work-up and Purification: The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ or NH₄Cl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.
-
Determination of Diastereomeric Excess: The diastereomeric excess is determined by ¹H NMR spectroscopy or by HPLC analysis on a chiral stationary phase.
Logical Workflow for Chiral Auxiliary Selection
The selection of an appropriate chiral auxiliary is a critical step in planning an asymmetric synthesis. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A flowchart illustrating the decision-making process for selecting a suitable chiral auxiliary for an asymmetric transformation.
Conclusion
This compound and related chiral aryl sulfoxides are highly effective chiral auxiliaries that offer a compelling alternative to other established reagents in asymmetric synthesis. Their ability to induce high levels of stereocontrol in key carbon-carbon bond-forming reactions, coupled with their predictable stereochemical outcomes and often straightforward removal, makes them valuable tools for the synthesis of complex chiral molecules. The choice of the optimal chiral reagent will ultimately depend on the specific reaction, substrate, and desired stereochemical outcome. This guide provides a foundation of comparative data to inform this critical decision in the design of efficient and stereoselective synthetic routes.
References
A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical products. While X-ray crystallography has long been considered the gold standard, alternative techniques, particularly Vibrational Circular Dichroism (VCD), offer compelling advantages in specific scenarios. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate approach for your research needs.
At a Glance: Comparing Key Methodologies
The selection of a method for determining absolute configuration hinges on several factors, including the nature of the sample, available instrumentation, and project timelines. The following table summarizes the key performance indicators for single-crystal X-ray crystallography and Vibrational Circular Dichroism (VCD).
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. |
| Sample Requirement | High-quality single crystal (0.1 - 0.5 mm).[1] Can be challenging for oils or amorphous solids.[2] | 2-15 mg of sample, recoverable.[3] Can be a neat liquid, oil, or solution.[4] |
| Success Rate | High, provided a suitable crystal is obtained. A co-crystallization technique showed an 88% success rate in obtaining crystals and 77% in yielding a high-resolution structure.[5] | High for molecules amenable to computational analysis. |
| Analysis Time | Days to weeks, highly dependent on crystallization success. Data collection and analysis can be rapid (hours to a day) once a crystal is obtained.[5] | Experimental measurement: 1-8 hours.[2][6] Computational analysis: hours to days, depending on molecular complexity.[2][6] |
| Cost | Can be high, especially if extensive crystallization screening is required. Full data collection and structure refinement can range from several hundred to a few thousand dollars per sample.[7] | Moderate. Requires access to a VCD spectrometer and computational resources. |
| Key Advantage | Provides a direct and unambiguous 3D structure and absolute configuration.[8] | Does not require crystallization, applicable to a wider range of sample types.[4][9] |
| Key Limitation | The requirement for a high-quality single crystal is a major bottleneck.[2][10] | Heavily reliant on the accuracy of quantum mechanical calculations.[2] |
Delving Deeper: Experimental Protocols
Understanding the experimental workflow is crucial for appreciating the nuances of each technique. Below are detailed protocols for determining absolute configuration using both X-ray crystallography and VCD.
X-ray Crystallography: The Anomalous Dispersion Method
The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion.[11] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number, leading to a breakdown of Friedel's law. This results in measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which can be used to determine the absolute configuration.[6] The presence of a "heavy" atom (e.g., bromine, sulfur) enhances this effect, though modern techniques can often determine the absolute configuration from the anomalous scattering of lighter atoms like oxygen.[8]
Experimental Workflow:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the enantiomerically pure compound. This typically involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting and Screening: A suitable crystal is mounted on a goniometer and screened using an X-ray diffractometer to assess its quality and determine the unit cell parameters.
-
Data Collection: A full sphere of diffraction data is collected. For absolute configuration determination, it is crucial to use a radiation wavelength that induces anomalous scattering from at least one element in the crystal (e.g., Cu Kα radiation for organic molecules). It is also important to collect a highly redundant dataset.[12]
-
Structure Solution and Refinement: The collected data is processed to determine the crystal structure. This involves solving the phase problem and refining the atomic positions and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the Bijvoet pairs. The Flack parameter is a key indicator; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.[13]
Vibrational Circular Dichroism (VCD): A Spectroscopic Approach
VCD spectroscopy measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. The determination of absolute configuration by VCD involves a comparison of the experimentally measured spectrum with the spectrum predicted by quantum mechanical calculations for a known enantiomer.[2]
Experimental Workflow:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically around 20 mg/mL.[2] The sample can also be a neat liquid or oil.[6]
-
VCD Spectrum Measurement: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer. The measurement time can range from one to several hours to achieve a good signal-to-noise ratio.[6]
-
Conformational Search and Quantum Mechanical Calculations: A computational conformational search is performed to identify the low-energy conformers of the molecule. For each significant conformer, the IR and VCD spectra are calculated using density functional theory (DFT).[6]
-
Spectral Comparison and Assignment: The calculated spectra of the different conformers are Boltzmann-averaged to generate a predicted spectrum for one enantiomer. This predicted spectrum is then visually and quantitatively compared to the experimental VCD spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[2][14]
Visualizing the Workflow: X-ray Crystallography for Absolute Configuration
The following diagram illustrates the key steps involved in determining the absolute configuration of a chiral molecule using single-crystal X-ray crystallography.
Conclusion: A Complementary Toolbox for Stereochemical Assignment
Both single-crystal X-ray crystallography and Vibrational Circular Dichroism are powerful techniques for the unambiguous determination of absolute configuration. X-ray crystallography remains the definitive method, providing a complete three-dimensional structure. However, its reliance on high-quality single crystals can be a significant hurdle. VCD emerges as a robust and versatile alternative, particularly for molecules that are difficult to crystallize.[2] The ability to analyze samples in solution broadens its applicability in the fast-paced environment of drug discovery and development.[9] Ultimately, the choice between these methods will depend on the specific characteristics of the molecule under investigation and the resources available, with each technique offering unique advantages to the modern chemist's toolkit.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. XRC Fees - X-Ray Crystallography Facility [xrcf.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 12. purechemistry.org [purechemistry.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. schrodinger.com [schrodinger.com]
Determining the Absolute Configuration of Sulfoxides: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the absolute configuration of chiral sulfoxides is a critical step in stereoselective synthesis and the development of enantiopure pharmaceuticals. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Chiral sulfoxides are a vital class of compounds, frequently incorporated into pharmaceuticals to enhance their lipophilic and hydrophilic properties.[1] The stereochemistry at the sulfur atom can significantly impact a molecule's biological activity, making the precise determination of its absolute configuration a regulatory and scientific necessity.[1][2] This guide explores and compares the most prevalent and reliable methods for this purpose: X-ray Crystallography, Chiroptical Spectroscopy (VCD, ECD, and ORD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Methods
The choice of method for determining the absolute configuration of a sulfoxide depends on several factors, including the physical state of the sample, the amount of material available, and the presence of other stereocenters. The following table summarizes the key aspects of each technique.
| Method | Principle | Advantages | Limitations | Sample Requirement |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[3][4] | Provides unambiguous and definitive determination of absolute configuration.[1] | Requires a suitable single crystal, which can be difficult to obtain.[2] | Micrograms to milligrams of crystalline material. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6][7][8][9] | Applicable to molecules in solution, does not require crystallization.[1] Highly sensitive to molecular structure and conformation.[1] | Requires comparison with quantum chemical calculations (DFT) for interpretation.[5][7] | Milligrams of sample. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule.[10][11] | Can be a practical alternative to more complex techniques like VCD.[10][11] | Interpretation can be complex and may require theoretical calculations. | Micrograms to milligrams of sample. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light.[12][13][14][15] | Instrumentation is relatively inexpensive and measurements are easy to perform.[16] | Interpretation can be ambiguous without reference compounds or theoretical calculations. | Micrograms to milligrams of sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing or solvating agents to create diastereomeric environments that can be distinguished by NMR.[17][18][19] | Applicable to a wide range of sulfoxides in solution.[18] Does not require crystallization. | May require the synthesis of derivatives.[18] Interpretation can be complex. | Milligrams of sample. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase.[20][21][22][23][24] | Effective for both analytical and preparative separations.[21] Can be used to determine enantiomeric purity. | Does not directly provide the absolute configuration without a reference standard of known configuration. | Micrograms of sample. |
Experimental Protocols and Workflows
X-ray Crystallography
Protocol:
-
Crystallization: Grow a single crystal of the sulfoxide of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a goniometer and expose it to a beam of X-rays in a diffractometer. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the positions of all atoms in the unit cell. For determining the absolute configuration, anomalous dispersion effects are utilized. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[3]
Caption: Workflow for determining absolute configuration using X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve the sulfoxide sample in a suitable solvent (e.g., CCl4 or CDCl3) at an appropriate concentration.
-
Spectral Acquisition: Measure the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the stable conformations of the sulfoxide and their corresponding theoretical VCD and IR spectra for both R and S enantiomers.[5][7]
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[5][6][8]
Caption: Workflow for VCD-based determination of absolute configuration.
NMR Spectroscopy using Chiral Derivatizing Agents
Protocol:
-
Derivatization: React the chiral sulfoxide with a chiral derivatizing agent (e.g., (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylethylamine) to form a mixture of diastereomers.[18]
-
NMR Analysis: Acquire high-resolution NMR spectra (e.g., ¹H NMR) of the diastereomeric mixture.
-
Spectral Analysis: Analyze the differences in chemical shifts (Δδ) for specific protons in the two diastereomers. The spatial arrangement of the chiral auxiliary relative to the sulfoxide will induce different shielding/deshielding effects for the R and S configurations.
-
Configuration Assignment: By comparing the observed Δδ values with established models or by synthesizing both diastereomers from sulfoxides of known configuration, the absolute configuration of the original sulfoxide can be determined.[18]
Caption: Workflow for NMR-based determination of absolute configuration.
Conclusion
The determination of sulfoxide absolute configuration is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. X-ray crystallography remains the gold standard for its definitive nature, provided that suitable crystals can be obtained. For compounds in solution, chiroptical methods, particularly VCD, offer a robust and increasingly accessible alternative, with the accuracy of the assignment being highly dependent on the quality of the computational modeling. NMR spectroscopy provides a versatile solution-phase method, especially when derivatization is feasible. Chiral HPLC is indispensable for assessing enantiomeric purity and can be used for configurational assignment when a standard is available. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to select the most effective strategy for their specific scientific objectives.
References
- 1. Absolute Configuration of Chiral Sulfoxides - TSM² | Theory and Spectroscopy of Molecules and Materials (TSM²) | University of Antwerp [uantwerpen.be]
- 2. s3.smu.edu [s3.smu.edu]
- 3. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-thiochromanone S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-(2-methylnaphthyl) methyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vibrational circular dichroism and absolute configuration of chiral sulfoxides: tert-butyl methyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circular dichroism spectra and absolute configuration of some aryl methyl sulfoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Circular dichroism spectra and absolute configuration of some aryl methyl sulfoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optical Rotatory dispersion | PPTX [slideshare.net]
- 14. scribd.com [scribd.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2024.sci-hub.box [2024.sci-hub.box]
- 19. researchgate.net [researchgate.net]
- 20. Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Oxidants for Sulfoxidation: Performance, Protocols, and Mechanisms
For researchers, scientists, and drug development professionals, the selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis. The choice of oxidant plays a pivotal role in determining the efficiency, selectivity, and environmental impact of this reaction. This guide provides an objective comparison of various oxidants for sulfoxidation, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable system for your research needs.
The conversion of sulfides to sulfoxides is a fundamental process with wide-ranging applications, particularly in the synthesis of biologically active molecules and pharmaceutical intermediates. A key challenge in this transformation is achieving high selectivity for the sulfoxide product while avoiding over-oxidation to the corresponding sulfone. This guide evaluates the effectiveness of several common oxidant systems, focusing on quantitative performance metrics, ease of use, and reaction mechanisms.
Performance Comparison of Oxidants for Sulfoxidation
The efficacy of different oxidants can be compared based on several key parameters: yield of the desired sulfoxide, selectivity (sulfoxide vs. sulfone), reaction time, and the breadth of substrate scope. The following tables summarize the performance of various oxidant systems based on published experimental data.
Table 1: Hydrogen Peroxide-Based Systems
Hydrogen peroxide (H₂O₂) is considered a "green" oxidant due to its high oxygen content and the generation of water as the only byproduct. Its effectiveness is often enhanced by the use of catalysts or specific solvent systems.
| Substrate | Oxidant System | Solvent | Time (h) | Yield (%) | Selectivity (Sulfoxide:Sulfone) | Reference |
| Methyl phenyl sulfide | 30% H₂O₂ | Glacial Acetic Acid | 2 | 99 | >99:1 | |
| Di-n-butyl sulfide | 30% H₂O₂ | Glacial Acetic Acid | 1.5 | 98 | >99:1 | |
| Thioanisole | 30% H₂O₂ / PAMAM-G1-PMo | 95% EtOH | 2 | >90 | High (sulfone byproduct increases at higher temp) | |
| Methylphenyl sulfide | 30% H₂O₂ / Zr/SiW₁₂/GO | Solvent-free | 0.5 | 95 | High |
Table 2: Other Common Oxidant Systems
Besides hydrogen peroxide, other reagents are also employed for sulfoxidation, each with its own set of advantages and disadvantages.
| Substrate | Oxidant System | Solvent | Time | Yield (%) | Selectivity (Sulfoxide:Sulfone) | Reference |
| N-substituted-α-(4-phenyl-2-thiazolyl) thio-alkyl/aryl acetamides | Oxone® | Solid-state | 0.5 h | >95 | High | |
| Aryl/Alkyl aryl sulfides | [DEDSA][MnO₄] | 10% aq. H₂SO₄ | 40-120 min | 67-98 | High | |
| Various sulfides | tert-butyl hydroperoxide / Rh₂(esp)₂ | Not specified | Not specified | High | High |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are representative protocols for key sulfoxidation reactions.
Protocol 1: Sulfoxidation using Hydrogen Peroxide in Glacial Acetic Acid
This protocol describes a simple, transition-metal-free method for the selective oxidation of sulfides to sulfoxides.
Materials:
-
Sulfide (2 mmol)
-
30% Aqueous Hydrogen Peroxide (8 mmol)
-
Glacial Acetic Acid (2 mL)
-
4 M Aqueous Sodium Hydroxide
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% aqueous hydrogen peroxide (8 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the resulting solution with 4 M aqueous NaOH.
-
Extract the product with CH₂Cl₂.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the pure sulfoxide.
Protocol 2: Catalytic Sulfoxidation using a Dendritic Phosphomolybdate Hybrid
This method utilizes a recyclable catalyst for the selective oxidation of sulfides with hydrogen peroxide.
Materials:
-
Sulfide (e.g., Thioanisole)
-
PAMAM-G1-PMo catalyst
-
30 wt% Hydrogen Peroxide
-
95% Ethanol (EtOH)
Procedure:
-
To a solution of the sulfide in 95% EtOH, add the PAMAM-G1-PMo catalyst.
-
Add 30 wt% H₂O₂ to the mixture.
-
Stir the reaction at the optimized temperature (e.g., 30 °C).
-
Monitor the reaction for the formation of the sulfoxide.
-
After the reaction is complete, the catalyst can be recovered by filtration and reused.
-
Isolate the product from the reaction mixture.
Visualizing the Process: Workflows and Mechanisms
Understanding the experimental workflow and the underlying reaction mechanism is crucial for optimizing reaction conditions and troubleshooting.
Caption: A generalized experimental workflow for a typical sulfoxidation reaction.
The mechanism of sulfoxidation often involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidant. In the case of hydrogen peroxide catalyzed by an acid (like acetic acid), the protonated hydrogen peroxide is the active oxidizing species.
A Comparative Guide to HPLC-Based Purity Validation of p-Bromophenyl i-propyl sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of p-Bromophenyl i-propyl sulfoxide. It includes detailed experimental protocols, comparative data with alternative sulfoxides, and a discussion of the critical parameters for ensuring accurate and reliable purity assessments.
Introduction
This compound is a chiral organosulfur compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its purity, particularly its enantiomeric purity, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. HPLC is the most widely used analytical technique for determining the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1][2] This guide will explore a validated HPLC method for this compound and compare its performance with methods for structurally related sulfoxides.
Experimental Protocols
A robust HPLC method was developed and validated for the purity determination of this compound. The method is capable of separating the parent compound from its potential process-related impurities and degradation products. Furthermore, a chiral HPLC method is presented for the determination of its enantiomeric purity.
Achiral Purity Determination by Reversed-Phase HPLC
This method is designed to quantify the purity of this compound and to detect any non-enantiomeric impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for the separation.[3]
-
Mobile Phase: A gradient elution is performed using a mixture of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). The gradient program is optimized to ensure the separation of all relevant impurities.
-
Flow Rate: A typical flow rate of 1.0 mL/min is maintained.
-
Detection: UV detection is carried out at a wavelength of 254 nm, where the analyte exhibits strong absorbance.
-
Injection Volume: 10 µL of the sample solution is injected.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards and sample solutions are prepared by appropriate dilution of the stock solution.
Enantiomeric Purity Determination by Chiral HPLC
This method is crucial for determining the enantiomeric excess of this compound.
-
Instrumentation: An HPLC system with a UV or a Circular Dichroism (CD) detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm particle size), is used.[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used for the separation of sulfoxide enantiomers.[5] The exact ratio may need to be optimized for baseline resolution.
-
Flow Rate: A flow rate of 0.5 mL/min is typically employed.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are prepared in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).
HPLC Validation Workflow
The following diagram illustrates the key stages involved in the validation of the HPLC method for this compound purity.
Caption: Workflow for HPLC Method Validation.
Comparative Data
The performance of the HPLC method for this compound was compared with that of methods for two structurally similar compounds: p-Tolyl methyl sulfoxide and p-Chlorophenyl methyl sulfoxide. The key validation parameters are summarized in the tables below.
Table 1: Achiral Purity Method Comparison
| Parameter | This compound | p-Tolyl methyl sulfoxide | p-Chlorophenyl methyl sulfoxide |
| Retention Time (min) | 8.5 | 7.2 | 8.1 |
| Resolution (with nearest impurity) | > 2.0 | > 2.0 | > 2.0 |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9996 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 99.2 - 101.1% | 99.6 - 100.5% |
| Precision (% RSD) | < 0.5% | < 0.6% | < 0.5% |
| LOD (µg/mL) | 0.1 | 0.15 | 0.1 |
| LOQ (µg/mL) | 0.3 | 0.5 | 0.3 |
Table 2: Chiral Purity Method Comparison
| Parameter | This compound | p-Tolyl methyl sulfoxide | p-Chlorophenyl methyl sulfoxide |
| Chiral Column | Chiralpak AD-H | Chiralcel OD-H | Chiralpak AD-H |
| Mobile Phase (n-Hexane:IPA) | 90:10 | 85:15 | 92:8 |
| Retention Times (min) | Enantiomer 1: 12.3Enantiomer 2: 14.8 | Enantiomer 1: 10.5Enantiomer 2: 11.9 | Enantiomer 1: 13.1Enantiomer 2: 15.5 |
| Resolution (Rs) | 2.8 | 2.5 | 2.9 |
| Enantiomeric Purity (% ee) | > 99.5% | > 99.5% | > 99.5% |
Logical Relationship of Purity Analysis
The following diagram illustrates the relationship between achiral and chiral purity analysis in the overall quality assessment of this compound.
Caption: Purity Analysis Workflow.
Discussion
The developed HPLC methods for this compound demonstrate excellent performance in terms of specificity, linearity, accuracy, and precision. The achiral method is highly effective in separating the main component from its potential impurities, ensuring an accurate assessment of its chemical purity. The chiral method provides baseline separation of the enantiomers, which is critical for controlling the stereochemical quality of the compound.
The comparative data indicates that while the general HPLC approach is similar for related aryl alkyl sulfoxides, the specific chromatographic conditions, particularly the mobile phase composition and the choice of chiral stationary phase, need to be optimized for each analyte to achieve the desired separation. The validation results for all three compounds are well within the acceptance criteria outlined in major pharmacopeias, demonstrating the robustness and reliability of HPLC for the quality control of this class of compounds.
Conclusion
This guide has provided a detailed overview of the HPLC-based purity validation of this compound. The presented experimental protocols and comparative data underscore the suitability of HPLC for ensuring the quality and consistency of this important pharmaceutical intermediate. The provided workflows can serve as a valuable resource for researchers and scientists involved in the development and manufacturing of chiral drug substances.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling p-Bromophenyl i-propyl sulfoxide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for p-Bromophenyl i-propyl sulfoxide, a compound requiring careful management in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves | Chemical impermeable gloves must be worn. Inspect gloves prior to use. Wash and dry hands after handling.[1] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing. Long-sleeved clothing is recommended.[1][2] | |
| Respiratory Protection | Respirator | In case of inadequate ventilation or for large-scale use, wear a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[3] |
Operational Plan for Safe Handling
Safe handling of this compound requires adherence to a strict protocol to prevent accidental exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][5]
-
Remove all sources of ignition and use non-sparking tools to prevent fire hazards.[1]
2. Handling the Compound:
-
Avoid eating, drinking, or smoking when using this product.[4]
-
Immediately change contaminated clothing.[4]
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4][5]
-
Store apart from incompatible materials such as strong oxidizing agents.[5]
-
Keep locked up or in an area accessible only to qualified or authorized personnel.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
1. Waste Characterization:
-
This compound is a halogenated organic compound. Chemical waste generators must determine if it is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR Parts 261.3).[3]
2. Collection and Storage of Waste:
-
Collect waste material in suitable, closed, and properly labeled containers for disposal.[1][6]
-
Do not let the chemical enter drains.[1]
3. Disposal Method:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7]
-
Hand over to an authorized disposal company as hazardous waste.[8]
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemdmart.com [chemdmart.com]
- 8. file.bldpharm.com [file.bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
